molecular formula C5H6N2O2 B101559 Methyl 1H-imidazole-2-carboxylate CAS No. 17334-09-7

Methyl 1H-imidazole-2-carboxylate

Numéro de catalogue: B101559
Numéro CAS: 17334-09-7
Poids moléculaire: 126.11 g/mol
Clé InChI: JTAQRDQNFANUEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 1H-imidazole-2-carboxylate is a versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure serves as a critical precursor and metal-binding pharmacophore in the design of potent inhibitors against metallo-β-lactamases (MBLs), which are bacterial enzymes that confer resistance to carbapenem antibiotics. Structure-guided optimization of this 1H-imidazole-2-carboxylic acid scaffold has yielded derivatives that act by chelating the zinc ions in the active site of Verona Integron-encoded MBLs (VIMs), demonstrating potent synergistic activity with meropenem to restore antibiotic efficacy against resistant Gram-negative bacteria like Pseudomonas aeruginosa . Beyond antibacterial applications, this imidazole core is also utilized in the exploration of antiviral compounds. It serves as a key synthetic intermediate for the preparation of 1-hydroxyimidazole derivatives, which have shown promising inhibitory activity against orthopoxviruses, including the Vaccinia virus and cowpox virus, with some compounds exhibiting high selectivity indices in vitro . For Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAQRDQNFANUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338496
Record name Methyl 1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17334-09-7
Record name Methyl 1H-imidazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17334-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-imidazole-2-carboxylate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development. Its structural motif is a key component in the design of various therapeutic agents, most notably as a scaffold for the development of inhibitors targeting metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The imidazole-2-carboxylate core acts as a metal-binding pharmacophore, capable of chelating the zinc ions essential for the catalytic activity of these enzymes[1]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 214.3 to 216.2°C[2]. While a definitive boiling point has not been reported in the reviewed literature, its N-methylated analog, 1-Methyl-1H-imidazole-2-carboxylic acid, has a reported boiling point of 339.4±25.0 °C, suggesting that the title compound would have a similarly high boiling point[3].

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C5H6N2O2[2][4]
Molecular Weight 126.11 g/mol [5][6]
Appearance Solid[2]
Melting Point 214.3 to 216.2°C[2]
Purity 96%[2]
CAS Number 17334-09-7[4][6]
IUPAC Name This compound[5][6]
InChI Key JTAQRDQNFANUEK-UHFFFAOYSA-N[5][6]
Canonical SMILES COC(=O)C1=NC=CN1[5][6]

Table 2: Solubility Profile of this compound

SolventSolubilityNotes
Water Low solubility is expected based on its organic structure.Quantitative data not available in the reviewed literature.
Organic Solvents Expected to be more soluble in polar organic solvents like ethanol, acetone, and dimethylformamide.Quantitative data not available in the reviewed literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two protons on the imidazole ring and the three protons of the methyl ester group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the imidazole ring.

Specific peak assignments were not available in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

  • N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group of the ester.

  • C-N and C=N Stretching: These vibrations of the imidazole ring typically appear in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: Bands corresponding to the C-O single bond of the ester group are expected in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (126.11). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the direct synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of the parent carboxylic acid followed by esterification.

Step 1: Synthesis of 1H-Imidazole-2-carboxylic acid

This procedure is adapted from the synthesis of imidazole-2-carboxylic acid from 2-imidazolecarboxaldehyde[7].

  • Materials: 2-imidazolecarboxaldehyde, 30% aqueous hydrogen peroxide solution, diethyl ether, water.

  • Procedure:

    • To a stirred aqueous solution of 2-imidazolecarboxaldehyde (1 equivalent), slowly add a 30% aqueous hydrogen peroxide solution.

    • Allow the reaction to proceed at room temperature for 72 hours.

    • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.

    • Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

Step 2: Esterification to this compound

This is a general procedure for Fischer esterification.

  • Materials: 1H-Imidazole-2-carboxylic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • Suspend 1H-imidazole-2-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Reactivity
  • N-Alkylation/Acylation: The nitrogen atoms of the imidazole ring can be alkylated or acylated under suitable conditions.

  • Electrophilic Substitution: The imidazole ring is susceptible to electrophilic attack, although the ester group is deactivating.

  • Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Applications in Drug Development

Metallo-β-Lactamase Inhibition

The primary application of this compound and its derivatives in drug development is as inhibitors of metallo-β-lactamases (MBLs). These enzymes utilize one or two zinc ions in their active site to hydrolyze β-lactam antibiotics. The imidazole-2-carboxylate scaffold can effectively chelate these zinc ions, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.

MBL_Inhibition cluster_Inhibitor This compound Zn1 Zn²⁺ Inactive_Complex Inactive MBL-Inhibitor Complex Zn2 Zn²⁺ Inhibitor Imidazole Ring Carboxylate Group Inhibitor->Zn1 Chelation Inhibitor->Zn2 Chelation

Mechanism of MBL inhibition by this compound.

Experimental Protocols

VIM-2 Metallo-β-Lactamase Inhibition Assay

This protocol is based on a high-throughput screening assay for MBL inhibitors[8]. The assay utilizes the chromogenic cephalosporin, nitrocefin, as a substrate. Hydrolysis of nitrocefin by VIM-2 results in a color change that can be monitored spectrophotometrically.

  • Materials:

    • Purified VIM-2 enzyme

    • Nitrocefin solution

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microtiter plate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add a defined amount of VIM-2 enzyme to each well.

    • Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the nitrocefin substrate to all wells.

    • Immediately monitor the change in absorbance at 495 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC₅₀ value of the inhibitor by plotting the reaction rate against the inhibitor concentration.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Inhibitor add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare VIM-2 enzyme solution add_enzyme Add VIM-2 enzyme to 96-well plate prep_enzyme->add_enzyme prep_substrate Prepare Nitrocefin substrate solution add_substrate Add Nitrocefin to initiate reaction prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate enzyme and inhibitor add_inhibitor->incubate incubate->add_substrate measure_abs Measure absorbance change at 495 nm add_substrate->measure_abs calc_rate Calculate initial reaction rates measure_abs->calc_rate calc_ic50 Determine IC50 value calc_rate->calc_ic50

Experimental workflow for VIM-2 inhibition assay.

Stability and Storage

This compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents[9]. It is recommended to store it under an inert atmosphere[4]. The compound is generally stable under normal conditions.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of metallo-β-lactamase inhibitors. Its chemical properties, including its ability to chelate metal ions, make it an attractive scaffold for further derivatization and optimization in the pursuit of novel antibacterial agents. This guide provides a foundational understanding of its key characteristics to aid researchers and drug development professionals in their work with this important compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for Methyl 1H-imidazole-2-carboxylate, a key building block in medicinal chemistry and drug development. The document outlines two core synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways and experimental workflows.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical industry. Its structural motif is a crucial component in the development of various therapeutic agents. This guide details the prevalent methods for its synthesis, providing researchers with the necessary information for laboratory-scale preparation.

Synthetic Pathways

Two primary pathways for the synthesis of this compound are highlighted: a two-step synthesis involving the creation and subsequent esterification of an imidazole carboxylic acid intermediate, and a direct synthesis approach from an imidazole derivative.

Pathway 1: Two-Step Synthesis via 1H-imidazole-2-carboxylic acid

This pathway involves the initial preparation of 1H-imidazole-2-carboxylic acid from a suitable precursor, followed by an acid-catalyzed esterification with methanol.

Step 1: Oxidation of Imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid

A common and high-yielding method for the synthesis of the carboxylic acid intermediate is the oxidation of imidazole-2-carboxaldehyde.

Step 2: Fischer Esterification of 1H-imidazole-2-carboxylic acid

The resulting carboxylic acid is then esterified using a classic Fischer esterification reaction with methanol in the presence of an acid catalyst.

Pathway 2: Direct Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

This pathway describes a direct method to synthesize the N-methylated analog of the target compound, which is also a valuable research chemical. This method involves the reaction of 1-methyl-1H-imidazole with methyl chloroformate.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps described.

Table 1: Synthesis of 1H-imidazole-2-carboxylic acid

ParameterValueReference
Starting MaterialImidazole-2-carboxaldehyde[1]
Reagents30% Hydrogen Peroxide, Water[1]
Reaction Time72 hours[1]
TemperatureRoom Temperature[1]
Product Yield97.5%[1]
Melting Point156-158 °C[1]

Table 2: Fischer Esterification of 1H-imidazole-2-carboxylic acid (Representative)

ParameterValueReference
Starting Material1H-imidazole-2-carboxylic acid
ReagentsMethanol, Sulfuric Acid (catalyst)
Reaction TimeNot Specified
TemperatureReflux
Product YieldNot Specified

Table 3: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

ParameterValueReference
Starting Material1-methyl-1H-imidazole[2]
ReagentsMethyl chloroformate, Triethylamine, Acetonitrile[2]
Reaction TimeNot Specified (stirred at room temp.)[2]
Temperature-20 °C to Room Temperature[2]
Product Yield73%[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of 1H-imidazole-2-carboxylic acid[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve 2.88 g (0.030 mol) of imidazole-2-carboxaldehyde in 10 ml of water.

  • Oxidation: To the stirred solution, slowly add 10 g of a 30% aqueous hydrogen peroxide solution dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for 72 hours.

  • Work-up: After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.

  • Purification: Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide. The product can be dried under vacuum.

Protocol 2: Fischer Esterification of 1H-imidazole-2-carboxylic acid (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-imidazole-2-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for a period sufficient to achieve esterification (monitoring by TLC is recommended).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 3: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate[2]
  • Reaction Setup: In a 100 mL three-necked flask under an argon atmosphere, add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate. Cool the solution to -20 °C.

  • Addition of Reactants: Prepare a solution of 3.3 g of 1-methyl-1H-imidazole and 6.8 mL of triethylamine in 8 mL of acetonitrile. Add this solution to the cooled chloroformate solution over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC.

  • Work-up and Purification: The publication indicates that after the reaction, the mixture was filtered, and the filtrate was concentrated. The resulting residue was then purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

Synthesis_Pathway_1 Imidazole-2-carboxaldehyde Imidazole-2-carboxaldehyde 1H-imidazole-2-carboxylic acid 1H-imidazole-2-carboxylic acid Imidazole-2-carboxaldehyde->1H-imidazole-2-carboxylic acid H2O2, H2O (Oxidation) This compound This compound 1H-imidazole-2-carboxylic acid->this compound Methanol, H+ (Esterification)

Caption: Synthetic route for this compound via an acid intermediate.

Experimental_Workflow_1 cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification A Dissolve Imidazole-2-carboxaldehyde in Water B Add H2O2 Solution A->B C Stir at Room Temperature for 72h B->C D Remove Water (in vacuo) C->D E Wash with Et2O/H2O D->E F 1H-imidazole-2-carboxylic acid E->F G Suspend Acid in Methanol H Add Catalytic H2SO4 G->H I Reflux H->I J Neutralize and Extract I->J K Purify J->K L This compound K->L

Caption: Experimental workflow for the two-step synthesis of this compound.

Synthesis_Pathway_2 1-methyl-1H-imidazole 1-methyl-1H-imidazole Methyl 1-methyl-1H-imidazole-2-carboxylate Methyl 1-methyl-1H-imidazole-2-carboxylate 1-methyl-1H-imidazole->Methyl 1-methyl-1H-imidazole-2-carboxylate Methyl Chloroformate, Et3N (Acylation)

Caption: Direct synthesis of the N-methylated analog.

References

A Technical Guide to Methyl 1H-imidazole-2-carboxylate (CAS 17334-09-7): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 1H-imidazole-2-carboxylate (CAS: 17334-09-7) is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry and drug development. Its imidazole core serves as a versatile scaffold, particularly notable for its role as a metal-binding pharmacophore. This attribute has positioned it as a key precursor in the design of novel therapeutic agents, most significantly in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to bacteria.[1] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and primary applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature.[2] Its structure and key properties are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 17334-09-7[3]
Molecular Formula C₅H₆N₂O₂[3][4]
Molecular Weight 126.11 g/mol [4]
Physical Form Solid[2]
Melting Point 214.3 to 216.2 °C[3]
Topological Polar Surface Area 54.98 Ų[4] (Computed)
logP 0.2[4] (Computed)
Hydrogen Bond Donors 1[4] (Computed)
Hydrogen Bond Acceptors 3[4] (Computed)
Rotatable Bonds 1[4] (Computed)

Table 2: Spectroscopic Data

Spectrum TypeData DescriptionSource(s)
¹H NMR Spectral data is available, showing characteristic peaks for the imidazole ring protons and the methyl ester group.[5]
¹³C NMR Spectral data is available.[5]
Mass Spectrometry The mass spectrum is available for analysis.[5]
Infrared (IR) IR spectral data is available.[5]

Synthesis and Reactivity

The most common and straightforward synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid. This method involves reacting 1H-imidazole-2-carboxylic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis via Fischer Esterification

  • Reaction Setup: To a solution of 1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow Reactant1 1H-imidazole-2-carboxylic acid Step1 Reflux Reactant1->Step1 Reactant2 Methanol (Solvent/Reagent) Reactant2->Step1 Catalyst H₂SO₄ (cat.) Catalyst->Step1 Step2 Neutralization (NaHCO₃) Step1->Step2 Cooling Step3 Extraction (Ethyl Acetate) Step2->Step3 Step4 Purification Step3->Step4 Dry & Concentrate Product Methyl 1H-imidazole- 2-carboxylate Step4->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The primary significance of this compound lies in its application as a foundational scaffold for potent enzyme inhibitors, particularly in the fight against antibiotic resistance.

Metallo-β-Lactamase (MBL) Inhibition

The rise of carbapenem-resistant Gram-negative bacteria, a major global health threat, is often driven by the production of metallo-β-lactamases (MBLs).[6] These enzymes, which include clinically relevant families like NDM, VIM, and IMP, utilize zinc ions in their active site to hydrolyze and inactivate a broad range of β-lactam antibiotics, including last-resort carbapenems.[6][7]

Derivatives of 1H-imidazole-2-carboxylic acid act as potent MBL inhibitors.[7] The imidazole core functions as a metal-binding pharmacophore, chelating the essential zinc ions in the MBL active site.[1] This action blocks the enzyme's hydrolytic capability, rendering it unable to destroy the antibiotic. When co-administered with a β-lactam antibiotic like meropenem, these inhibitors can restore its efficacy against resistant bacterial strains, including Pseudomonas aeruginosa.[1][7]

MBL_Inhibition_Mechanism cluster_0 Bacterial Resistance Pathway cluster_1 Inhibition Pathway MBL MBL Active Site (with Zn²⁺ ions) Hydrolysis Hydrolysis MBL->Hydrolysis Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Antibiotic->Hydrolysis InactiveAntibiotic Inactive Antibiotic Hydrolysis->InactiveAntibiotic Resistance MBL_Inhibitor MBL Active Site (with Zn²⁺ ions) Chelation Chelation MBL_Inhibitor->Chelation Inhibitor Imidazole-2-carboxylate Derivative (Inhibitor) Inhibitor->Chelation InactiveComplex Inactive MBL-Inhibitor Complex Chelation->InactiveComplex Inhibition

Caption: Mechanism of MBL inhibition by imidazole-2-carboxylate derivatives.

Antiviral Research

Beyond its antibacterial applications, the imidazole core is a valuable intermediate in the synthesis of compounds with potential antiviral activity. Specifically, it is used to prepare 1-hydroxyimidazole derivatives that have demonstrated promising inhibitory effects against orthopoxviruses, such as the Vaccinia virus and cowpox virus.[1]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2] Recommended storage temperature is between 2-8 °C.[2]

This compound is a high-value chemical intermediate with profound implications for drug discovery and development. Its structural utility as a metal-binding pharmacophore makes it a cornerstone in the design of MBL inhibitors, offering a promising strategy to combat the critical threat of carbapenem-resistant bacteria. Further exploration of this scaffold continues to yield derivatives with diverse biological activities, underscoring its enduring importance to the scientific and medical research communities.

References

An In-depth Technical Guide to Methyl 1H-imidazole-2-carboxylate: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-imidazole-2-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its imidazole core serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role as a precursor for potent enzyme inhibitors.

Core Physical and Chemical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented below.

Structural and General Properties
PropertyValue
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
IUPAC Name This compound
CAS Number 17334-09-7
Physical State Solid
Appearance White to off-white crystalline powder
Storage Conditions Store in a cool, dry place, typically at 2-8°C under an inert atmosphere.
Physicochemical Data
PropertyValue
Melting Point 214.3 to 216.2°C[1]
Boiling Point Not readily available
Solubility Soluble in polar organic solvents.
pKa (Computed) 11.3 (amine); 1.8 (ester)
LogP (Computed) 0.2

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry
  • Molecular Ion (M+) : m/z = 126

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR and ¹³C NMR data are available and consistent with the proposed structure. Specific peak assignments can be found in various chemical databases.

Infrared (IR) Spectroscopy
  • Characteristic peaks in the IR spectrum include N-H stretching, C=O stretching of the ester, and C-N stretching of the imidazole ring.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from imidazole-2-carboxaldehyde.

Step 1: Synthesis of 1H-imidazole-2-carboxylic acid

This protocol details the oxidation of imidazole-2-carboxaldehyde to its corresponding carboxylic acid.

Materials:

  • Imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve imidazole-2-carboxaldehyde in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution at room temperature.

  • Allow the reaction to proceed at room temperature for approximately 72 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid. Caution: Avoid heating, as it may cause decarboxylation of the product.

  • Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1 v/v) to remove any residual peroxide.

  • Dry the purified 1H-imidazole-2-carboxylic acid under vacuum.

Step 2: Esterification to this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of 1H-imidazole-2-carboxylic acid with methanol.

Materials:

  • 1H-imidazole-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend 1H-imidazole-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the suspension.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Biological Relevance and Mechanism of Action

This compound and its derivatives have emerged as promising scaffolds for the development of inhibitors against metallo-β-lactamases (MBLs).[2] MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections.[1][3]

The inhibitory activity of these imidazole-based compounds is attributed to their ability to chelate the zinc ions present in the active site of MBLs.[2] These zinc ions are crucial for the catalytic activity of the enzyme, which involves the hydrolysis of the β-lactam ring of the antibiotic. By binding to these zinc ions, the imidazole-based inhibitors block the active site and prevent the enzyme from deactivating the antibiotic. This mechanism restores the efficacy of the β-lactam antibiotic, allowing it to exert its antibacterial effect.

G Mechanism of Metallo-β-Lactamase (MBL) Inhibition cluster_enzyme MBL Active Site cluster_reaction Hydrolysis of β-Lactam Antibiotic cluster_inhibition Inhibition by Imidazole Derivative MBL Metallo-β-Lactamase (e.g., VIM-2) Zinc Zn²⁺ Ions MBL->Zinc coordinates Inactive_Antibiotic Inactive Hydrolyzed Antibiotic MBL->Inactive_Antibiotic catalyzes hydrolysis Inhibited_Complex Inhibited MBL-Inhibitor Complex MBL->Inhibited_Complex forms Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Antibiotic->MBL binds to active site Inhibitor This compound Derivative Inhibitor->Zinc chelates Inhibitor->Inhibited_Complex forms Inhibited_Complex->Antibiotic prevents binding

References

An In-depth Technical Guide to Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 1H-imidazole-2-carboxylate, a key heterocyclic compound. It covers its chemical structure, physicochemical properties, synthesis, and analytical characterization. Additionally, it touches upon the biological significance of the imidazole-2-carboxylic acid scaffold in drug discovery.

Chemical Structure and Formula

This compound is a heterocyclic organic compound. It consists of a five-membered imidazole ring, which is an aromatic diastole, substituted at the 2-position with a methyl ester group. The tautomeric nature of the imidazole ring allows the proton on the nitrogen to reside on either nitrogen atom.

Molecular Formula: C₅H₆N₂O₂

IUPAC Name: this compound

CAS Number: 17334-09-7

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

PropertyValueReference
Molecular Weight 126.11 g/mol [1][2]
Molecular Formula C₅H₆N₂O₂[1]
Physical Form Solid[2][3]
Melting Point 214.3 to 216.2 °C[3]
Purity ≥96%[2][3]
InChI Key JTAQRDQNFANUEK-UHFFFAOYSA-N[1][2]
Canonical SMILES COC(=O)C1=NC=CN1[1][3]
Storage Temperature 2-8°C, under inert atmosphere[2]

Experimental Protocols

Synthesis

A general method for the production of this compound can be adapted from procedures outlined for similar imidazole carboxylate derivatives. One common approach involves the reaction of an imidazole precursor with a suitable carboxylating agent. The following is a representative protocol based on a patented method.

General Procedure for Synthesis:

  • Reaction Setup: In a three-necked flask under an argon atmosphere, add acetonitrile and cool the flask to -20 °C.

  • Addition of Reagents: To the cooled acetonitrile, add methyl chloroformate.

  • Reactant Solution: In a separate vessel, prepare a solution of 1-methyl-1H-imidazole and triethylamine in acetonitrile.

  • Reaction: Slowly add the 1-methyl-1H-imidazole solution to the cooled methyl chloroformate solution over a period of 30 minutes.

  • Stirring: Stir the reaction mixture at room temperature for a specified time to allow the reaction to proceed.

  • Work-up: Upon completion, add ethanol and water to the reaction mixture to dissolve any precipitate.

  • Analysis and Purification: The yield can be determined by HPLC analysis of a diluted aliquot. The final product can be purified using standard techniques such as column chromatography or recrystallization.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals would include those for the methyl group protons and the protons on the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. Signals are expected for the methyl carbon, the carbonyl carbon of the ester, and the carbons of the imidazole ring.

  • Typical Conditions: Spectra are often recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Peaks:

    • N-H stretching vibrations in the imidazole ring.

    • C=O stretching of the ester group.

    • C-N and C=N stretching of the imidazole ring.

    • C-H stretching and bending vibrations.

  • Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR).

3. Mass Spectrometry (MS):

  • Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Expected Ion: The molecular ion peak (M⁺) corresponding to the molecular weight of 126.11 would be expected.

  • Ionization Methods: Common techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G General Experimental Workflow start Start: Reagents synthesis Synthesis: Reaction of Imidazole Precursor with Methyl Chloroformate start->synthesis workup Work-up: Quenching and Extraction synthesis->workup purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ftir FT-IR Spectroscopy characterization->ftir ms Mass Spectrometry characterization->ms end Final Product: Pure this compound nmr->end ftir->end ms->end

Caption: Synthesis and characterization workflow.

Biological Relevance and Applications

The 1H-imidazole-2-carboxylic acid scaffold, the parent acid of this compound, has been identified as a crucial metal-binding pharmacophore.[4][5] This structural motif is of significant interest in drug development, particularly in the design of inhibitors for metallo-β-lactamases (MBLs).[4][5]

MBLs are enzymes produced by certain bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics.[5] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.

Derivatives of 1H-imidazole-2-carboxylic acid have been shown to inhibit MBLs by chelating the zinc ions in the active site of the enzyme. This action restores the efficacy of β-lactam antibiotics against resistant bacteria.[6] Structure-activity relationship (SAR) studies have demonstrated that modifications to the imidazole-2-carboxylic acid core can lead to potent inhibitors of various MBLs, such as VIM-type MBLs.[4][5]

The diagram below illustrates the proposed mechanism of action for 1H-imidazole-2-carboxylic acid-based MBL inhibitors.

G Mechanism of MBL Inhibition cluster_active Active MBL cluster_inhibited Inhibited MBL mbl Metallo-β-lactamase (MBL) Active Site with Zn²⁺ ions hydrolysis Antibiotic Hydrolysis mbl->hydrolysis catalyzes inhibitor 1H-imidazole-2-carboxylic acid derivative binding Inhibitor binds to the MBL active site inhibitor->binding binding->mbl chelation Chelation of Zn²⁺ ions by the inhibitor binding->chelation inactivation Inactivation of MBL chelation->inactivation no_hydrolysis Antibiotic remains active inactivation->no_hydrolysis allows antibiotic β-lactam Antibiotic

Caption: MBL inhibition by imidazole-2-carboxylic acid derivatives.

References

A Technical Guide to Methyl 1H-imidazole-2-carboxylate (CAS: 17334-09-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 1H-imidazole-2-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its structural motif is integral to the design of novel therapeutic agents, most notably as a core pharmacophore for the development of metallo-β-lactamase (MBL) inhibitors aimed at combating antibiotic resistance. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and key applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its fundamental properties are critical for its application in chemical synthesis and formulation. The key identifiers and physicochemical characteristics are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[1][2][3]
CAS Number 17334-09-7[1][2][4]
Molecular Formula C₅H₆N₂O₂[1][2][4]
Molecular Weight 126.11 g/mol [1][3][4]
Canonical SMILES COC(=O)C1=NC=CN1[1][2]
InChI Key JTAQRDQNFANUEK-UHFFFAOYSA-N[1][2][3]
Physical Form Solid[2][3]
Melting Point 214.3 to 216.2 °C[2]
Purity ≥96%[2][3][4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest. While various methods exist for creating the imidazole core, a common approach for producing imidazole-2-carboxylate esters involves the acylation of an imidazole precursor. A generalized synthetic workflow is presented below.

synthesis_workflow Figure 1. Generalized Synthesis Workflow cluster_reactants Reactants Imidazole_Precursor 1H-Imidazole Derivative Reaction_Vessel Reaction Mixture Imidazole_Precursor->Reaction_Vessel Acylating_Agent Methyl Chloroformate Acylating_Agent->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Stirring at controlled temperature Purification Purification (e.g., Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Figure 1. Generalized workflow for the synthesis of this compound.

This protocol is a generalized procedure based on methods for producing imidazole-2-carboxylate derivatives and should be optimized for specific laboratory conditions and scales.[5]

Materials:

  • 1-methyl-1H-imidazole (or other appropriate imidazole precursor)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Methyl chloroformate

  • Anhydrous acetonitrile (solvent)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the imidazole precursor and triethylamine in anhydrous acetonitrile.[5]

  • Cool the reaction mixture to a reduced temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.[5]

  • Slowly add methyl chloroformate dropwise to the stirred solution, ensuring the temperature remains controlled.[5]

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction is quenched by the addition of water or a dilute aqueous solution.

  • The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined.

  • The combined organic phase is washed with water and then brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified using column chromatography or recrystallization to yield the pure this compound.

Analytical Characterization

Structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.

Analytical TechniquePurposeAvailable Data
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.Spectral data for 1H-imidazole-2-carboxylic acid methyl ester are available in chemical databases.[6]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound and provides structural information through fragmentation patterns.GC-MS data are publicly available.[1]
Infrared Spectroscopy (IR) Identifies the functional groups present in the molecule based on the absorption of infrared radiation.IR spectra are available in chemical databases.[6]
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the compound and to quantify it in various matrices.HPLC is a standard method for purity assessment (≥97% purity is commercially available).[4]

Applications in Drug Development and Research

The imidazole ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[7] this compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.

The most significant application of this scaffold is in the design of inhibitors for metallo-β-lactamases (MBLs).[8] These bacterial enzymes are a primary cause of resistance to carbapenem antibiotics, which are often considered 'last-resort' treatments for severe infections caused by Gram-negative bacteria.[9]

  • Mechanism of Resistance: MBLs contain one or two zinc ions in their active site, which are essential for hydrolyzing the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[10]

  • Inhibitor Function: The 1H-imidazole-2-carboxylic acid core acts as a metal-binding pharmacophore (MBP) . It is designed to chelate the catalytic zinc ions in the MBL active site, thereby inhibiting the enzyme's hydrolytic activity.[8][9]

  • Synergistic Activity: By inhibiting MBLs, these compounds can restore the efficacy of carbapenem antibiotics like meropenem. Potent synergistic activity has been demonstrated against challenging pathogens such as Pseudomonas aeruginosa.[8]

The logical pathway of MBL inhibition is illustrated below.

mbl_inhibition_pathway Figure 2. Mechanism of MBL Inhibition by Imidazole-2-Carboxylate Derivatives cluster_resistance Antibiotic Resistance Pathway cluster_inhibition Inhibition & Restoration Pathway Carbapenem Carbapenem Antibiotic MBL Metallo-β-Lactamase (Active) Carbapenem->MBL Hydrolysis Efficacy Restored Antibiotic Efficacy Carbapenem->Efficacy Remains Active Inactive_Ab Hydrolyzed (Inactive) Antibiotic MBL->Inactive_Ab Survival Bacterial Survival & Proliferation Inactive_Ab->Survival Inhibitor Imidazole-2-Carboxylate Inhibitor MBL_Inhibited Inhibited MBL (Zn²⁺ Chelated) Inhibitor->MBL_Inhibited Chelation of Active Site Zinc MBL_Inhibited->Efficacy Death Bacterial Cell Death Efficacy->Death

Figure 2. Logical pathway showing how imidazole-2-carboxylate derivatives inhibit MBLs.

Beyond its antibacterial applications, the imidazole core is a key synthetic intermediate for developing compounds with antiviral properties. Derivatives of 1-hydroxyimidazole have shown promising inhibitory activity against orthopoxviruses, such as the Vaccinia virus and cowpox virus, with some compounds exhibiting high selectivity in vitro.[8][11][12]

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its primary importance lies in its role as a foundational scaffold for the structure-guided design of potent MBL inhibitors, a critical area of research in the fight against antimicrobial resistance. Its utility in the synthesis of novel antiviral agents further underscores its versatility and significance to the drug development community. Continued exploration of this scaffold is expected to yield new therapeutic candidates for infectious diseases.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry and biochemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery and historical development of imidazole compounds, from the initial synthesis of the parent ring to the unearthing of its vital roles in biological systems and medicine. We will delve into the seminal synthetic methodologies, the discovery of key naturally occurring imidazoles, and the development of groundbreaking imidazole-based pharmaceuticals. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering a deep dive into the rich history of this remarkable heterocycle.

The Dawn of Imidazole Chemistry: Synthesis of the Core Scaffold

The story of imidazole begins in the mid-19th century with the pioneering work of German chemist Heinrich Debus. His successful synthesis of the parent imidazole ring laid the foundation for a new field of heterocyclic chemistry.

The Debus Synthesis of Glyoxaline (1858)

In 1858, Heinrich Debus reported the first synthesis of the imidazole ring, which he named "glyoxaline".[1][2] This synthesis involved the reaction of glyoxal and formaldehyde with ammonia.[1][2] While the original publication in Annalen der Chemie und Pharmacie provides the foundational knowledge, the yields were noted to be relatively low.[3]

Experimental Protocol: A Modern Adaptation of the Debus Synthesis

The following is a modern, one-pot synthesis procedure based on the principles of the Debus reaction:

  • Reactants:

    • Glyoxal (40% aqueous solution)

    • Formaldehyde (37% aqueous solution)

    • Ammonia (25% aqueous solution)

  • Procedure:

    • To a stirred solution of ammonia, equimolar amounts of glyoxal and formaldehyde are added dropwise at room temperature.

    • The reaction mixture is then heated to facilitate the condensation and cyclization reactions.

    • The product, imidazole, is isolated and purified by distillation under reduced pressure.

  • Quantitative Data: Modern adaptations of this method have reported yields ranging from 30% to over 90%, depending on the specific reaction conditions and modifications.

The Radziszewski Imidazole Synthesis (1882)

In 1882, Polish chemist Bronisław Radziszewski expanded upon Debus's work, developing a more general and versatile method for synthesizing substituted imidazoles.[4] The Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6] This multicomponent reaction proved to be of significant industrial importance for the production of a wide range of imidazole derivatives.[5] A notable early application of this reaction was the synthesis of 2,4,5-triphenylimidazole, also known as lophine.[4]

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

  • Reactants:

    • Benzil (a 1,2-dicarbonyl compound)

    • Benzaldehyde

    • Ammonium acetate (as a source of ammonia)

    • Glacial acetic acid (as the solvent)

  • Procedure:

    • Benzil, benzaldehyde, and ammonium acetate are dissolved in glacial acetic acid.

    • The mixture is heated under reflux to drive the condensation reaction.

    • Upon cooling, the product, 2,4,5-triphenylimidazole, crystallizes from the solution and can be collected by filtration.

  • Quantitative Data: This reaction is known to produce good to excellent yields of the corresponding imidazole derivative.

Table 1: Key Synthetic Methodologies for the Imidazole Ring

Synthesis NameYearKey ReactantsTypical ProductReported Yield
Debus Synthesis1858Glyoxal, Formaldehyde, AmmoniaImidazole (Glyoxaline)Low (in original work)
Radziszewski Synthesis18821,2-Dicarbonyl, Aldehyde, AmmoniaSubstituted ImidazolesGood to Excellent

Nature's Imidazoles: Discovery of Key Biological Building Blocks

The imidazole moiety is not merely a synthetic curiosity; it is a fundamental component of several crucial biomolecules. The discovery of these naturally occurring imidazoles unveiled their profound importance in biology.

Histidine: The Proteogenic Amino Acid

The amino acid histidine, characterized by its imidazole side chain, was first isolated in 1896 by German biochemist Albrecht Kossel and his student Sven Gustaf Hedin.[7][8][9] They isolated histidine from the hydrolysis of various proteins, establishing it as a fundamental building block of these essential macromolecules.[8][9]

Experimental Protocol: General Workflow for the Isolation of Amino Acids from Protein Hydrolysates

The historical methods for isolating amino acids from protein hydrolysates involved a series of precipitation and crystallization steps. The following is a generalized workflow representative of the techniques used during that era.

G General Workflow for Amino Acid Isolation protein Protein Source hydrolysis Acid or Enzymatic Hydrolysis protein->hydrolysis neutralization Neutralization hydrolysis->neutralization filtration1 Filtration to remove insoluble material neutralization->filtration1 fractional_crystallization Fractional Crystallization filtration1->fractional_crystallization amino_acid_fractions Separated Amino Acid Fractions fractional_crystallization->amino_acid_fractions purification Further Purification (e.g., recrystallization) amino_acid_fractions->purification histidine Isolated Histidine purification->histidine G Cimetidine's Mechanism of Action cluster_0 Parietal Cell Membrane Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds and Activates AC Adenylate Cyclase H2_Receptor->AC Activates Cimetidine Cimetidine Cimetidine->H2_Receptor Blocks Parietal_Cell Gastric Parietal Cell cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Promotes G Metronidazole's Mechanism of Action cluster_0 Inside Anaerobic Cell Metronidazole Metronidazole (Prodrug) Reduction Reduction of Nitro Group Metronidazole->Reduction Anaerobic_Cell Anaerobic Bacterium / Protozoan Radical Formation of Cytotoxic Nitro Radical Anion Reduction->Radical DNA DNA Radical->DNA Interacts with Damage DNA Damage (Strand Breaks) DNA->Damage Cell_Death Cell Death Damage->Cell_Death

References

An In-depth Technical Guide to Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1H-imidazole-2-carboxylate, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its role as a scaffold for developing novel therapeutic agents.

Physicochemical Properties

This compound is a solid compound at room temperature.[1] Its key quantitative properties are summarized in the table below, providing a ready reference for laboratory use.

PropertyValueReference
Molecular Formula C₅H₆N₂O₂[1][2][3]
Molecular Weight 126.11 g/mol [2]
Alternate Molecular Weight 126.115 g/mol [1]
Alternate Molecular Weight 126.12 g/mol [3]
Melting Point 214.3 to 216.2 °C[1]
Physical State Solid[1]
IUPAC Name This compound[2]
CAS Number 17334-09-7[1][2]

Synthesis Protocol

The synthesis of this compound can be achieved through the esterification of 1H-imidazole-2-carboxylic acid. A representative experimental protocol is detailed below. This protocol is based on general methods for the synthesis of imidazole derivatives and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound from 1H-imidazole-2-carboxylic acid.

Materials:

  • 1H-imidazole-2-carboxylic acid

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 1H-imidazole-2-carboxylic acid in an excess of methanol.

  • Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be carefully added.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in dichloromethane and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Biological Activity and Signaling Pathway

Derivatives of 1H-imidazole-2-carboxylic acid have emerged as a promising class of inhibitors against metallo-β-lactamases (MBLs).[4][5] MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[5] The imidazole-2-carboxylic acid scaffold acts as a metal-binding pharmacophore, targeting the zinc ions in the active site of MBLs.[4]

The inhibitory action of these compounds can restore the efficacy of antibiotics like meropenem against resistant bacterial strains, such as Pseudomonas aeruginosa.[5][6] This synergistic effect is a key area of research in combating antibiotic resistance.

Below is a diagram illustrating the proposed mechanism of action.

G Mechanism of Metallo-β-Lactamase Inhibition cluster_0 Bacterial Cell cluster_1 MBL Active Site MBL Metallo-β-Lactamase (MBL) Zinc Zinc Ions (Zn²⁺) Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Antibiotic->MBL Hydrolysis Bacterial_Lysis Bacterial Cell Lysis Antibiotic->Bacterial_Lysis Inhibition of Cell Wall Synthesis Inhibitor This compound Derivative Inhibitor->Zinc Chelation

Caption: Inhibition of metallo-β-lactamase by an imidazole derivative.

The logical workflow for the development and application of these inhibitors is outlined in the following diagram.

G Drug Development Workflow A Identify Bacterial Resistance Mechanism B Design Imidazole-based Inhibitor Scaffold A->B C Synthesize Derivatives of This compound B->C D In Vitro Assay: Test MBL Inhibition C->D E Synergy Studies with β-Lactam Antibiotics D->E E->B SAR Feedback F Lead Optimization E->F G Preclinical and Clinical Trials F->G

Caption: Workflow for developing MBL inhibitors.

References

Spectroscopic Profile of Methyl 1H-imidazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1H-imidazole-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers and scientists. The data presented is based on closely related analogs and established principles of spectroscopic analysis, providing a robust reference for identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of a close analog, cyclohexyl 1-methyl-1H-imidazole-2-carboxylate, which serves as a representative model for the core structure of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
7.12sImidazole C-H
7.00sImidazole C-H
4.97ttO-CH (cyclohexyl)
3.99sN-CH₃
2.08 – 1.95mCyclohexyl CH₂
1.88 – 1.78mCyclohexyl CH₂
1.68 – 1.54mCyclohexyl CH₂
1.47 – 1.32mCyclohexyl CH₂
1.32 – 1.18mCyclohexyl CH₂

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
158.8C=O (Ester carbonyl)
137.0Imidazole C2
129.3Imidazole C4/C5
126.0Imidazole C4/C5
74.3O-CH (cyclohexyl)
35.9N-CH₃
31.6Cyclohexyl CH₂
25.2Cyclohexyl CH₂
24.1Cyclohexyl CH₂

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2934, 2858StrongC-H stretch (aliphatic)
1702StrongC=O stretch (ester)
1412MediumC-N stretch (imidazole ring)
1256StrongC-O stretch (ester)
1127StrongC-N stretch (imidazole ring)
781StrongC-H out-of-plane bend (aromatic)

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog.[1]

Table 4: Mass Spectrometry (MS) Data

m/zIon Type
209.1285[M+H]⁺ (Calculated for C₁₁H₁₇N₂O₂)
209.1286[M+H]⁺ (Found)

Data is for cyclohexyl 1-methyl-1H-imidazole-2-carboxylate as a close structural analog, obtained via High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).[1]

Experimental Protocols

The spectroscopic data presented in this guide are based on established methodologies for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1] The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.[1] The reported mass-to-charge ratio (m/z) corresponds to the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Reporting synthesis Synthesis of Methyl 1H-imidazole-2-carboxylate purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Information ir IR Spectroscopy purification->ir Functional Group Analysis ms Mass Spectrometry purification->ms Molecular Weight & Formula interpretation Spectral Interpretation (Structure Elucidation) nmr->interpretation ir->interpretation ms->interpretation reporting Data Tabulation & Technical Report interpretation->reporting

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of Methyl 1H-imidazole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1H-imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, which will empower researchers to generate precise data in their own laboratory settings.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate future research and data compilation, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method UsedReference
MethanolData not availableData not available
EthanolData not availableData not available
AcetoneData not availableData not available
Dimethyl Sulfoxide (DMSO)Data not availableData not available
N,N-Dimethylformamide (DMF)Data not availableData not available
DichloromethaneData not availableData not available
Ethyl AcetateData not availableData not available

Note: Researchers are encouraged to populate this table with their own experimental findings to contribute to the collective understanding of this compound's properties. A related compound, Ethyl 1-methyl-1H-imidazole-2-carboxylate, has been reported to be soluble in dichloromethane, ether, ethyl acetate, and methanol, suggesting that this compound may exhibit similar solubility in these solvents.[1][2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development, formulation, and quality control. The following are detailed methodologies for two widely accepted experimental techniques for determining the solubility of a solid compound in an organic solvent.

2.1. Isothermal Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[3] It involves equilibrating a surplus of the solid compound with the solvent at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

  • Equilibration: Seal the containers to prevent solvent evaporation and place them in a constant-temperature shaker or incubator. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solid to become constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, a sample of the supernatant is carefully withdrawn using a syringe and filtered through a membrane filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

  • Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or Gravimetry (after solvent evaporation).

  • Quantification: Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.

2.2. Polythermal Method (Dynamic Method)

The polythermal method involves determining the temperature at which a solid-liquid mixture of a known composition becomes a homogeneous solution upon controlled heating, or the temperature at which crystallization begins upon controlled cooling.[4]

Protocol:

  • Sample Preparation: Prepare a series of vials, each containing a precisely weighed amount of this compound and a known mass or volume of the selected organic solvent. This creates mixtures with different, known concentrations.

  • Heating/Cooling Cycle: Place the vials in a controlled-temperature apparatus equipped with a stirring mechanism and a means to visually or instrumentally detect the dissolution or crystallization point.

  • Dissolution Temperature Determination (Heating): Slowly heat the mixtures at a constant rate while stirring. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

  • Crystallization Temperature Determination (Cooling): Alternatively, heat the mixtures to ensure complete dissolution and then cool them down at a controlled rate. The temperature at which the first crystals appear is noted.

  • Data Analysis: By repeating this process for several different concentrations, a solubility curve (solubility versus temperature) can be constructed.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment, from initial preparation to final data analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing start Start weigh_solid Weigh Solid Compound (this compound) start->weigh_solid measure_solvent Measure Volume of Organic Solvent start->measure_solvent mix Combine Solid and Solvent in Sealed Vial weigh_solid->mix measure_solvent->mix agitate Agitate at Constant Temperature (e.g., 24-72h) mix->agitate settle Allow Excess Solid to Settle agitate->settle filter Filter Supernatant to Obtain Saturated Solution settle->filter analyze Analyze Filtrate Concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate Solubility (g/100mL or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

This guide provides the necessary framework for researchers to systematically investigate and document the solubility of this compound in various organic solvents. The provided experimental protocols are robust and widely applicable, ensuring the generation of high-quality, reproducible data that will be invaluable to the scientific and drug development communities.

References

An In-depth Technical Guide to the Safe Handling of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 1H-imidazole-2-carboxylate (CAS No: 17334-09-7), a versatile chemical intermediate utilized in pharmaceutical development and material science. Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[2][3]
Molecular Weight 126.11 g/mol [2][3]
Appearance Solid[1]
Melting Point 214.3 to 216.2 °C[1]
Purity Typically ≥96%[1]
Storage Temperature 2-8°C, under an inert atmosphere

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][3]

Signal Word: Warning[2][3]

GHS Pictogram:

alt text

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk of exposure and maintain the integrity of the compound.

Handling
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5][6]

  • Dust Formation: Avoid the formation of dust and aerosols.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Conditions: Store at room temperature or as recommended by the supplier (e.g., 2-8°C).[7]

  • Separation: Store away from incompatible materials and foodstuff containers.[8]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Seek immediate medical attention.[8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation occurs, get medical advice/attention.[5]
Inhalation Move the victim to fresh air.[5][9] If breathing is difficult, give oxygen.[9] If not breathing, give artificial respiration.[5][9] Seek medical attention if symptoms occur.[2]
Ingestion Rinse mouth with water.[5][9] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[9]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9]

  • Specific Hazards: May emit corrosive fumes in a fire.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4] Avoid breathing dust.[5] Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the product enter drains.[4]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[2][5] Avoid generating dust.[5]

Experimental Protocols and Workflows

While specific experimental protocols will vary based on the research application, the following workflows provide a standardized approach to handling this compound safely.

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection start Task: Handling Methyl 1H-imidazole-2-carboxylate gloves Wear chemical-resistant gloves (e.g., nitrile) start->gloves eye_protection Wear safety goggles or face shield start->eye_protection lab_coat Wear a lab coat start->lab_coat ventilation_check Is work performed in a chemical fume hood? start->ventilation_check respirator Consider a respirator if ventilation is inadequate ventilation_check->lab_coat Yes ventilation_check->respirator No

Caption: PPE selection workflow for handling this compound.

Chemical Spill Response Workflow

Spill_Response spill Spill of Methyl 1H-imidazole-2-carboxylate evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill (avoid dust generation) ppe->contain cleanup Clean up with absorbent material and place in a sealed container for disposal contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, based on its GHS classification, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By implementing the safety measures and protocols outlined in this guide, researchers can minimize risks and ensure a safe working environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

Methodological & Application

Application Notes and Protocols: Methyl 1H-imidazole-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-imidazole-2-carboxylate is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, including the imidazole core and the reactive carboxylate group, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals and other functional molecules.

Applications in Medicinal Chemistry

The imidazole scaffold is a common motif in many natural products and pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metal ions.[1] this compound serves as a key intermediate in the development of novel therapeutics, particularly in the areas of antibacterial and antiviral research.

Metallo-β-Lactamase (MBL) Inhibitors

Bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health.[2] The development of MBL inhibitors that can be co-administered with existing antibiotics is a critical strategy to combat this resistance. Derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of MBLs, such as Verona Integron-encoded MBLs (VIMs).[1][2] These compounds act by chelating the zinc ions in the active site of the enzyme, restoring the efficacy of carbapenem antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[1][2]

Structure-activity relationship (SAR) studies have shown that substituents at the N-1 position of the imidazole ring are crucial for potent inhibition of class B1 MBLs.[2] Optimization of these derivatives has led to compounds with significant synergistic activity with meropenem.[2]

Quantitative Data for MBL Inhibition:

CompoundTarget MBLIC₅₀ (µM)Synergistic Activity with MeropenemReference
Optimized 1H-imidazole-2-carboxylic acid derivative (55) VIM-2Potent InhibitionDisplayed potent synergistic activity[2]
1H-imidazole-2-carboxylic acid derivative (28) VIM-2, VIM-50.018Improved synergistic effects[3]
Antiviral Agents

The imidazole core is also a key component in the design of novel antiviral compounds.[1] Derivatives of this compound are utilized as synthetic intermediates for 1-hydroxyimidazole derivatives, which have demonstrated promising inhibitory activity against orthopoxviruses, including Vaccinia virus and cowpox virus.[1][4] Some of these compounds have exhibited high selectivity indices in vitro.[1]

Quantitative Data for Antiviral Activity:

CompoundVirusIC₅₀ (µg/mL)Selectivity Index (SI)Reference
1-hydroxyimidazole derivative Vaccinia virus1.29 ± 0.09High[5]
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (1f) Vaccinia virus-919[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

This protocol describes the synthesis of methyl 1-methyl-1H-imidazole-2-carboxylate from 1-methyl-1H-imidazole.[6]

Materials:

  • 1-methyl-1H-imidazole

  • Triethylamine

  • Methyl chloroformate

  • Acetonitrile

  • Ethanol

  • Water

  • 100 mL three-necked flask

  • Stirrer

  • Cooling bath

  • Argon atmosphere setup

Procedure:

  • Set up a 100 mL three-necked flask under an argon atmosphere.

  • Add 22 mL of acetonitrile and 6.3 mL of methyl chloroformate to the flask and cool the mixture to -20 °C.

  • Prepare a solution of 3.3 g of 1-methyl-1H-imidazole and 6.8 mL of triethylamine in 8 mL of acetonitrile.

  • Add the 1-methyl-1H-imidazole solution to the cooled methyl chloroformate solution over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for the specified reaction time (see table below for variations).

  • Upon completion, add 20 mL of ethanol and 10 mL of water to dissolve any precipitate.

  • The yield can be determined by taking a 1 mL aliquot of the uniform solution, diluting it 1000 times with acetonitrile, and analyzing it by HPLC.

Reaction Parameter Optimization:

EntryTriethylamine (equivalents)Addition Time (min)Reaction Time (h)Yield (%)
11.530185
22.030190
32.060192
42.030395
Protocol 2: Fischer Esterification of 1H-imidazole-2-carboxylic Acid

This protocol provides a general procedure for the synthesis of this compound via Fischer esterification of 1H-imidazole-2-carboxylic acid.[1]

Materials:

  • 1H-imidazole-2-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Dichloromethane

  • 0.6 M Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve 1H-imidazole-2-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Wash the combined organic layers with 0.6 M sodium bicarbonate solution to neutralize any remaining acid. Caution: Foaming may occur.

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Note: The imidazole ring can be sensitive to harsh acidic conditions. Milder esterification methods using reagents like methyl imidazole carbamate (MImC) can be employed for sensitive substrates.[1]

Visualizations

experimental_workflow_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 1-Methyl-1H-imidazole reaction Mixing and Reaction at -20°C to RT start1->reaction start2 Methyl Chloroformate start2->reaction start3 Triethylamine start3->reaction start4 Acetonitrile start4->reaction workup1 Quenching with Ethanol/Water reaction->workup1 workup2 HPLC Analysis for Yield workup1->workup2 product Methyl 1-methyl-1H-imidazole-2-carboxylate workup2->product

Caption: Synthetic workflow for methyl 1-methyl-1H-imidazole-2-carboxylate.

mbl_inhibition_mechanism cluster_enzyme Metallo-β-Lactamase (MBL) Active Site cluster_inhibitor Inhibitor cluster_antibiotic Antibiotic MBL MBL Enzyme Antibiotic β-Lactam Antibiotic MBL->Antibiotic Hydrolysis (Inhibited) Zn1 Zn²⁺ Zn2 Zn²⁺ Inhibitor 1H-imidazole-2-carboxylate Derivative Inhibitor->MBL Binding to Active Site Inhibitor->Zn1 Chelation Inhibitor->Zn2 Chelation

Caption: Mechanism of MBL inhibition by 1H-imidazole-2-carboxylate derivatives.

References

Application Notes and Protocols: Methyl 1H-imidazole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-imidazole-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its intrinsic structural features, including the imidazole core, make it an attractive scaffold for the design and synthesis of a diverse range of therapeutic agents. This document provides an overview of its application in the development of metallo-β-lactamase inhibitors and antiviral agents, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Application as a Scaffold for Metallo-β-Lactamase (MBL) Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health. The imidazole-2-carboxylic acid scaffold has been identified as a key metal-binding pharmacophore for the design of potent MBL inhibitors. These inhibitors act by chelating the zinc ions in the active site of MBLs, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.

Quantitative Data: In Vitro Inhibition of Metallo-β-Lactamases

Structure-activity relationship (SAR) studies on derivatives of 1H-imidazole-2-carboxylic acid have led to the identification of potent inhibitors of Verona Integron-encoded Metallo-β-lactamases (VIMs). The following table summarizes the inhibitory activity of selected derivatives.

Compound IDStructureVIM-2 IC50 (µM)[1]VIM-5 IC50 (µM)[1]
Compound 28 1-(4-fluorobenzyl)-1H-imidazole-2-carboxylic acid0.0180.018
Experimental Protocols

This protocol describes a general method for the synthesis of 1-substituted-1H-imidazole-2-carboxylic acid derivatives, starting from this compound.

Protocol:

  • N-Alkylation/Arylation: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (e.g., 4-fluorobenzyl bromide, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~3-4.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final carboxylic acid derivative.

  • Purify the final compound by column chromatography or recrystallization.

This protocol outlines a spectrophotometric assay to determine the IC50 values of test compounds against MBLs using nitrocefin as a chromogenic substrate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.1 mg/mL BSA.

    • Enzyme Solution: Prepare a stock solution of the purified MBL (e.g., VIM-2) in assay buffer. The final concentration in the assay will depend on the enzyme's activity.

    • Substrate Solution: Prepare a stock solution of nitrocefin in DMSO. Dilute with assay buffer to the desired final concentration (e.g., 100 µM).

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the inhibitor solution to each well.

    • Add 85 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the nitrocefin solution to each well.

    • Immediately measure the rate of hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualization of the Mechanism of Action

The primary mechanism of action of 1H-imidazole-2-carboxylic acid-based inhibitors is the chelation of the catalytic zinc ions in the active site of metallo-β-lactamases. This interaction prevents the hydrolysis of β-lactam antibiotics.

MBL_Inhibition cluster_MBL Metallo-β-Lactamase Active Site Zn1 Zn²⁺ Antibiotic β-Lactam Antibiotic Zn2 Zn²⁺ Inhibitor Imidazole-2-carboxylate Inhibitor Inhibitor->Zn1 Chelation Inhibitor->Zn2 Chelation Hydrolyzed_Antibiotic Inactive Antibiotic Antibiotic->Hydrolyzed_Antibiotic Hydrolysis (Inhibited)

Caption: Inhibition of MBL by zinc chelation.

Application in the Development of Antiviral Agents

Derivatives of this compound, particularly 1-hydroxyimidazoles, have shown promise as antiviral agents, with activity against orthopoxviruses like the vaccinia virus. These compounds represent a non-nucleoside class of inhibitors.

Quantitative Data: Antiviral Activity of 1-Hydroxyimidazole Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of a representative 1-hydroxyimidazole derivative against the vaccinia virus.

Compound IDStructureIC50 (µM) vs. Vaccinia Virus[2]CC50 (µM) in Vero cells[2]Selectivity Index (SI = CC50/IC50)
Compound 33c 1-hydroxy-2-(2-hydroxyphenyl)-4,5-dimethyl-1H-imidazole1.29 ± 0.09>100>77.5
Experimental Protocols

This protocol describes a general method for the synthesis of 1-hydroxyimidazole derivatives.

Protocol:

  • Condensation Reaction: In a round-bottom flask, dissolve the appropriate oxime (1.0 eq), an aldehyde or diketone (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product and purify by column chromatography or recrystallization to obtain the desired 1-hydroxyimidazole derivative.

This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Protocol:

  • Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in the same medium.

  • Infection: Remove the growth medium from the cell monolayer and infect the cells with the virus dilution for 1 hour at 37°C.

  • Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing the different concentrations of the test compound and a gelling agent (e.g., carboxymethylcellulose or agarose).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).

  • Staining and Plaque Counting: Fix the cells with a formaldehyde solution and stain with a crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antiviral screening of 1-hydroxyimidazole derivatives.

Antiviral_Workflow Start Starting Materials (Oxime, Aldehyde, NH₄OAc) Synthesis Synthesis of 1-Hydroxyimidazole Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Compound Pure Compound Purification->Compound Antiviral_Assay Plaque Reduction Assay Compound->Antiviral_Assay Cell_Culture Host Cell Culture (e.g., Vero cells) Cell_Culture->Antiviral_Assay Data_Analysis Data Analysis (IC₅₀ Determination) Antiviral_Assay->Data_Analysis Result Lead Compound Identification Data_Analysis->Result

Caption: Workflow for antiviral drug discovery.

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry. Its application in the development of potent metallo-β-lactamase inhibitors and novel antiviral agents highlights its importance in addressing critical unmet medical needs. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this scaffold in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Metallo-β-Lactamase Inhibitors Using Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge to global health. MBLs are a class of zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1] A promising strategy to combat this resistance is the development of MBL inhibitors that can be co-administered with existing antibiotics to restore their efficacy.

This document provides detailed application notes and protocols for the synthesis of a class of potent MBL inhibitors derived from Methyl 1H-imidazole-2-carboxylate. The 1H-imidazole-2-carboxylic acid scaffold serves as a key metal-binding pharmacophore (MBP) that effectively chelates the zinc ions in the active site of MBLs, leading to their inhibition.[2] Structure-activity relationship (SAR) studies have demonstrated that derivatives of this scaffold exhibit potent inhibition against various MBLs, including Verona Integron-encoded Metallo-β-lactamases (VIMs) and New Delhi Metallo-β-lactamase (NDM).[3][4]

Mechanism of Action

The primary mechanism of action for 1H-imidazole-2-carboxylic acid-based inhibitors is the chelation of the zinc ion(s) in the active site of the metallo-β-lactamase. This interaction prevents the binding and subsequent hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial activity.

MBL_Inhibition cluster_0 MBL Active Site Active_MBL Active MBL (with Zn²⁺) Inactive_MBL Inactive MBL-Inhibitor Complex Hydrolyzed_B_Lactam Hydrolyzed (Inactive) β-Lactam Active_MBL->Hydrolyzed_B_Lactam B_Lactam β-Lactam Antibiotic B_Lactam->Active_MBL Hydrolysis Inhibitor 1H-imidazole-2-carboxylate Inhibitor Inhibitor->Active_MBL Chelation of Zn²⁺

Caption: Mechanism of MBL inhibition.

Quantitative Data

The following tables summarize the inhibitory activity of representative 1H-imidazole-2-carboxylic acid derivatives against various metallo-β-lactamases and their synergistic effect with the carbapenem antibiotic, meropenem.

Table 1: Inhibitory Activity (IC50 in µM) of Imidazole-2-Carboxylic Acid Derivatives against Metallo-β-Lactamases

Compound IDVIM-2 IC50 (µM)VIM-5 IC50 (µM)NDM-1 IC50 (µM)IMP-1 IC50 (µM)
28 0.0180.018--
55 ----
Cmpd A --0.06 - 0.94-
Cmpd B ---39
Cmpd C ---46

Data sourced from multiple studies.[2][3][4]

Table 2: Synergistic Activity of Imidazole-Based MBL Inhibitors with Meropenem

MBL-producing StrainInhibitor Concentration (µg/mL)Fold Reduction in Meropenem MIC
E. coli (VIM-type)1≥16
P. aeruginosa (VIM-2)-Potent Synergy Observed

Data indicates that some compounds at a concentration of 1 µg/mL were able to reduce the Minimum Inhibitory Concentration (MIC) of meropenem by at least 16-fold.[2][4]

Experimental Protocols

The synthesis of 1H-imidazole-2-carboxylic acid-based MBL inhibitors from this compound generally follows a two-step process: N-alkylation of the imidazole ring followed by saponification of the methyl ester.

Synthesis_Workflow Start This compound Step1 Step 1: N-Alkylation Start->Step1 Intermediate Methyl 1-Alkyl-1H-imidazole-2-carboxylate Step1->Intermediate Step2 Step 2: Saponification (Ester Hydrolysis) Intermediate->Step2 Product 1-Alkyl-1H-imidazole-2-carboxylic Acid (MBL Inhibitor) Step2->Product

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds from Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antiviral compounds utilizing Methyl 1H-imidazole-2-carboxylate as a key starting material. The imidazole scaffold is a crucial pharmacophore in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of antiviral activities against viruses such as orthopoxviruses, hepatitis C virus (HCV), human immunodeficiency virus (HIV), and coronaviruses.[1][2]

Introduction

The imidazole ring system is a versatile building block in the design of therapeutic agents due to its ability to engage in various biological interactions.[1][3] Its electron-rich nature allows for binding to a multitude of enzymes and receptors, making it a privileged scaffold in drug discovery.[3] This document focuses on the synthetic utility of this compound for the generation of novel antiviral candidates. While direct synthesis protocols starting from this specific ester are not extensively detailed in publicly available literature, this guide provides a representative synthetic route based on the well-established synthesis of structurally similar imidazole-5-carboxylate derivatives with proven antiviral activity.[2]

Key Applications and Rationale

This compound is a valuable precursor for creating a diverse library of antiviral compounds. The primary synthetic strategies involve modifications at the N1 and N3 positions of the imidazole ring and conversion of the ester group at the C2 position into other functionalities like amides or hydrazides. A particularly promising avenue of research has been the synthesis of 1-hydroxyimidazole derivatives, which have demonstrated significant activity against vaccinia virus and other orthopoxviruses.[2][4]

Data Presentation: Antiviral Activity of Representative Imidazole Carboxylate Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of a series of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates and their corresponding amides against Vaccinia virus (Copenhagen strain) in Vero cell culture. This data highlights the potential of this class of compounds as antiviral agents.

Compound IDR1 (at C2)R2 (at C5)CC50 (µM) ± SDEC50 (µM) ± SDSelectivity Index (SI)
1e 4-NitrophenylOEt45.7 ± 1.20.45 ± 0.03102
1f 4-(Trifluoromethyl)phenylOEt321.97 ± 11.50.35 ± 0.02919
2i 4-NitrophenylNH-n-Bu27.2 ± 0.90.41 ± 0.0266
2j 4-NitrophenylNH-c-Pr>50015.0 ± 1.1>33
Cidofovir --450.3 ± 25.11.1 ± 0.1409

Data adapted from Nikitina et al., Bioorganic & Medicinal Chemistry Letters, 2023.[2][4] CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The following protocols are representative methodologies for the synthesis of antiviral imidazole derivatives. While the specific starting material in the cited literature is an imidazole-5-carboxylate, the principles of N-alkylation and functional group modification are directly applicable to syntheses starting from this compound.

Protocol 1: Proposed Synthesis of N-Substituted Methyl 1H-imidazole-2-carboxylates

This protocol describes a general method for the N-alkylation of the imidazole ring, a common step in the synthesis of more complex and potent antiviral agents.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup with silica gel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated product.

Protocol 2: Conversion of the Methyl Ester to an Amide

This protocol outlines the conversion of the methyl ester at the C2 position to a carboxamide, a common bioisosteric replacement in drug design.

Materials:

  • N-substituted this compound (from Protocol 1)

  • Amine (e.g., butylamine, cyclopropylamine)

  • Methanol

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve the N-substituted this compound (1.0 eq) in the desired amine (used as solvent or in a suitable solvent like methanol).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the excess amine and solvent under reduced pressure.

  • The resulting crude amide can be purified by recrystallization or column chromatography to yield the final product.

Mandatory Visualizations

Experimental Workflow for Synthesis and Screening

G Experimental Workflow: Synthesis and Antiviral Screening cluster_synthesis Synthesis cluster_screening Antiviral Screening start This compound step1 N-Alkylation (Protocol 1) start->step1 step2 Amidation (Protocol 2) step1->step2 product Final Imidazole Derivative step2->product treatment Treatment with Synthesized Compound product->treatment Test Compound cell_culture Host Cell Culture (e.g., Vero cells) infection Viral Infection cell_culture->infection infection->treatment assay Antiviral Activity Assay (e.g., CPE reduction, Plaque reduction) treatment->assay data Determine EC50, CC50, SI assay->data

Caption: Workflow for Synthesis and Antiviral Evaluation.

Proposed Mechanism of Action: Inhibition of Viral Replication

Many imidazole-based antiviral agents are known to target key viral enzymes essential for replication, such as viral proteases or polymerases.[5]

G Proposed Mechanism: Inhibition of Viral Replication cluster_virus Viral Life Cycle cluster_drug Drug Action entry Viral Entry uncoating Uncoating entry->uncoating replication Viral Genome Replication & Protein Synthesis uncoating->replication assembly Assembly of New Virions replication->assembly release Release assembly->release drug Imidazole Derivative drug->replication Inhibition of Viral Enzymes (e.g., Polymerase, Protease)

Caption: Inhibition of Viral Replication by Imidazole Derivatives.

References

Application Notes: Protocol for N-acylation using Imidazole-based Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylation is a cornerstone of organic synthesis, vital for the construction of amide bonds found in a vast array of pharmaceuticals, natural products, and materials. While traditional methods often rely on highly reactive acyl chlorides or anhydrides, these can lack chemoselectivity and generate corrosive byproducts. The use of N-acylimidazole derivatives provides a milder, more selective, and efficient alternative for the acylation of amines. These reagents act as "activated" carboxylic acid equivalents, demonstrating excellent reactivity and selectivity, particularly for primary amines.

This protocol details the use of N-acylimidazoles, which can be prepared in situ from a carboxylic acid and a coupling agent like 1,1'-carbonyldiimidazole (CDI), or used as pre-formed reagents. The imidazole leaving group is neutral and relatively innocuous, making workup procedures simpler. Furthermore, the methodology can be rendered highly chemoselective. For instance, N-acylimidazoles can selectively acylate primary amines even in the presence of more hindered secondary amines or other nucleophilic functional groups.[1][2] Catalytic methods, such as those employing DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene), have been developed to facilitate the acylation of even weakly nucleophilic nitrogen atoms, such as those in indoles and oxazolidinones, showcasing the versatility of this approach.[3]

Mechanism of Action

The process generally involves two key steps. First, a carboxylic acid is activated with an imidazole-based coupling agent (e.g., CDI) to form a highly reactive N-acylimidazole intermediate. In the second step, the amine nucleophile attacks the carbonyl carbon of the N-acylimidazole. This results in the formation of the desired amide and the release of imidazole as a byproduct. The reaction is driven by the formation of the stable amide bond.

Mechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) CDI CDI Acylimidazole N-Acylimidazole Intermediate Imidazole_H Imidazolium CDI->Imidazole_H - Imidazolium Amide Amide Product (R-CONH-R') Acylimidazole->Amide + R'-NH₂ Imidazole_out Imidazole Acylimidazole->Imidazole_out - Imidazole CO2 CO₂ Imidazole_H->CO2 - CO₂ Amine Amine (R'-NH₂)

Fig 1. Generalized mechanism for N-acylation via an N-acylimidazole intermediate.

Experimental Protocol: General Procedure for N-acylation of Amines

This protocol describes a general method for the N-acylation of a primary or secondary amine using an N-acylimidazole generated in situ from a carboxylic acid and 1,1'-carbonyldiimidazole (CDI).

Materials:

  • Carboxylic acid (R-COOH)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Amine (R'R''NH)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Activation of Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

    • Dissolve the acid in a minimal amount of anhydrous solvent (e.g., THF).

    • Add CDI (1.05 equiv) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The completion of the activation step is typically indicated by the cessation of CO₂ evolution.

  • N-acylation Reaction:

    • To the solution containing the freshly prepared N-acylimidazole, add the amine (1.0 equiv) either neat or as a solution in the same anhydrous solvent.

    • Continue stirring the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours. Gentle heating (e.g., 40-60 °C) may be required for less reactive amines.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

    • Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and imidazole) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization as needed.

Workflow A 1. Dissolve Carboxylic Acid in Anhydrous Solvent B 2. Add CDI portion-wise (Activation Step) A->B C 3. Stir for 1-2h at RT (Formation of N-Acylimidazole) B->C D 4. Add Amine Substrate C->D E 5. Stir for 2-24h (Monitor by TLC/LC-MS) D->E F 6. Solvent Evaporation E->F G 7. Aqueous Workup (EtOAc, NaHCO₃, Brine) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify Product (Chromatography/Recrystallization) H->I

Fig 2. Experimental workflow for amine N-acylation using in-situ generated N-acylimidazole.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative yields for the N-acylation of various amines and related nucleophiles using imidazole-based acylating agents under different conditions. This demonstrates the versatility and chemoselectivity of the method.

EntryAmine / N-NucleophileAcylating Agent / Carboxylic AcidCatalyst/ConditionsSolventYield (%)Reference
15-FluoroindoleBoc Anhydride10 mol% DBU, RT, 24hMeCN94
2IndoleMethyl Chloroformate10 mol% DBU, RT, 24hMeCN93
3(S)-4-Benzyl-2-oxazolidinoneBoc Anhydride10 mol% DBU, RT, 24hMeCN96
42-AminoethanolCbz-Alanine + CDIRT, 18hTHF>95[1][2]
5N-MethylbenzylamineHexanoic Acid + CDIRT, 18hTHF>95[1][2]
64-NitroanilinePhenylacetic Acid + CDIHeat, 24hOctane91[4]
7AnilineBenzoyl Chloride + ImidazoleRT, 5 minSolvent-free96[5]
8Glycine Methyl EsterBoc-Alanine + CDIRT, 12hDCM~90[6]

Note: Yields are for isolated products. Conditions and reaction times may vary depending on the specific substrates used.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-imidazole-2-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its structural motif is found in numerous biologically active agents, making its efficient and scalable synthesis a critical aspect of drug discovery and development. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on methodologies suitable for industrial production. The protocols are based on established and optimized synthetic routes, with a focus on yield, purity, and operational simplicity. Quantitative data is summarized for easy comparison, and key experimental workflows are visually represented.

Introduction

The imidazole ring is a fundamental heterocyclic scaffold in medicinal chemistry. This compound, in particular, serves as a versatile building block for the elaboration of more complex molecules, including inhibitors of metallo-β-lactamases, which are crucial in combating antibiotic resistance.[1][2] The development of robust and economically viable synthetic routes is therefore of significant interest to the pharmaceutical industry. This document outlines two primary strategies for the large-scale synthesis of the target molecule: a direct carboxylation approach and a two-step oxidation-esterification sequence.

Synthetic Strategies

Two principal synthetic pathways for the large-scale production of this compound have been identified and are detailed below.

Pathway 1: Direct Carboxylation of Imidazole

This method, adapted from procedures developed for related imidazole derivatives, is a direct and efficient route suitable for industrial scale-up. It involves the reaction of an imidazole derivative with a chloroformate ester in the presence of a base. A Japanese patent describes a similar process for N-substituted imidazoles, which has been optimized to maintain high yields at a large scale by carefully controlling the addition of reagents and reaction temperature.[3]

Pathway 2: Oxidation of Imidazole-2-carboxaldehyde followed by Esterification

This two-step approach first involves the synthesis of 1H-imidazole-2-carboxaldehyde, which is then oxidized to 1H-imidazole-2-carboxylic acid. The resulting carboxylic acid is subsequently esterified to yield the final product. This pathway offers an alternative route that can be advantageous depending on the availability and cost of starting materials.

Experimental Protocols

Protocol for Pathway 1: Direct Carboxylation

This protocol is adapted from a method optimized for large-scale synthesis of related imidazole carboxylates.[3]

Materials:

  • 1H-Imidazole

  • Methyl chloroformate

  • Triethylamine

  • Acetonitrile

  • Ethanol

  • Water

Procedure:

  • Under an inert atmosphere (e.g., argon), charge a suitable reactor with acetonitrile and methyl chloroformate.

  • Cool the mixture to -20 °C.

  • In a separate vessel, prepare a solution of 1H-imidazole and triethylamine in acetonitrile.

  • Slowly add the imidazole solution to the cooled methyl chloroformate mixture over a period of 30-60 minutes, maintaining the temperature at -20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified reaction time.

  • Upon completion of the reaction (monitored by HPLC), add a mixture of ethanol and water to dissolve any precipitate.

  • The product can be isolated and purified using standard techniques such as extraction and crystallization.

Table 1: Reaction Parameters for Direct Carboxylation (based on related N-methylated compound) [3]

ParameterValue/Reagent
Starting Material1-methyl-1H-imidazole
ReagentMethyl chloroformate
BaseTriethylamine
SolventAcetonitrile
Reaction Temperature-20 °C
Reaction TimeVaries (refer to specific examples in source)
YieldHigh (specific yields depend on scale and conditions)
Protocol for Pathway 2: Oxidation and Esterification

Step 1: Synthesis of 1H-Imidazole-2-carboxylic acid

This procedure is based on the oxidation of 2-imidazolecarboxaldehyde.[4]

Materials:

  • 2-Imidazolecarboxaldehyde

  • 30% Hydrogen peroxide solution

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 2-imidazolecarboxaldehyde in water in a reaction vessel.

  • Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction at room temperature for 72 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.

  • Wash the resulting solid with a mixture of diethyl ether and water (4:1) to remove any residual peroxide.

Table 2: Reaction Parameters for the Oxidation of 2-Imidazolecarboxaldehyde [4]

ParameterValue/Reagent
Starting Material2-Imidazolecarboxaldehyde
Oxidizing Agent30% Hydrogen Peroxide
SolventWater
Reaction TemperatureRoom Temperature
Reaction Time72 hours
Yield97.5%

Step 2: Esterification of 1H-Imidazole-2-carboxylic acid

A common method for this transformation is Fischer esterification.

Materials:

  • 1H-Imidazole-2-carboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Suspend 1H-imidazole-2-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualized Workflows and Pathways

Synthesis_Pathways Imidazole 1H-Imidazole Product1 This compound Imidazole->Product1 Direct Carboxylation (Triethylamine, Acetonitrile, -20°C) MeOCOCl Methyl Chloroformate MeOCOCl->Product1 Imidazole_Aldehyde 1H-Imidazole-2-carboxaldehyde Imidazole_Acid 1H-Imidazole-2-carboxylic Acid Imidazole_Aldehyde->Imidazole_Acid Oxidation (H2O2, Water) Product2 This compound Imidazole_Acid->Product2 Esterification (H+, Reflux) Methanol Methanol Methanol->Product2

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Start reagent_prep Reagent Preparation and Charging Reactor start->reagent_prep reaction Controlled Reaction (-20°C to Room Temp) reagent_prep->reaction workup Quenching and Work-up reaction->workup isolation Product Isolation (Extraction/Crystallization) workup->isolation purification Purification isolation->purification analysis Analysis (HPLC, NMR) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for large-scale synthesis.

Safety Considerations

  • Methyl chloroformate: This reagent is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine: This is a flammable and corrosive liquid. Handle in a fume hood away from ignition sources.

  • Hydrogen peroxide (30%): This is a strong oxidizer. Avoid contact with skin and eyes, and do not mix with flammable materials.

  • General Precautions: Conduct a thorough risk assessment before commencing any chemical synthesis. Ensure proper ventilation and have appropriate spill containment materials readily available.

Conclusion

The synthetic routes and protocols detailed in these application notes provide a comprehensive guide for the large-scale production of this compound. The direct carboxylation method offers an efficient, one-step process that has been optimized for industrial applications. The two-step oxidation and esterification pathway presents a viable alternative. By following these detailed protocols and adhering to safety guidelines, researchers and production chemists can reliably synthesize this important pharmaceutical intermediate for a variety of applications in drug discovery and development.

References

The Pivotal Role of Methyl 1H-imidazole-2-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-imidazole-2-carboxylate and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceutical compounds. The imidazole core is a key pharmacophore in many biologically active molecules, and the carboxylate group at the 2-position provides a convenient handle for further chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including antihypertensives, metallo-β-lactamase (MBL) inhibitors, and antiviral agents.

Application Note 1: Synthesis of an Olmesartan Medoxomil Intermediate

Olmesartan medoxomil is a widely used angiotensin II receptor blocker for the treatment of hypertension. A key intermediate in its synthesis is ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. The synthesis of this intermediate can be achieved through a multi-step process starting from precursors that lead to a substituted imidazole-4,5-dicarboxylate.

Synthetic Pathway Overview

The synthesis involves the formation of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, followed by a regioselective Grignard reaction to yield the desired monoester alcohol.

Olmesartan_Intermediate_Synthesis cluster_0 Step 1: Formation of Imidazole Dicarboxylate cluster_1 Step 2: Grignard Reaction Butyramidinium Chloride Butyramidinium Chloride Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Butyramidinium Chloride->Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Et3N, EtOH, 60-70 °C Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate->Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate_2 Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate Olmesartan Intermediate Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate_2->Olmesartan Intermediate THF, 0-15 °C Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Olmesartan Intermediate

Caption: Synthetic workflow for the preparation of a key Olmesartan intermediate.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • Dissolve butyramidinium chloride (4g, 32.6mmol) in absolute ethanol (20mL) and add triethylamine (Et3N, 4.6mL) at room temperature.

  • To this solution, add diethyl 2-chloro-3-oxosuccinate (8g, 36mmol) dropwise over a 20-minute period at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C and stir for an additional 5 hours.

  • After completion of the reaction, evaporate the solvents under vacuum.

  • To the residue, add water (40mL) and extract the mixture with ethyl acetate (3 x 30mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the product as a white solid.

Protocol 2: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

  • To a stirred solution of methylmagnesium bromide (MeMgBr, 2mol/L) in THF (120mL, 0.24mol), add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (10g, 0.04 mol) in CH2Cl2 (30mL) at 0-10 °C under a nitrogen atmosphere.

  • Stir the mixture at 15 °C for 1 hour.

  • Dilute the reaction mixture with ethyl acetate (100mL) and aqueous ammonium chloride (60mL) at 0 °C.

  • Separate the organic phase and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain a syrup.

  • To the syrup, add dilute hydrochloric acid (10% w/w, 100mL) and activated charcoal (1g).

  • Stir the mixture at 50 °C for 30 minutes and filter to remove the activated charcoal.

  • Cool the filtrate to 0 °C and adjust the pH to 7 by adding 10% NaOH.

  • Solidify the mixture at -5 °C, then melt at room temperature.

  • Filter the precipitate, wash with water, and dry under vacuum to yield the final product as a white solid.[1]

Quantitative Data
StepProductStarting MaterialsReagentsSolventReaction TimeTemperatureYieldPurity (HPLC)
1Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateButyramidinium chloride, Diethyl 2-chloro-3-oxosuccinateEt3NEthanol6 hours60-70 °C71%-
2Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateDiethyl 2-propyl-1H-imidazole-4,5-dicarboxylateMeMgBrTHF/CH2Cl21 hour15 °C82.6%99.5%[1]

Application Note 2: Synthesis of VIM-Type Metallo-β-Lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), is a significant public health concern. 1H-imidazole-2-carboxylic acid derivatives have been identified as potent inhibitors of VIM (Verona Integron-encoded Metallo-β-lactamase)-type MBLs. These compounds act by chelating the zinc ions in the active site of the enzyme.

Synthetic Pathway Overview

The synthesis of these inhibitors generally involves the N-alkylation of a this compound precursor followed by hydrolysis of the ester to the corresponding carboxylic acid.

MBL_Inhibitor_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis This compound This compound N-alkylated intermediate Methyl 1-alkyl-1H-imidazole-2-carboxylate This compound->N-alkylated intermediate Base, Solvent Alkyl Halide R-X Alkyl Halide->N-alkylated intermediate N-alkylated intermediate_2 Methyl 1-alkyl-1H-imidazole-2-carboxylate MBL Inhibitor 1-Alkyl-1H-imidazole-2-carboxylic acid N-alkylated intermediate_2->MBL Inhibitor H2O/Solvent Base e.g., NaOH Base->MBL Inhibitor

Caption: General synthetic workflow for VIM-type MBL inhibitors.

Experimental Protocols

Protocol 3: Representative Synthesis of a 1-Substituted-1H-imidazole-2-carboxylic Acid

  • N-Alkylation:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3 or NaH, 1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (R-X, 1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-alkylated intermediate.

  • Ester Hydrolysis:

    • Dissolve the N-alkylated intermediate (1.0 eq) in a mixture of water and a co-solvent (e.g., methanol or THF).

    • Add an aqueous solution of a base (e.g., NaOH or LiOH, 2-3 eq).

    • Stir the mixture at room temperature or heat as required until the ester is fully hydrolyzed (monitored by TLC).

    • After completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final carboxylic acid product.

Quantitative Data (Representative)
StepProductStarting MaterialKey ReagentsYield Range
1Methyl 1-alkyl-1H-imidazole-2-carboxylateThis compoundAlkyl halide, Base60-85%
21-Alkyl-1H-imidazole-2-carboxylic acidMethyl 1-alkyl-1H-imidazole-2-carboxylateNaOH or LiOH80-95%

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

Application Note 3: Synthesis of Antiviral 1-Hydroxyimidazole-5-carboxylate Derivatives

Derivatives of 1-hydroxyimidazole-5-carboxylate have shown promising antiviral activity, particularly against orthopoxviruses like the Vaccinia virus. The synthesis of these compounds often involves a one-pot cyclization reaction. A notable example is ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate, which has demonstrated a high selectivity index.

Synthetic Pathway Overview

The synthesis is typically achieved through a condensation reaction of an α-keto-oxime, an aldehyde, and ammonium acetate.

Antiviral_Synthesis Ethyl 2-(hydroxyimino)-3-oxobutanoate Ethyl 2-(hydroxyimino)-3-oxobutanoate Antiviral Compound Ethyl 1-hydroxy-4-methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylate Ethyl 2-(hydroxyimino)-3-oxobutanoate->Antiviral Compound 4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)benzaldehyde->Antiviral Compound Glacial Acetic Acid, rt Ammonium Acetate Ammonium Acetate Ammonium Acetate->Antiviral Compound

Caption: One-pot synthesis of an antiviral 1-hydroxyimidazole derivative.

Experimental Protocol

Protocol 4: Synthesis of Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate

  • To a solution of ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) and 4-(trifluoromethyl)benzaldehyde (1.0 eq) in glacial acetic acid, add ammonium acetate (3.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Quantitative Data
ProductKey ReactantsSolventYieldBiological Activity (Selectivity Index)
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylateEthyl 2-(hydroxyimino)-3-oxobutanoate, 4-(Trifluoromethyl)benzaldehyde, Ammonium AcetateGlacial Acetic AcidHigh919 (against Vaccinia virus)[2]

Note: The specific yield for this compound was not detailed in the provided search results, but similar reactions are generally high-yielding.

These application notes and protocols highlight the utility of this compound and related structures in the synthesis of diverse and important pharmaceutical agents. The provided methodologies offer a foundation for researchers to explore and optimize these synthetic routes for drug discovery and development.

References

Application Notes: Synthesis and Modification of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1H-imidazole-2-carboxylate is a valuable heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its structure serves as a key intermediate and a metal-binding pharmacophore in the development of therapeutic agents, including inhibitors of metallo-β-lactamases and potential antiviral compounds. This document provides detailed protocols for the de novo synthesis of this compound and its subsequent modification via transesterification, offering researchers a comprehensive guide for its preparation and derivatization.

The primary synthetic route involves a two-step process starting from 1H-imidazole-2-carboxaldehyde. The aldehyde is first oxidized to 1H-imidazole-2-carboxylic acid, which is then esterified using a classic Fischer-Speier esterification method. Additionally, a protocol for the transesterification of the methyl ester to other alkyl esters is provided, allowing for further structural diversification.

Protocol 1: De Novo Synthesis of this compound

This protocol details the synthesis in two primary stages: the oxidation of the corresponding aldehyde and the subsequent esterification of the resulting carboxylic acid.

Part A: Oxidation of 1H-imidazole-2-carboxaldehyde

This procedure outlines the conversion of 1H-imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid using hydrogen peroxide.

Materials and Equipment:

  • 1H-imidazole-2-carboxaldehyde

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure:

  • In a round-bottom flask, dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL) with stirring.

  • Slowly add a 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.

  • Allow the reaction to proceed with continuous stirring at room temperature for 72 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure (rotary evaporator) at room temperature to yield a white crystalline solid. Caution: Avoid heating, as it may cause decarboxylation of the product.[1]

  • To remove any residual peroxide, wash the resulting solid by stirring it in a diethyl ether/water (4:1) mixture.

  • Collect the solid product, 1H-imidazole-2-carboxylic acid, by vacuum filtration and allow it to air dry.

Part B: Fischer Esterification of 1H-imidazole-2-carboxylic acid

This procedure describes the acid-catalyzed esterification of 1H-imidazole-2-carboxylic acid with methanol to produce the target methyl ester.

Materials and Equipment:

  • 1H-imidazole-2-carboxylic acid (product from Part A)

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place the dried 1H-imidazole-2-carboxylic acid into a round-bottom flask.

  • Add a large excess of anhydrous methanol, which acts as both the solvent and the reagent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.[2][3][4]

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) for 4-6 hours.[3] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

  • Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Transesterification of this compound

This protocol provides a general method for converting this compound to a different alkyl ester (e.g., ethyl ester) via acid-catalyzed transesterification.[5][6]

Materials and Equipment:

  • This compound

  • Anhydrous alcohol (e.g., ethanol for ethyl ester synthesis)

  • Acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid)

  • Apparatus as described in Protocol 1, Part B

Procedure:

  • Dissolve this compound in a large excess of the desired anhydrous alcohol (e.g., ethanol) in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Heat the mixture to reflux and maintain for several hours. The reaction should be driven to completion by the large excess of the new alcohol.

  • Follow the workup and purification steps (5-10) as outlined in Protocol 1, Part B, to isolate the final ester product.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

StepReactionKey ReagentsTemperatureTimeTypical Yield
A Oxidation1H-imidazole-2-carboxaldehyde, 30% H₂O₂Room Temp.72 h~97.5%[1]
B Esterification1H-imidazole-2-carboxylic acid, Methanol, H₂SO₄~65°C (Reflux)4-6 h85-95% (Est.)

Table 2: Representative Data for Transesterification of this compound

Starting EsterReagent AlcoholCatalystTemperatureTimeProductTypical Yield
This compoundEthanolH₂SO₄~78°C (Reflux)6-10 hEthyl 1H-imidazole-2-carboxylateGood to Excellent (Est.)
This compoundIsopropanolH₂SO₄~82°C (Reflux)8-12 hIsopropyl 1H-imidazole-2-carboxylateGood (Est.)

Visualizations

G cluster_workflow Experimental Workflow: Synthesis of this compound A Start: 1H-imidazole-2-carboxaldehyde B Step A: Oxidation (H₂O₂, H₂O, 72h, RT) A->B C Intermediate: 1H-imidazole-2-carboxylic Acid B->C D Step B: Fischer Esterification (MeOH, H₂SO₄, Reflux) C->D E Workup & Purification (Extraction, Drying, Concentration) D->E F Final Product: this compound E->F

Caption: Workflow for the two-step synthesis of this compound.

G cluster_mechanism Logical Flow: Fischer Esterification cluster_reactants Reactants RCOOH Carboxylic Acid Protonation 1. Protonation of Carbonyl Oxygen RCOOH->Protonation ROH Methanol Attack 2. Nucleophilic Attack by Methanol ROH->Attack H_plus Acid Catalyst (H⁺) H_plus->Protonation Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Proton_Transfer 3. Proton Transfer Tetrahedral->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Ester Ester Product Deprotonation->Ester

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

References

Application Notes and Protocols: Methyl 1H-imidazole-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-imidazole-2-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The imidazole moiety is a well-established pharmacophore in antifungal agents, and its derivatives have demonstrated a broad spectrum of activity against various plant pathogens. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential fungicidal agents, specifically focusing on the preparation of N-aryl-1H-imidazole-2-carboxamides.

Mechanism of Action: Imidazole Fungicides

Imidazole-based fungicides primarily act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.

Mechanism_of_Action cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Biosynthesis Ergosterol Ergosterol CYP51->Ergosterol Catalysis Disrupted_Membrane Disrupted Cell Membrane (Cell Death) CYP51->Disrupted_Membrane Disruption of ergosterol synthesis Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Cell_Membrane Imidazole_Fungicide Imidazole Fungicide (e.g., N-Aryl-1H-imidazole-2-carboxamide) Imidazole_Fungicide->CYP51 Inhibition

Caption: Mechanism of action of imidazole fungicides.

Application: Synthesis of N-Aryl-1H-imidazole-2-carboxamides

A primary application of this compound in agrochemical synthesis is its conversion to N-substituted carboxamides. The ester group can be readily converted to an amide via reaction with a primary or secondary amine. This allows for the introduction of diverse aryl or alkyl substituents, enabling the fine-tuning of the molecule's biological activity and physicochemical properties.

General Reaction Scheme

Synthesis_Workflow Start This compound Reaction Amidation Reaction Start->Reaction Amine Aryl Amine (R-NH2) Amine->Reaction Product N-Aryl-1H-imidazole-2-carboxamide Reaction->Product Evaluation Biological Activity Screening Product->Evaluation

Caption: General workflow for the synthesis and evaluation of N-Aryl-1H-imidazole-2-carboxamides.

Experimental Protocols

The following protocols are adapted from general procedures for the amidation of heterocyclic esters and should be optimized for specific substrates.

Protocol 1: Synthesis of N-Aryl-1H-imidazole-2-carboxamides via Direct Amidation

This protocol describes the direct reaction of this compound with an aryl amine.

Materials:

  • This compound

  • Substituted aryl amine (e.g., aniline, chloroaniline, etc.)

  • Anhydrous solvent (e.g., Toluene, Xylene)

  • Dean-Stark apparatus (optional, for removal of methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add the substituted aryl amine (1.2 eq) to the flask.

  • Add a suitable high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of N-Aryl-1H-imidazole-2-carboxamides via Saponification and Amide Coupling

This two-step protocol involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Step 1: Saponification of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water/Methanol or Water/THF solvent mixture

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like methanol or THF.

  • Add a solution of NaOH or LiOH (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with dilute HCl.

  • Collect the precipitated 1H-imidazole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

Materials:

  • 1H-imidazole-2-carboxylic acid (from Step 1)

  • Substituted aryl amine

  • Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the substituted aryl amine (1.1 eq), the coupling agent (1.2 eq), and the base (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-aryl-1H-imidazole-2-carboxamide.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Data Presentation: Fungicidal Activity

The following tables summarize the fungicidal activity of various imidazole carboxamide derivatives against different plant pathogens. This data is representative of the potential efficacy of compounds synthesized from this compound.

Table 1: In Vitro Fungicidal Activity of N-cyano-1H-imidazole-4-carboxamide Derivatives [1]

CompoundTarget FungusEC50 (µg/mL)
12hRhizoctonia solani2.63

Table 2: In Vitro Fungicidal Activity of N-acyl and N-thioacyl Derivatives of 2-amino-1H-benzo[d]imidazoles [2]

CompoundTarget FungiEC50 Range (µg/mL)
3a, 4l, 4oVarious phytopathogenic fungi2.5 - 20

Table 3: In Vitro Antifungal Activity of Clotrimazole and Miconazole Nanoformulations [3]

CompoundTarget FungusED50 (µg/mL)
Clotrimazole nanoformulationRhizoctonia solani1.18
Miconazole nitrate nanoformulationMacrophomina phaseolina1.49
Miconazole nitrate nanoformulationFusarium oxysporum1.82

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals, particularly fungicides. The protocols provided herein offer a foundation for the development of N-aryl-1H-imidazole-2-carboxamides and other derivatives. The representative biological activity data highlights the potential of this class of compounds in crop protection. Further derivatization and biological screening are encouraged to explore the full potential of this scaffold in the discovery of new and effective agrochemicals.

References

Application Note: HPLC Analysis of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1H-imidazole-2-carboxylate is a crucial building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its purity and quantification are critical for ensuring the quality and efficacy of the final products. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for quality control and research purposes. The described method is based on reverse-phase chromatography, a widely used technique for the separation of imidazole derivatives.[2][3][4][5]

Principle of the Method

This method utilizes a reverse-phase HPLC approach where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and a buffered aqueous solution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The concentration of this compound is determined by comparing its peak area to that of a known standard.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[6]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for mobile phase modification)[2][3][4][5]

    • Methanol (for sample preparation, if needed)

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • A typical mobile phase consists of a mixture of acetonitrile and water.[2][3][4][5] A common starting point is a ratio of 20:80 (v/v) acetonitrile to water.

    • The aqueous component should be acidified to improve peak shape and retention. Add a small amount of phosphoric acid or, for mass spectrometry (MS) compatibility, formic acid to the water.[2][3][4] The final pH of the aqueous phase should be in the acidic range (e.g., pH 3-4).

    • Degas the mobile phase prior to use to prevent bubble formation in the system.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in the mobile phase or a suitable solvent (e.g., a small amount of methanol followed by dilution with the mobile phase) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

3. HPLC Conditions

The following are recommended starting conditions. Optimization may be required based on the specific column and system used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid or Formic Acid) (e.g., 20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or 30 °C
Detection Wavelength 210 nm[7]
Run Time Approximately 10-15 minutes

Data Presentation

Table 1: Typical Method Performance Characteristics (Illustrative)

The following table presents expected performance characteristics for a validated HPLC method for this compound, based on typical values for similar imidazole compounds.[6][7]

ParameterExpected Value
Retention Time (RT) 4 - 8 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow A Sample and Standard Preparation D Sample Injection A->D Inject Prepared Sample B Mobile Phase Preparation C HPLC System Setup (Column, Flow Rate, etc.) B->C Equilibrate System E Chromatographic Separation (C18 Column) C->E D->E F UV Detection (210 nm) E->F Elution G Data Acquisition and Processing F->G Signal Output H Quantification and Reporting G->H Peak Integration and Calculation

Caption: General workflow for the HPLC analysis of this compound.

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple mobile phase makes this method easily adaptable in most analytical laboratories. For specific applications, method validation should be performed to ensure its suitability. This protocol serves as a strong starting point for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

Application Notes and Protocols: Synthesis and Evaluation of Imidazole Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of imidazole derivatives as potential anticancer agents. The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its versatile biological activities.[1][2][3][4] Numerous imidazole-containing compounds have been developed and investigated for their potential to inhibit cancer cell growth through various mechanisms of action, including the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of histone deacetylases.[2][5][6]

Overview of Imidazole Derivatives in Anticancer Research

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a key pharmacophore in a variety of clinically used drugs.[1][2] Its unique electronic and structural properties, including its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions, allow for diverse interactions with biological targets.[5][6] In the context of cancer therapy, imidazole derivatives have been designed to target a wide array of biomolecules crucial for cancer cell proliferation, survival, and metastasis.[1][2][5] Marketed anticancer drugs such as dacarbazine and bendamustine feature an imidazole moiety, underscoring the therapeutic potential of this heterocyclic system.[5]

Recent research has focused on the development of novel imidazole-based compounds with improved potency and selectivity. These efforts have led to the discovery of derivatives that exhibit significant cytotoxic activity against various cancer cell lines, including those of the breast, lung, colon, and liver.[6][7][8][9][10]

Quantitative Data: Anticancer Activity of Imidazole Derivatives

The following tables summarize the in vitro anticancer activity of selected imidazole derivatives from recent studies. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Imidazole-Triazole Hybrids

CompoundCancer Cell LineIC50 (µM)Reference
4k Caco-2 (Colon)4.67 ± 0.11[7]
HeLa (Cervical)4.80 ± 0.15[11]
MCF-7 (Breast)0.38 ± 0.02[11]
6e Caco-2 (Colon)5.22 ± 0.20[7]

Table 2: Benzimidazole Sulfonamides

CompoundCancer Cell LineIC50 (µM)Reference
22 A549 (Lung)0.15[6]
HeLa (Cervical)0.21[6]
HepG2 (Liver)0.33[6]
MCF-7 (Breast)0.17[6]

Table 3: Imidazole-Pyridine Hybrids

CompoundCancer Cell LineIC50 (µM) at 24hReference
5a BT-474 (Breast)45.82 ± 1.32[12]
5c BT-474 (Breast)43.46 ± 1.08[9]
5d BT-474 (Breast)< 50[9]
5e BT-474 (Breast)< 50[9]

Table 4: Imidazole-Oxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
53 PC3 (Prostate)0.023[8]
A549 (Lung)0.045[8]
MCF-7 (Breast)0.99[8]
A2780 (Ovarian)0.13[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative imidazole derivatives and the evaluation of their anticancer activity.

Synthesis of Imidazole-Triazole Hybrids via Click Chemistry

This protocol describes the synthesis of 1,2,3-triazole-linked imidazole derivatives, a class of compounds that has shown promising anticancer activity.[7][11] The key step is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile click chemistry reaction.

Protocol:

  • Synthesis of the Alkyne-Functionalized Imidazole (2):

    • To a solution of 1,4,5-triphenyl-1H-imidazole-2(3H)-thione (1 ) (12 mmol) in methanol, add propargyl bromide (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 1,4,5-triphenyl-2-(prop-2-yn-1-ylthio)-1H-imidazole (2 ).[11]

  • Synthesis of Organic Azides (3a-k, 5a-e):

    • Synthesize the required organic azides according to established literature procedures.[11] This typically involves the reaction of an alkyl or aryl halide with sodium azide.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a reaction vessel, dissolve the alkyne-functionalized imidazole (2 ) (1 equivalent) and the desired organic azide (1.1 equivalents) in a 1:1 mixture of DMSO and water.

    • To this solution, add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final imidazole-1,2,3-triazole hybrid.[11]

Synthesis of Imidazolyl Benzoic Acid Derivatives

This protocol outlines a two-step synthesis for imidazolyl benzoic acid derivatives.[13]

Protocol:

  • Formation of Schiff's Base:

    • Reflux a mixture of para-aminobenzoic acid and a suitable benzaldehyde derivative in the presence of glacial acetic acid for 7-12 hours.[13]

    • Monitor the reaction progress using TLC.

  • Imidazole Ring Formation:

    • Reflux the resulting Schiff's base with diacetyl and ammonium acetate.[13]

    • After the reaction is complete, pour the mixture into water to remove excess ammonium acetate and filter the crude product.[13]

    • Purify the product by recrystallization from ethanol.[13]

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the synthesized imidazole derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer activity of imidazole derivatives is often attributed to their interaction with specific signaling pathways that are dysregulated in cancer. The following diagrams illustrate some of these key pathways and a general workflow for the discovery and evaluation of novel imidazole-based anticancer agents.

anticancer_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_development Preclinical & Clinical Development start Scaffold Selection (Imidazole Core) design Derivative Design (SAR Studies) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Screening (e.g., MTT Assay) purification->invitro ic50 IC50 Determination invitro->ic50 mechanistic Mechanism of Action Studies ic50->mechanistic lead_opt Lead Optimization ic50->lead_opt invivo In Vivo Studies (Animal Models) mechanistic->invivo mechanistic->lead_opt invivo->lead_opt preclinical Preclinical Trials lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug Discovery Workflow for Imidazole-Based Anticancer Agents.

signaling_pathways cluster_imidazole Imidazole Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome imidazole Imidazole Derivatives tubulin Tubulin imidazole->tubulin kinases Kinases (e.g., EGFR, VEGFR) imidazole->kinases hdac HDACs imidazole->hdac other_targets Other Targets imidazole->other_targets mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest apoptosis Apoptosis kinases->apoptosis cell_cycle_arrest Cell Cycle Arrest kinases->cell_cycle_arrest anti_angiogenesis Anti-Angiogenesis kinases->anti_angiogenesis hdac->apoptosis hdac->cell_cycle_arrest cancer_inhibition Inhibition of Cancer Growth & Proliferation mitotic_arrest->cancer_inhibition apoptosis->cancer_inhibition cell_cycle_arrest->cancer_inhibition anti_angiogenesis->cancer_inhibition

Caption: Mechanisms of Action of Imidazole Derivatives in Cancer Cells.

Conclusion

Imidazole derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their synthetic accessibility and the possibility for diverse structural modifications allow for the fine-tuning of their pharmacological properties. The protocols and data presented in this document provide a foundation for researchers to design, synthesize, and evaluate new imidazole-based drug candidates with enhanced efficacy and selectivity against cancer. Continued research in this area, focusing on structure-activity relationship studies and the elucidation of precise mechanisms of action, will be crucial for translating these promising compounds into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 1H-imidazole-2-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Oxidation of 2-Imidazolecarboxaldehyde followed by Esterification

This two-step approach first involves the oxidation of 2-imidazolecarboxaldehyde to 1H-imidazole-2-carboxylic acid, followed by esterification to the methyl ester.

Issue 1: Low yield in the oxidation step.

  • Possible Cause: Incomplete reaction or degradation of the product.

  • Solution:

    • Ensure slow, dropwise addition of the hydrogen peroxide solution to maintain control over the reaction temperature.

    • The reaction is known to proceed over a long period (e.g., 72 hours) at room temperature to ensure completion.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

    • Avoid heating the reaction mixture, as this can cause decarboxylation of the desired carboxylic acid product.[1]

Issue 2: Low yield or failure in the esterification step (Fischer Esterification).

  • Possible Cause 1: Unfavorable reaction equilibrium. The Fischer esterification is a reversible reaction.

  • Solution 1:

    • Use a large excess of methanol, which also serves as the solvent, to shift the equilibrium towards the product.[2]

    • Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3]

  • Possible Cause 2: Ineffective catalysis.

  • Solution 2:

    • Ensure the use of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]

    • The catalyst should be added carefully and in an appropriate amount.

  • Possible Cause 3: Decarboxylation of the starting material.

  • Solution 3:

    • While heating is necessary for the esterification, excessive temperatures or prolonged reaction times at high temperatures should be avoided to minimize decarboxylation of the 1H-imidazole-2-carboxylic acid.[1]

Logical Workflow for Troubleshooting Route 1

start Low Yield of this compound check_step Which step has low yield? start->check_step oxidation Oxidation Step check_step->oxidation Oxidation esterification Esterification Step check_step->esterification Esterification incomplete_ox Incomplete Oxidation? oxidation->incomplete_ox decarboxylation_ox Decarboxylation during oxidation? oxidation->decarboxylation_ox equilibrium Unfavorable Equilibrium? esterification->equilibrium catalysis Ineffective Catalysis? esterification->catalysis decarboxylation_est Decarboxylation during esterification? esterification->decarboxylation_est extend_time Extend reaction time to 72h. Monitor with TLC/LC-MS. incomplete_ox->extend_time avoid_heat_ox Maintain room temperature. Avoid heating. decarboxylation_ox->avoid_heat_ox excess_meoh Use large excess of Methanol. Remove water (Dean-Stark). equilibrium->excess_meoh check_catalyst Use strong acid catalyst (H₂SO₄, TsOH). Ensure correct amount. catalysis->check_catalyst optimize_temp Optimize temperature and time to minimize decarboxylation. decarboxylation_est->optimize_temp

Troubleshooting workflow for Route 1.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: The primary synthetic strategies include:

  • A two-step synthesis involving the oxidation of 2-imidazolecarboxaldehyde to 1H-imidazole-2-carboxylic acid, followed by esterification with methanol. The oxidation step can yield up to 97.5% of the carboxylic acid.[1]

  • A direct synthesis from an N-substituted imidazole, for instance, reacting 1-methyl-1H-imidazole with methyl chloroformate in the presence of a base like triethylamine. This method has been reported with yields around 73%.

Q2: My reaction to form 1H-imidazole-2-carboxylic acid is complete, but I'm having trouble with the subsequent esterification. What are the recommended conditions?

A2: For the esterification of 1H-imidazole-2-carboxylic acid, a Fischer esterification is a standard method.[3] This typically involves:

  • Alcohol/Solvent: Using a large excess of methanol, which also acts as the solvent.

  • Catalyst: A strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid is required.

  • Temperature: The reaction mixture is typically heated to reflux.

  • Water Removal: To drive the equilibrium towards the product, the water formed during the reaction should be removed, for example, by using a Dean-Stark apparatus.[3]

Q3: I am observing a significant amount of a byproduct in my reaction. What could it be and how can I prevent it?

A3: A common side reaction, particularly when synthesizing the 1H-imidazole-2-carboxylic acid precursor, is decarboxylation, especially if the reaction mixture is heated.[1][4] This would result in the formation of imidazole. To prevent this, avoid heating during the oxidation step and use moderate temperatures during the esterification. In syntheses involving other substituted imidazoles, the formation of oxazole byproducts can also be a competing reaction.

Q4: What are the recommended purification methods for this compound?

A4: The crude product is often purified by column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. The purification process typically involves first filtering the reaction mixture to remove any insoluble salts (like triethylamine hydrochloride if a base is used), followed by concentration of the filtrate and then chromatographic purification.

Data Presentation

Table 1: Impact of Reaction Parameters on the Yield of an Imidazole-2-carboxylate Derivative*
EntryBase (Equivalents)Addition Time (min)Reaction Time (h)Yield (%)
1Triethylamine (1.5)30265.2
2Triethylamine (2.0)30270.5
3Triethylamine (2.5)30272.8
4Triethylamine (2.5)60273.1
5Triethylamine (2.5)30473.5

*Data is derived from the synthesis of a similar compound, ethyl 1-methyl-1H-imidazole-2-carboxylate, and is presented to illustrate the impact of reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-2-carboxylic acid

This protocol is adapted from a known procedure for the oxidation of 2-imidazolecarboxaldehyde.[1]

  • Dissolve 2.88 g (0.030 mol) of 2-imidazolecarboxaldehyde in 10 ml of water in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add 10 g of a 30% aqueous hydrogen peroxide (H₂O₂) solution dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.

  • Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

  • Dry the solid under vacuum to yield 1H-imidazole-2-carboxylic acid. (Expected yield: ~97.5%).

Protocol 2: Fischer Esterification of 1H-Imidazole-2-carboxylic acid

This is a general procedure for Fischer esterification that can be adapted for this specific substrate.[2][5]

  • Place the dried 1H-imidazole-2-carboxylic acid (e.g., 0.030 mol) in a round-bottom flask.

  • Add a large excess of methanol (e.g., 50-100 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Synthetic Workflow

cluster_route1 Route 1 cluster_route2 Route 2 (N-Methyl Example) start1 2-Imidazolecarboxaldehyde oxidation Oxidation (H₂O₂, H₂O, RT, 72h) start1->oxidation intermediate 1H-Imidazole-2-carboxylic acid oxidation->intermediate esterification Esterification (MeOH, H⁺, Reflux) intermediate->esterification end_product This compound esterification->end_product purification Purification (Column Chromatography) esterification->purification start2 1-Methyl-1H-imidazole acylation Acylation (Methyl Chloroformate, Et₃N, Acetonitrile) start2->acylation acylation->purification purification->end_product

Synthetic routes to this compound.

References

Technical Support Center: Purification of Methyl 1H-imidazole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of Methyl 1H-imidazole-2-carboxylate by column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A common starting point for the purification of imidazole derivatives is a solvent system consisting of a mixture of a less polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. Based on related compounds, a ratio of n-hexane:ethyl acetate of 3:2 has been reported, which resulted in an Rf value of approximately 0.52 for a similar benzimidazole derivative. It is recommended to first perform thin-layer chromatography (TLC) with various solvent ratios to determine the optimal system for your specific crude product.

Q2: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

If this compound or polar impurities remain at the baseline, the polarity of the mobile phase needs to be increased. You can try switching to a more polar solvent system, such as dichloromethane/methanol. Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can also help by neutralizing the acidic silica gel surface and reducing strong interactions with the basic imidazole nitrogen.

Q3: I am observing significant streaking of my compound on the TLC plate and the column. How can I resolve this?

Streaking is often an indication of compound overloading, interaction with the stationary phase, or partial insolubility in the mobile phase. To address this, you can:

  • Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation.

  • Add a modifier to the eluent: As mentioned, adding a small amount of triethylamine can prevent interactions with acidic sites on the silica gel.

  • Change the stationary phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.

Q4: Can this compound degrade on silica gel?

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound via column chromatography.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate solvent system polarity.- Column overloading.- Use of an isocratic elution when a gradient is needed.- Optimize the mobile phase using TLC. Test different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and ratios.- Reduce the amount of crude material loaded onto the column.- Switch to a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Compound Stuck on the Column / No Elution - Compound may be irreversibly adsorbed to the silica gel.- The mobile phase is not polar enough.- Compound may have degraded on the column.- Add a small percentage of triethylamine (0.1-1%) to your eluent to neutralize the silica.- Consider switching to a different stationary phase like neutral alumina.- Increase the polarity of the eluent significantly (e.g., high percentage of methanol in dichloromethane).- Run the column more quickly to minimize contact time with the silica.
Low Yield of Purified Product - Irreversible adsorption to the stationary phase.- Compound degradation during purification.- Broad fractions were collected, leading to loss of pure product.- Use a less acidic stationary phase or add a base to the mobile phase.- Monitor the elution closely with TLC and collect smaller fractions to avoid mixing pure product with impurities.- Ensure complete elution from the column by flushing with a highly polar solvent at the end of the run.
Product Elutes with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the eluent. Start with a higher ratio of the non-polar solvent (e.g., hexanes) and gradually increase the polar solvent (e.g., ethyl acetate).
Tailing or Streaking of Spots on TLC/Column - Interaction with the acidic silica gel.- Sample overloading.- Compound is not fully dissolved in the mobile phase.- Add a small amount of triethylamine to the eluent.- Load a smaller amount of the sample.- Ensure the crude sample is fully dissolved in a minimal amount of solvent before loading.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., start with 7:3 hexanes:ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light. If the compound is not UV-active, use a staining agent like iodine or p-anisaldehyde.

  • Analysis: The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the target compound, with good separation from impurities. Adjust the solvent ratio as needed.

Protocol 2: Flash Column Chromatography Purification
  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent chosen from your TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Column Equilibration: Run the initial mobile phase through the packed column for at least two column volumes to ensure it is well-equilibrated.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (the mobile phase is ideal).

    • Carefully apply the dissolved sample to the top of the silica bed.

    • Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Begin collecting fractions as the eluent exits the column.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Recovery:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography of imidazole derivatives. Note that optimal conditions for this compound may vary.

ParameterValue / RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate, Dichloromethane/MethanolCommon solvent systems for imidazole derivatives.
Example Solvent Ratios n-hexane:ethyl acetate (3:2)Reported for a related benzimidazole derivative.
hexanes:ethyl acetate (1:2)Used for another substituted imidazole.
Rf Value (Target) 0.2 - 0.4A good target for effective separation in the chosen TLC system.
Modifier Triethylamine (0.1 - 1% v/v)Can be added to the eluent to reduce tailing and improve recovery.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc TLC Optimization pack Pack Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_solutions_coelution Co-elution Solutions cluster_solutions_streaking Streaking Solutions cluster_solutions_no_movement No Movement Solutions start Poor Separation? coelution Co-elution of spots start->coelution Yes streaking Streaking/Tailing start->streaking Yes no_movement Compound at baseline start->no_movement Yes gradient Use Gradient Elution coelution->gradient solvent Change Solvent System coelution->solvent add_tea Add Triethylamine (TEA) streaking->add_tea less_sample Reduce Sample Load streaking->less_sample more_polar Increase Eluent Polarity no_movement->more_polar change_stationary Use Alumina no_movement->change_stationary success Good Separation gradient->success solvent->success add_tea->success less_sample->success more_polar->success change_stationary->success

Caption: Troubleshooting decision tree for column chromatography purification.

Technical Support Center: Synthesis of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 1H-imidazole-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can result from several side reactions. The most common issues are incomplete reaction, product degradation, or the formation of byproducts. Key side reactions to consider are decarboxylation, hydrolysis of the ester, and N-alkylation of the imidazole ring.

Q2: I observe gas evolution (bubbling) during my reaction, especially at elevated temperatures. What is likely happening?

Gas evolution, particularly of carbon dioxide, is a strong indicator of decarboxylation of the imidazole-2-carboxylate product or the intermediate carboxylic acid.[1] Heating is a primary cause of this side reaction.[1] This leads to the formation of imidazole as a byproduct, significantly reducing the yield of the desired product.

Troubleshooting:

  • Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Avoid excessive heating during both the reaction and the work-up procedure.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation which can sometimes accompany high-temperature reactions.

Q3: My final product is contaminated with a more polar impurity that is difficult to remove by column chromatography. What could this impurity be?

A common polar impurity is 1H-imidazole-2-carboxylic acid, which results from the hydrolysis of the methyl ester. This can occur if water is present in the reaction mixture, especially under acidic or basic conditions.

Troubleshooting:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Use of anhydrous solvents and reagents is critical.

  • Neutral pH: During work-up, maintain a neutral pH to the extent possible. If an acid or base wash is necessary, perform it quickly and at low temperatures.

  • Purification: If hydrolysis has occurred, the carboxylic acid can sometimes be removed by a mild basic wash (e.g., with a saturated solution of sodium bicarbonate), followed by extraction of the desired ester into an organic solvent.

Q4: I have isolated a byproduct with a higher molecular weight than my target compound. What could be the cause?

The formation of a higher molecular weight byproduct could be due to N-alkylation of the imidazole ring of either the starting material or the product. If there are alkylating agents present in the reaction mixture (e.g., unreacted starting materials or byproducts from other reactions), they can react with the nitrogen atoms of the imidazole ring.

Troubleshooting:

  • Stoichiometry: Carefully control the stoichiometry of your reagents to avoid an excess of any potential alkylating agents.

  • Protecting Groups: In complex syntheses, consider using a protecting group for the imidazole nitrogen if N-alkylation is a persistent issue.

Q5: My NMR spectrum shows signals that are consistent with the imidazole ring, but the methyl ester peak is absent. What happened?

The absence of the methyl ester peak, coupled with the presence of imidazole ring signals, strongly suggests that decarboxylation has occurred, leading to the formation of imidazole.

Troubleshooting:

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times at elevated temperatures.

  • Work-up Conditions: Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.

Summary of Potential Side Reactions and Mitigation Strategies

Side ReactionByproductConditions Favoring FormationMitigation Strategies
Decarboxylation Imidazole, CO2High temperatures[1]Maintain low reaction and work-up temperatures.
Hydrolysis 1H-imidazole-2-carboxylic acidPresence of water, acidic or basic conditionsUse anhydrous reagents and solvents; maintain neutral pH during work-up.
N-Alkylation N-alkylated imidazole derivativesPresence of alkylating agentsControl stoichiometry; consider use of protecting groups.
Over-oxidation Imidazole-4,5-dicarboxylic acid derivativesStrong oxidizing conditionsUse mild and controlled oxidizing agents.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes. Researchers should adapt it based on their specific starting materials and equipment.

Materials:

  • Imidazole

  • Methyl chloroformate

  • Triethylamine

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

  • Water

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methyl chloroformate (1.05 eq) in anhydrous acetonitrile via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Visual Troubleshooting Guide

The following diagram illustrates the desired reaction pathway and potential side reactions that can occur during the synthesis of this compound.

Synthesis_Troubleshooting Start Imidazole Starting Material Product This compound (Desired Product) Start->Product Main Reaction Reagents Methyl Chloroformate, Base (e.g., Triethylamine) Reagents->Product Decarboxylation Decarboxylation Product->Decarboxylation High Temperature Hydrolysis Hydrolysis Product->Hydrolysis Water/Acid/Base N_Alkylation N-Alkylation Product->N_Alkylation Alkylating Agent Imidazole_byproduct Imidazole Decarboxylation->Imidazole_byproduct CarboxylicAcid_byproduct 1H-imidazole-2-carboxylic acid Hydrolysis->CarboxylicAcid_byproduct N_Alkylated_byproduct N-Alkylated Product N_Alkylation->N_Alkylated_byproduct

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Optimization of Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for imidazole synthesis. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during imidazole synthesis, offering practical solutions and preventative measures.

1. Low Reaction Yield

Q1: My imidazole synthesis is resulting in a significantly lower yield than expected. What are the common causes and how can I address them?

A1: Low yields in imidazole synthesis can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue. The most common culprits include:

  • Side Reactions: The formation of byproducts, such as oxazoles, is a frequent competing reaction, particularly in the Radziszewski synthesis. This can be mitigated by using a large excess of ammonia and maintaining alkaline reaction conditions.[1]

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the progress by tracking the disappearance of the starting materials, especially the aldehyde, using Thin Layer Chromatography (TLC).[1][2] This allows for the optimization of the reaction time.

  • Suboptimal Temperature: Reaction temperature plays a critical role in both the rate and selectivity of the synthesis. While some reactions are initiated at room temperature, gentle heating might be necessary. However, excessive heat can encourage the formation of side products.[1]

  • Purity of Reagents: The purity of the starting materials, such as the dicarbonyl compound and the aldehyde, is crucial. Impurities can lead to the formation of undesired byproducts and a lower yield of the target imidazole.[1]

  • Inefficient Purification: Significant product loss can occur during the work-up and purification stages. The choice of extraction solvents and purification techniques should be carefully considered, as many imidazole derivatives are polar compounds.[1]

Q2: I am observing a significant amount of a byproduct. How can I identify and prevent its formation?

A2: In the Radziszewski synthesis, a common byproduct is an oxazole. To prevent its formation, consider the following strategies:

  • Excess Ammonia: Employing a significant molar excess of ammonia relative to the aldehyde and dicarbonyl compound favors the formation of the diimine intermediate required for imidazole synthesis over the competing oxazole pathway.[1]

  • Order of Addition: Adding the aldehyde slowly to a pre-mixed solution of the dicarbonyl compound and ammonia can help ensure that the aldehyde reacts with the desired diimine intermediate.[1]

2. Purification Challenges

Q3: I am having difficulty isolating and purifying my imidazole derivative. What are the best practices?

A3: The purification of imidazole derivatives can be challenging due to their polarity. Here are some recommended techniques and troubleshooting tips:

  • Column Chromatography: Flash column chromatography is a common and effective method. For polar imidazole derivatives, a "dry load" technique, where the crude product is adsorbed onto silica gel before being loaded onto the column, can improve separation. If peak tailing is observed, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape.[3][4]

  • Recrystallization: Finding a suitable solvent is key for successful recrystallization. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[4] If crystallization is slow, seeding with a few crystals of the pure compound or using an anti-solvent can be effective.[4]

  • Acid-Base Extraction: For N-alkylated imidazoles, an acid-base extraction can be a powerful purification step. The basic imidazole is extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The imidazole can then be recovered by neutralizing the aqueous layer and extracting it back into an organic solvent.[3]

3. Reaction Monitoring

Q4: How can I effectively monitor the progress of my imidazole synthesis?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction.[2][5][6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or harsh conditions.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of imidazole synthesis, providing a basis for optimization.

Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuCl (20)DMSO1409060
2CuBr (20)DMSO1409065
3CuI (20)DMSO1409075
4CuI (15)ButanolReflux2085
5CuI (10)ButanolReflux2582
6CuI (5)ButanolReflux3080

Data adapted from a study on the copper-catalyzed synthesis of trisubstituted imidazoles.[8]

Table 2: Influence of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles

EntrySolventTemperature (°C)Time (h)Yield (%)
1MethanolReflux5Low
2EthanolReflux5Low
3Acetonitrile90375
4DMF90382
5Glycerol90392
6Ethanol:Water (1:1)Reflux-90

Data compiled from studies on catalyst-free and taurine-catalyzed imidazole synthesis.[9][10]

Table 3: Impact of Temperature on Imidazole Synthesis Yield

EntrySolventTemperature (°C)Yield (%)
1GlycerolRoom Temp52
2Glycerol6075
3Glycerol9092
4Glycerol12085

Data from a study on catalyst-free synthesis in glycerol.[9]

Experimental Protocols

Protocol 1: General Procedure for Debus-Radziszewski Synthesis of a Tetrasubstituted Imidazole

This protocol describes a general method for the synthesis of a 2,4,5-trisubstituted imidazole.

  • Reactant Mixture: In a round-bottom flask, dissolve the dicarbonyl compound (e.g., benzil, 1 equivalent) and the aldehyde (1 equivalent) in glacial acetic acid.

  • Addition of Amine and Ammonium Source: To the stirred solution, add the primary amine (1 equivalent) and ammonium acetate (1 equivalent).

  • Reaction: Reflux the reaction mixture at the appropriate temperature (e.g., 110°C) for a specified time (e.g., 12 hours).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and reduce the volume by heating. Allow the product to crystallize.

  • Purification: Collect the crystals by filtration and wash them with a suitable solvent (e.g., ethyl acetate followed by ethanol) to obtain the purified product.[2][7]

Protocol 2: Microwave-Assisted Synthesis of Imidazole Derivatives

This protocol provides a general guideline for a one-pot, two-step microwave-assisted synthesis.

  • Initial Mixture: In a microwave reaction vessel, suspend the aldehyde (1 equivalent), amine (1.1 equivalents), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 20 mol%) in a suitable solvent like ethanol.

  • First Microwave Irradiation: Stir the mixture at room temperature for 5 minutes and then heat it in a microwave reactor at a specific temperature and power (e.g., 80°C, 100W) for a set duration (e.g., 30 minutes).

  • Addition of Reagents: Cool the mixture to room temperature and add the dicarbonyl compound (e.g., benzil, 1 equivalent) and ammonium acetate (5 equivalents).

  • Second Microwave Irradiation: Heat the mixture again in the microwave reactor under optimized conditions.

  • Work-up and Purification: After cooling, the crude product can be purified by column chromatography.[11]

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of imidazole synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Time Increase Reaction Time Incomplete->Optimize_Time Yes Check_Byproducts Analyze for Byproducts (TLC, NMR) Incomplete->Check_Byproducts No Optimize_Time->Check_Completion Success Improved Yield Optimize_Time->Success Optimize_Temp Increase Temperature Optimize_Temp->Check_Completion Optimize_Temp->Success Byproducts_Present Byproducts Present? Check_Byproducts->Byproducts_Present Modify_Stoichiometry Modify Reactant Stoichiometry (e.g., excess NH3) Byproducts_Present->Modify_Stoichiometry Yes Check_Reagents Check Reagent Purity Byproducts_Present->Check_Reagents No Modify_Stoichiometry->Check_Byproducts Modify_Stoichiometry->Success Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Optimize_Purification Optimize Work-up & Purification Purify_Reagents->Optimize_Purification Purify_Reagents->Success Optimize_Purification->Success

Caption: Troubleshooting workflow for low reaction yield.

Synthesis_Workflow Start Start: Reactant Preparation Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction_Setup Reaction_Execution Reaction Execution & Monitoring (TLC) Reaction_Setup->Reaction_Execution Workup Reaction Work-up (Quenching, Extraction) Reaction_Execution->Workup Crude_Isolation Crude Product Isolation Workup->Crude_Isolation Purification Purification (Chromatography/Recrystallization) Crude_Isolation->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Imidazole Derivative Characterization->Final_Product

Caption: General experimental workflow for imidazole synthesis.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity / Selectivity Temperature->Purity Rate Reaction Rate Temperature->Rate Solvent Solvent Solvent->Yield Solvent->Purity Solvent->Rate Catalyst Catalyst Catalyst->Yield Catalyst->Rate Reactant_Ratio Reactant Ratio Reactant_Ratio->Yield Reactant_Ratio->Purity Reaction_Time Reaction Time Reaction_Time->Yield

References

Technical Support Center: Purification of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methyl 1H-imidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities depend on the synthetic route employed. A prevalent method is the esterification of 1H-imidazole-2-carboxylic acid with methanol. In this case, the primary impurities are:

  • Unreacted 1H-imidazole-2-carboxylic acid: Due to incomplete esterification.

  • Residual Methanol and other solvents: Solvents used in the reaction and workup.

  • Byproducts from side reactions: Such as products from the potential decarboxylation of the carboxylic acid starting material at elevated temperatures.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Column Chromatography: Particularly effective for removing a wide range of impurities with different polarities.

  • Recrystallization: An excellent method for obtaining highly pure crystalline material, especially for removing minor impurities.

  • Acid-Base Extraction: Useful for selectively removing acidic impurities, such as the unreacted 1H-imidazole-2-carboxylic acid.

Q3: My compound shows significant tailing during silica gel column chromatography. How can I resolve this?

A3: Tailing of imidazole derivatives on silica gel is a common issue due to the basic nature of the imidazole ring interacting with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q4: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I do?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, you can screen a range of solvents with varying polarities, such as ethyl acetate, ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane or ethanol/water. Small-scale solubility tests in test tubes are recommended to identify the optimal solvent or solvent system.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Steps
Compound is too polar and is retained on the column. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, you can switch to a dichloromethane/methanol gradient.
Irreversible adsorption to the silica gel. As mentioned in the FAQs, add a basic modifier like triethylamine to the mobile phase. Alternatively, consider using a different stationary phase, such as alumina.
Improper mobile phase selection leading to poor separation. Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation before running the column.
Issue 2: Oily Product Obtained After Solvent Evaporation
Potential Cause Troubleshooting Steps
Presence of residual solvent. Ensure complete removal of the solvent by using a high-vacuum pump and gently heating the flask.
The compound has a low melting point or is an oil at room temperature. If the compound is indeed an oil, purification by column chromatography is more suitable than recrystallization.
Presence of impurities that are oils. Re-purify the product using column chromatography to separate the desired solid compound from the oily impurities.
Issue 3: Product is not Precipitating During Acid-Base Extraction
Potential Cause Troubleshooting Steps
The aqueous layer is not sufficiently neutralized. Carefully check the pH of the aqueous layer after adding base. Ensure the pH is sufficiently basic to deprotonate the acidic impurity (if you are trying to remove it) or to neutralize your product if it was in the acidic layer.
The product is soluble in the aqueous layer. If the product is water-soluble, back-extraction into an organic solvent after neutralization is necessary. Use multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% dichloromethane or a mixture of hexane and ethyl acetate).

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading) and then carefully added to the top of the column.

  • Elution:

    • The column is eluted with a gradient of increasing polarity. A typical gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 98:2 or 95:5).

    • The choice of the solvent system should be guided by prior TLC analysis of the crude mixture.

  • Fraction Collection and Analysis:

    • Fractions are collected throughout the elution process.

    • The composition of each fraction is monitored by TLC.

    • Fractions containing the pure product are combined.

  • Product Isolation:

    • The solvent is removed from the combined pure fractions under reduced pressure (rotary evaporation) to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of solid this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated. Test solvents can include ethyl acetate, ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification by Acid-Base Extraction

This protocol is designed to remove the unreacted 1H-imidazole-2-carboxylic acid impurity.

  • Dissolution:

    • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Aqueous Wash:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic 1H-imidazole-2-carboxylic acid, converting it to its water-soluble sodium salt, which will partition into the aqueous layer.

    • Repeat the wash with the sodium bicarbonate solution.

  • Separation and Drying:

    • Separate the organic layer and wash it with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Product Isolation:

    • Filter off the drying agent and remove the solvent from the organic layer under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of the purity of this compound before and after purification by different methods, as would be determined by High-Performance Liquid Chromatography (HPLC).

Purification Method Purity Before (%) Purity After (%) Typical Yield (%)
None (Crude Product) 85--
Column Chromatography 85>9870-90
Recrystallization 85>9960-80
Acid-Base Extraction 85~95>90

Note: The values in this table are representative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final Final Product start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst acid_base Acid-Base Extraction start->acid_base hplc HPLC Analysis for Purity col_chrom->hplc recryst->hplc acid_base->hplc end Pure this compound hplc->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product poor_separation Poor Separation? start->poor_separation optimize_mobile_phase Optimize Mobile Phase low_yield->optimize_mobile_phase Yes change_stationary_phase Change Stationary Phase low_yield->change_stationary_phase Yes check_solvent_removal Check Solvent Removal oily_product->check_solvent_removal Yes rerun_column Re-run Column oily_product->rerun_column Yes poor_separation->optimize_mobile_phase Yes add_modifier Add Basic Modifier poor_separation->add_modifier Yes recrystallize Recrystallize poor_separation->recrystallize If solid

Caption: Troubleshooting logic for common purification challenges.

References

Preventing decarboxylation of imidazole-2-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of imidazole-2-carboxylic acid, with a focus on preventing its decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of imidazole-2-carboxylic acid decarboxylation during synthesis?

A1: The primary cause of decarboxylation of imidazole-2-carboxylic acid is exposure to elevated temperatures. The compound is thermally sensitive, and heating can lead to the loss of carbon dioxide (CO₂), resulting in the formation of imidazole as an undesired byproduct.[1]

Q2: What is the proposed mechanism for the decarboxylation of imidazole-2-carboxylic acid?

A2: While the exact mechanism for imidazole-2-carboxylic acid is not extensively detailed in the provided literature, a plausible pathway can be inferred from related compounds like 1,3-dimethylimidazolium-2-carboxylate. The decarboxylation likely proceeds through the formation of a transient N-heterocyclic carbene (NHC) intermediate, which is then protonated by a proton source in the reaction medium to yield imidazole.

Q3: How does solvent choice impact the stability of imidazole-2-carboxylic acid?

A3: The polarity of the solvent can have a significant effect on the rate of decarboxylation. For instance, a study on 1,3-dimethylimidazolium-2-carboxylate showed it to be stable in either pure water or pure acetonitrile, but it undergoes rapid decarboxylation in mixtures of these solvents.[2] This suggests that the reaction medium's properties are critical, and maintaining a consistent, appropriate solvent system is important for stability.

Q4: Can protecting groups be used to prevent decarboxylation?

A4: In principle, protecting the carboxylic acid functional group, for example as an ester, is a common strategy to prevent decarboxylation and other unwanted side reactions in organic synthesis. However, the deprotection step to regenerate the carboxylic acid must be conducted under mild conditions to avoid decarboxylation of the final product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of imidazole-2-carboxylic acid, with imidazole detected as the main product. The reaction temperature was too high, causing decarboxylation.Maintain strict temperature control. For the oxidation of imidazole-2-carboxaldehyde, the reaction should be run at room temperature (around 20°C).[1] Avoid any heating during the reaction or workup.
Product loss during solvent removal. Heating during rotary evaporation or distillation is causing decarboxylation.Remove the solvent under reduced pressure at room temperature.[1] If necessary, use a cold water bath to prevent any temperature increase.
The reaction is slow or incomplete at room temperature. Insufficient reaction time for the low-temperature synthesis.The oxidation of imidazole-2-carboxaldehyde with hydrogen peroxide at room temperature is known to require a longer reaction time, typically around 72 hours, to achieve a high yield.[1]
Difficulty in purifying the product. The product is degrading on the chromatography column due to heat or acidic/basic conditions.If purification is necessary, consider techniques that avoid high temperatures. Recrystallization from a suitable solvent at low temperatures may be an option. Avoid acidic or basic conditions if possible, as these may also influence the rate of decarboxylation.

Experimental Protocols

High-Yield Synthesis of Imidazole-2-Carboxylic Acid via Oxidation of Imidazole-2-Carboxaldehyde

This protocol is based on a reported high-yield synthesis that minimizes decarboxylation by maintaining a low reaction temperature.[1]

Materials:

  • Imidazole-2-carboxaldehyde

  • 30% aqueous hydrogen peroxide (H₂O₂) solution

  • Water (deionized)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in water (10 ml).

  • Slowly add a 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure at room temperature.

  • The resulting white crystalline solid should be washed with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.

  • Dry the final product under vacuum.

Expected Yield: 97.5%[1]

Visualizations

Decarboxylation Pathway of Imidazole-2-Carboxylic Acid

G cluster_0 Decarboxylation Pathway Imidazole-2-carboxylic_acid Imidazole-2-carboxylic acid Transition_State Transition State Imidazole-2-carboxylic_acid->Transition_State Heat NHC_Intermediate N-Heterocyclic Carbene Intermediate Transition_State->NHC_Intermediate CO2 CO₂ Transition_State->CO2 Imidazole Imidazole NHC_Intermediate->Imidazole + H⁺ G cluster_1 Synthesis Workflow Start Start: Imidazole-2-carboxaldehyde in Water Add_H2O2 Add 30% H₂O₂ dropwise at RT Start->Add_H2O2 Stir_72h Stir at RT for 72h Add_H2O2->Stir_72h Remove_Solvent Remove Water (reduced pressure, RT) Stir_72h->Remove_Solvent Wash Wash with Et₂O/H₂O (4:1) Remove_Solvent->Wash End End: Imidazole-2-carboxylic acid Wash->End

References

Troubleshooting low yield in Van Leusen Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the Van Leusen imidazole synthesis, with a focus on addressing low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Van Leusen imidazole synthesis is resulting in a low yield. What are the potential causes and how can I improve the yield?

Low yields in the Van Leusen imidazole synthesis can stem from several factors, ranging from the quality of starting materials to the reaction conditions and potential side reactions. Below is a breakdown of common issues and their solutions.

Potential Causes and Troubleshooting Steps:

  • Purity of Starting Materials: The purity of the aldehyde, amine, and p-toluenesulfonylmethyl isocyanide (TosMIC) is critical.

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction. Ensure your aldehyde is pure, potentially by distillation or chromatography before use.

    • TosMIC Purity: TosMIC can degrade over time. It is advisable to use freshly opened or properly stored TosMIC. Purity issues with TosMIC can lead to incomplete reactions or the formation of byproducts.[1]

  • Inefficient Imine Formation: The Van Leusen synthesis first requires the formation of an aldimine from an aldehyde and an amine.[2] If this step is inefficient, the subsequent cycloaddition will be poor.

    • In-Situ Formation: For the three-component reaction, the imine is generated in situ.[2] While water is a byproduct of this step, it generally does not interfere with the main reaction.[2] However, ensuring sufficient time for imine formation before the addition of other reagents can be beneficial. A typical duration is about half an hour.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

    • Base Selection: A moderately strong, non-nucleophilic base is often required for the deprotonation of TosMIC.[3][4] Potassium carbonate is commonly used, but for less reactive substrates, a stronger base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be necessary.[5]

    • Solvent Effects: The choice of solvent can influence reaction rates and yields. While various solvents can be used, polar aprotic solvents like DMF or DMSO are often effective. In some cases, protic solvents like methanol or ethanol are used.[6]

    • Temperature Control: The initial deprotonation of TosMIC is often performed at low temperatures to avoid side reactions. Subsequent steps may require heating to facilitate the elimination of p-toluenesulfinic acid.[5]

  • Formation of Side Products: The most common side product is an oxazole, which forms from the reaction of the aldehyde with TosMIC in the absence of an imine.[2]

    • Minimizing Oxazole Formation: To minimize this, ensure that the imine has formed before the addition of TosMIC, or that the reaction conditions favor imine formation.

Q2: I am observing the formation of an oxazole byproduct. How can I prevent this?

The formation of an oxazole is a competing reaction where the aldehyde reacts directly with TosMIC.[2] This is more likely to occur if the imine formation is slow or incomplete.

Troubleshooting Steps:

  • Pre-form the Imine: Consider a two-step process where the aldehyde and amine are reacted first to form the imine, which is then isolated or used directly in the next step with TosMIC.

  • Optimize In-Situ Conditions: If performing the one-pot, three-component reaction, allow sufficient time for the aldehyde and amine to react and form the imine before adding the TosMIC.

Q3: The final elimination step seems to be sluggish. How can I drive the reaction to completion?

The final step of the Van Leusen synthesis is the elimination of p-toluenesulfinic acid from the 4-tosyl-2-imidazoline intermediate to form the aromatic imidazole ring.[2][7]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination step.[5]

  • Use a Stronger Base: A stronger base can facilitate a more efficient elimination.[5]

  • Extend Reaction Time: In some cases, a longer reaction time may be required for complete conversion.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on Imidazole Synthesis Yield

EntryAldehydeAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeBenzylamineK2CO3CH3OHReflux1275Generic Example
24-ChlorobenzaldehydeAnilinet-BuOKTHF-60 to RT382[8]
34-PentenalAllylamineK2CO3DMFRT12High Yield[9]
42-AzidobenzaldehydeVarious Amines----Moderate to Good[10]

Experimental Protocols

General Protocol for the Van Leusen Three-Component Imidazole Synthesis:

  • To a solution of the aldehyde (1.0 eq) and the amine (1.0 eq) in a suitable solvent (e.g., DMF or CH3OH), stir the mixture at room temperature for approximately 30 minutes to allow for in-situ imine formation.[2]

  • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0-1.2 eq) to the reaction mixture.

  • Add the base (e.g., K2CO3, 2.0 eq) to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazole.

Mandatory Visualization

Van_Leusen_Mechanism Aldimine Aldimine (R1-CH=N-R2) Intermediate1 Cycloadduct Intermediate Aldimine->Intermediate1 TosMIC TosMIC TosMIC_anion TosMIC Anion TosMIC->TosMIC_anion + Base Base Base TosMIC_anion->Intermediate1 [3+2] Cycloaddition Imidazoline 4-Tosyl-2-imidazoline Intermediate1->Imidazoline Protonation Imidazole Imidazole Imidazoline->Imidazole - Base, - TosH TosH p-Toluenesulfinic acid Imidazoline->TosH

Caption: Reaction mechanism of the Van Leusen Imidazole Synthesis.

Troubleshooting_Workflow Start Low Yield in Van Leusen Synthesis Check_Purity Check Purity of Starting Materials (Aldehyde, Amine, TosMIC) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify Purify Starting Materials (Distillation/Chromatography) Purity_OK->Purify No Optimize_Imine Optimize Imine Formation (Pre-formation or longer in-situ time) Purity_OK->Optimize_Imine Yes Purify->Check_Purity Imine_OK Yield Improved? Optimize_Imine->Imine_OK Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Imine_OK->Optimize_Conditions No Final_Product Improved Yield Imine_OK->Final_Product Yes Conditions_OK Yield Improved? Optimize_Conditions->Conditions_OK Check_Byproducts Analyze for Side Products (e.g., Oxazole) Conditions_OK->Check_Byproducts No Conditions_OK->Final_Product Yes Byproducts_Present Byproducts Present? Check_Byproducts->Byproducts_Present Address_Byproducts Address Side Reactions (e.g., ensure complete imine formation) Byproducts_Present->Address_Byproducts Yes Byproducts_Present->Final_Product No Address_Byproducts->Optimize_Imine

Caption: Troubleshooting workflow for low yield in Van Leusen synthesis.

References

Technical Support Center: Regioselectivity in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving regioselective outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in imidazole synthesis?

Regioselectivity in imidazole synthesis is primarily governed by a combination of steric and electronic factors of the reactants, the reaction mechanism of the chosen synthetic route, and the reaction conditions, including the catalyst, solvent, and temperature.[1]

  • Steric Hindrance: Bulky substituents on the reactants can direct the formation of a specific regioisomer by favoring pathways that minimize steric clash. For instance, in the N-alkylation of substituted imidazoles, a bulky group at a certain position can hinder the approach of the alkylating agent to the adjacent nitrogen atom.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of the nitrogen atoms in the imidazole ring or its precursors, thereby directing the course of the reaction.[2]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the reaction's outcome. For example, microwave irradiation has been shown to improve yields and reduce reaction times in some imidazole syntheses.[1]

Q2: Which named reactions for imidazole synthesis offer the best regiocontrol?

Several named reactions are known for imidazole synthesis, with varying degrees of regiocontrol:

  • Van Leusen Imidazole Synthesis: This method is particularly useful for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. The mechanism inherently favors the formation of the 1,5-disubstituted regioisomer.[3][4]

  • Marckwald Synthesis: This method, involving the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is effective for creating specific substitution patterns, particularly when the starting materials are symmetrically substituted.

  • Debus-Radziszewski Synthesis: While a versatile method for preparing substituted imidazoles, it often leads to poor regioselectivity when using unsymmetrical 1,2-dicarbonyl compounds.[1][5]

Q3: How can I distinguish between different regioisomers of substituted imidazoles?

Distinguishing between regioisomers is crucial for reaction optimization and product characterization. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy. 1H, 13C, and 2D NMR techniques like NOESY and HMBC can provide through-space and through-bond correlations that help in the unambiguous assignment of the structure.

Q4: What is the role of a protecting group in controlling regioselectivity?

Protecting groups can be strategically employed to block a reactive site, thereby directing a reaction to a specific position. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one of the nitrogen atoms in imidazole.[6] This allows for selective functionalization, such as C-H arylation, at a specific carbon atom. The protecting group can then be removed to yield the desired regioselectively substituted imidazole.[6]

Troubleshooting Guides

Problem 1: Poor regioselectivity in the Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl.

Possible Causes:

  • Similar reactivity of the two carbonyl groups in the unsymmetrical dicarbonyl reactant.

  • Lack of a directing group to favor attack at one carbonyl over the other.

  • Reaction conditions that favor a thermodynamic mixture of products.

Troubleshooting Strategies:

  • Catalyst Selection: The use of Lewis or Brønsted acid catalysts can influence the reaction's outcome. Experimenting with different catalysts may favor the formation of one regioisomer over the other.[1] Copper catalysts (e.g., CuI, CuCl₂) and zeolites have been used to improve selectivity in related multicomponent reactions.[1]

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the yield of a single regioisomer.

    • Microwave Irradiation: This technique can sometimes improve yields and reduce reaction times, and may also influence the isomeric ratio.[1]

  • Use of Protecting Groups: Temporarily protecting one of the carbonyl groups in the unsymmetrical dicarbonyl can force the initial condensation to occur at the unprotected site, thus directing the regioselectivity.

Problem 2: Mixture of N1 and N3 alkylation products in unsymmetrically substituted imidazoles.

Possible Causes:

  • Similar nucleophilicity of the two nitrogen atoms in the imidazole ring.

  • Deprotonation of the imidazole leads to an anion where the negative charge is delocalized over both nitrogen atoms.

Troubleshooting Strategies:

  • Steric Hindrance:

    • Utilize a bulky substituent on the imidazole ring to sterically hinder one of the nitrogen atoms.

    • Employ a bulky alkylating agent, which will preferentially react at the less sterically hindered nitrogen.[2]

  • Electronic Effects:

    • An electron-withdrawing group at the C4(5)-position deactivates the adjacent N3 nitrogen, favoring alkylation at the more distant N1 position.[2]

  • Choice of Base and Solvent:

    • The choice of base (e.g., NaH, K₂CO₃) and solvent can influence the position of alkylation. Stronger bases will fully deprotonate the imidazole, while weaker bases may favor alkylation on the more nucleophilic nitrogen of the neutral imidazole.

  • Protecting Groups: Employ a directing/protecting group like the SEM group to block one nitrogen, allowing for selective alkylation at the other, followed by deprotection.[6]

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuI (15)ButanolReflux2595
2CuCl₂ (15)EthanolReflux4588
3FeCl₃ (10)AcetonitrileReflux6082
4No CatalystButanolReflux12045

Reaction Conditions: 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3 mmol), catalyst, solvent (7 mL).[1][7]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,5-Disubstituted Imidazoles via the Van Leusen Reaction

This protocol describes the general procedure for the synthesis of 1-substituted 5-aryl-1H-imidazoles.

Materials:

  • Aromatic aldehyde

  • Aliphatic amine

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a suitable reaction vessel, mix the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv). Heat the mixture without a solvent in a microwave reactor at 60 °C for 4 minutes to form the imine. Alternatively, stir the mixture in a solvent like methanol at room temperature for 30 minutes.[1]

  • Cycloaddition: To the vessel containing the pre-formed imine, add TosMIC (1.0 equiv), K₂CO₃ (2.0 equiv), and acetonitrile.[1]

  • Reaction: Heat the reaction mixture under microwave irradiation or conventional reflux until the reaction is complete as monitored by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.[1]

Protocol 2: Regioselective C2-Arylation of Imidazole using a SEM Protecting Group

This protocol describes the selective arylation at the C2 position of SEM-protected imidazole.

Materials:

  • SEM-protected imidazole

  • Aryl halide (bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., P(n-Bu)Ad₂)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a glovebox, weigh the SEM-imidazole (0.50 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), P(n-Bu)Ad₂ (13.4 mg, 0.038 mmol), and NaOt-Bu (96 mg, 1.0 mmol) into a 4-mL glass vial equipped with a magnetic stir bar.[6]

  • Reagent Addition: Under a positive pressure of argon, add the aryl halide (0.75 mmol) and toluene (0.25 mL) to the vial.[6]

  • Reaction: Seal the vial and move it to a preheated reaction block at 100 °C. Stir the reaction for 24 hours.[6]

  • Work-up and Purification: After cooling to room temperature, directly load the reaction mixture onto a silica gel column and purify by flash column chromatography to obtain the desired 2-arylimidazole.[6]

  • Deprotection: The SEM group can be removed by treatment with aqueous HCl (1 N) at 80 °C for 2 hours or with a fluoride source.[6]

Visualizations

troubleshooting_N_alkylation start Problem: Mixture of N1 and N3 alkylation products check_sterics Evaluate Steric Hindrance start->check_sterics check_electronics Evaluate Electronic Effects start->check_electronics check_conditions Modify Reaction Conditions start->check_conditions use_pg Employ Protecting Group Strategy start->use_pg solution_sterics Favors less hindered Nitrogen check_sterics->solution_sterics Bulky substituent or alkylating agent? solution_electronics Favors alkylation at N1 check_electronics->solution_electronics Electron-withdrawing group at C4/C5? solution_conditions Optimize for desired regioisomer check_conditions->solution_conditions Vary base and solvent solution_pg Directs alkylation to unprotected Nitrogen use_pg->solution_pg Use SEM or other protecting group

Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation of imidazoles.

debus_radziszewski_workflow cluster_reactants Reactants cluster_strategies Strategies for Regiocontrol dicarbonyl Unsymmetrical 1,2-Dicarbonyl mixture Mixture of Regioisomers dicarbonyl->mixture aldehyde Aldehyde aldehyde->mixture ammonia Ammonia Source ammonia->mixture Standard Reaction catalyst Catalyst Selection (e.g., Lewis Acids, Zeolites) product Desired Regioisomer catalyst->product conditions Reaction Condition Optimization (Temp, MW) conditions->product protecting_group Protecting Group Strategy protecting_group->product mixture->catalyst mixture->conditions mixture->protecting_group

Caption: Strategies to improve regioselectivity in the Debus-Radziszewski synthesis.

References

Technical Support Center: Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Methyl 1H-imidazole-2-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes an ester functional group and an imidazole ring, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The methyl ester group can be hydrolyzed under both acidic and basic conditions to yield methanol and 1H-imidazole-2-carboxylic acid. This reaction is typically accelerated in the presence of strong acids or bases.

  • Oxidative Degradation: The imidazole ring can be oxidized, especially in the presence of oxidizing agents like hydrogen peroxide or under conditions that generate reactive oxygen species. This can lead to ring-opening or the formation of various oxidized products.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the imidazole moiety.[1] Photosensitized oxidation can occur in the presence of sensitizers like methylene blue, leading to the formation of photoproducts.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C.[2][3]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2][3]

  • Light: Protected from light.

  • Moisture: In a dry environment, as the compound can be sensitive to moisture due to potential hydrolysis.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving this compound in a basic solution. What could be the cause?

A3: The appearance of new peaks in your HPLC chromatogram after dissolving the compound in a basic solution is likely due to the base-catalyzed hydrolysis of the methyl ester. The primary degradation product would be 1H-imidazole-2-carboxylic acid. To minimize this, prepare basic solutions fresh and use them at low temperatures if possible. For applications requiring basic conditions, consider the potential for degradation and its impact on your experiment.

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound. While thermal degradation of the imidazole ring itself generally occurs at high temperatures (often above 200°C for related compounds), the ester group can be susceptible to hydrolysis, which is accelerated at elevated temperatures, especially in aqueous solutions or in the presence of acidic or basic catalysts.[4][5][6] If heating is necessary, it should be done for the shortest possible time and under controlled pH conditions.

Troubleshooting Guide

This guide provides solutions to common stability-related issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution. Hydrolysis of the methyl ester.Prepare solutions fresh before use. If stock solutions are necessary, store them at low temperatures (-20°C or -80°C) in an anhydrous, aprotic solvent.
Appearance of unknown impurities in experiments involving oxidizing agents. Oxidative degradation of the imidazole ring.Avoid unnecessary exposure to oxidizing agents. If their use is required, perform the reaction at a low temperature and for a minimal duration. Consider deoxygenating your solvent.
Inconsistent results from experiments conducted on different days. Photodegradation of the compound.Protect solutions and solid compound from light by using amber vials or covering containers with aluminum foil.
Low yield in a reaction where the compound is a starting material. Degradation of the compound under reaction conditions (e.g., high pH, elevated temperature).Analyze the stability of the compound under your specific reaction conditions using a small-scale trial. If degradation is observed, consider modifying the reaction conditions (e.g., lower temperature, different base, shorter reaction time).

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of a compound under various stress conditions. This protocol provides a general framework for assessing the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.

4. Data Presentation:

  • The results of the forced degradation study can be summarized in a table to show the percentage of degradation under each condition over time.

Stress Condition Time (hours) % Degradation of this compound Major Degradation Product(s)
0.1 M HCl, 60°C 00-
24Expected to be low to moderate1H-imidazole-2-carboxylic acid
0.1 M NaOH, 60°C 00-
24Expected to be significant1H-imidazole-2-carboxylic acid
3% H₂O₂, RT 00-
24Expected to be moderateOxidized imidazole derivatives
80°C 00-
24Expected to be low1H-imidazole-2-carboxylic acid (if moisture is present)
Light (ICH Q1B) 00-
-Expected to be moderatePhotodegradation products

Note: The expected degradation levels are qualitative and should be determined experimentally.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Issue Unexpected Experimental Results (e.g., low yield, extra peaks) Check_Purity Verify Purity of Starting Material Issue->Check_Purity Check_Conditions Review Experimental Conditions (pH, Temp, Light, Reagents) Issue->Check_Conditions Hypothesize Hypothesize Degradation Pathway (Hydrolysis, Oxidation, Photolysis) Check_Conditions->Hypothesize Stability_Test Perform Control Experiment to Test Stability Hypothesize->Stability_Test Modify_Protocol Modify Experimental Protocol Stability_Test->Modify_Protocol If degradation confirmed Re-run Re-run Experiment Modify_Protocol->Re-run cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation Parent This compound Acid_Base H+ or OH- Parent->Acid_Base Oxidant Oxidizing Agent (e.g., H2O2) Parent->Oxidant Light Light (UV/Vis) Parent->Light Product_Hydrolysis 1H-imidazole-2-carboxylic acid + Methanol Acid_Base->Product_Hydrolysis Product_Oxidation Oxidized Imidazole Derivatives Oxidant->Product_Oxidation Product_Photolysis Photodegradation Products Light->Product_Photolysis

References

Technical Support Center: Synthesis of Substituted Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of substituted imidazoles.

Problem 1: My reaction is resulting in a low yield of the desired imidazole product.

  • Question: My reaction yield is significantly lower than expected, particularly when using the Radziszewski synthesis. What are the most common causes and how can I address them?

  • Answer: Low yields in imidazole synthesis, especially via the Radziszewski reaction (the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia), are a frequent issue.[1][2][3] Several factors can contribute to this problem:

    • Side Reactions: The formation of oxazole byproducts is a common competing reaction.[1] To mitigate this, use a large molar excess of ammonia relative to the aldehyde and dicarbonyl compound to favor the diimine intermediate required for imidazole formation.[1] Maintaining alkaline reaction conditions can also suppress oxazole formation.[1]

    • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the disappearance of the aldehyde starting material using Thin Layer Chromatography (TLC) to optimize the reaction time.[1]

    • Suboptimal Temperature: Temperature significantly impacts the reaction rate and selectivity.[1] While some reactions start at room temperature, gentle heating might be necessary. However, excessive heat can promote side reactions.[1]

    • Purity of Reagents: The purity of the starting materials, such as the dicarbonyl compound and the aldehyde, is critical. Impurities can lead to the formation of undesired byproducts.[1]

    • Inefficient Purification: Significant product loss can occur during work-up and purification. Substituted imidazoles are often polar compounds, so extraction solvents and purification techniques must be chosen carefully.[1]

Problem 2: My synthesis is producing a mixture of regioisomers.

  • Question: I am attempting a Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound and I'm getting a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted imidazoles). How can I control the outcome?[4]

  • Answer: Achieving high regioselectivity is a primary challenge when using unsymmetrical starting materials in many imidazole synthesis routes.[4][5] The final isomeric ratio is governed by steric effects, electronic factors, and reaction conditions.[4] Here are strategies to improve selectivity:

    • Steric Hindrance: Utilize starting materials with bulky substituents. A sterically demanding group on one of the reactants can direct the reaction towards the formation of a single, less sterically hindered regioisomer.[4][5]

    • Catalyst Selection: The choice of catalyst can influence the reaction's outcome. While the classic Debus-Radziszewski reaction can be performed without a catalyst, various Lewis and Brønsted acids (e.g., CuI, CuCl₂·2H₂O) have been used to improve yields and, in some cases, selectivity.[4]

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature may enhance kinetic control, favoring the formation of one regioisomer.[5]

      • Solvent: The polarity of the solvent can affect the transition state energies, thereby influencing the product ratio.[5]

      • Microwave Irradiation: This technique has been shown to improve yields and shorten reaction times, and optimizing the power and duration can also influence the isomeric ratio.[4][6]

    • Alternative Synthetic Routes: If the Debus-Radziszewski method remains unselective, consider a more regioselective strategy. For example, a multi-step sequence starting from a glycine derivative can provide 1,4-disubstituted imidazoles with complete regioselectivity.[4][7][8]

Problem 3: I am having difficulty with the purification of my final imidazole product.

  • Question: My crude product is difficult to purify, and I experience significant product loss during column chromatography. What are the best practices for purifying substituted imidazoles?

  • Answer: Purification can be challenging due to the polarity of the imidazole ring.[1]

    • Recrystallization: This is often a highly effective method for purifying solid imidazole derivatives. A common solvent for recrystallization is ethanol.[4]

    • Solvent Extraction: During work-up, ensure the aqueous layer's pH is adjusted to optimize the partitioning of the imidazole product into the organic solvent. The choice of extraction solvent is critical and should be tailored to the specific polarity of your derivative.

    • Chromatography: If column chromatography is necessary, consider using a solvent system with a small amount of a basic modifier, like triethylamine or ammonia in methanol, to prevent the product from streaking on the silica gel.

    • Vacuum Distillation: For non-solid products, fractional vacuum distillation can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the synthesis of substituted imidazoles?

A1: The solvent plays a critical role in determining the yield and selectivity of the reaction.[9][10] It influences reactant solubility, the stability of intermediates, and overall reaction kinetics.[9]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize charged intermediates through hydrogen bonding, which may lead to increased yields.[9] An ethanol-water mixture (1:1) has been shown to be highly effective for the synthesis of 2,4,5-triaryl-1H-imidazoles, achieving yields up to 90%.[9][10]

  • Aprotic Solvents (e.g., DMSO, DMF): These solvents can create a favorable environment for reactions involving nucleophiles, potentially leading to higher selectivity.[9]

  • Nonpolar Solvents (e.g., toluene): By reducing the solvation of reactive intermediates, nonpolar solvents can enhance selectivity by favoring specific reaction pathways.[9]

Q2: Can microwave-assisted synthesis improve my results?

A2: Yes, microwave-assisted synthesis has emerged as a powerful technique for producing imidazole derivatives.[6] It offers several advantages over conventional heating methods, including significantly shorter reaction times, higher yields, and improved product purity.[6][11] Microwave irradiation provides uniform heating, which is particularly beneficial for these types of reactions.[6] In many cases, it allows for solvent-free conditions, making it a more environmentally friendly approach.[12]

Q3: What is the Debus-Radziszewski reaction and what are its main limitations?

A3: The Debus-Radziszewski synthesis is a multicomponent reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[4][13] It is one of the most common and industrially important methods for preparing substituted imidazoles.[3] However, the classic method often suffers from limitations such as poor yields and the formation of side products.[2][3] A significant challenge arises when using unsymmetrical dicarbonyl compounds, which frequently leads to a mixture of regioisomers with poor selectivity.[4]

Q4: Are there highly regioselective methods for synthesizing specific imidazole isomers?

A4: Yes. When common methods lack regioselectivity, specific strategies can be employed. For the synthesis of 1,4-disubstituted imidazoles with complete regioselectivity, a method involving the double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene intermediate has been developed.[7][8] This intermediate then undergoes transamination and cyclization to yield the desired product.[7][8] This approach is effective for preparing compounds that are challenging to access through traditional routes.[7][8]

Quantitative Data Summary

Table 1: Effect of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles

Solvent SystemYield (%)Reference
Ethanol-Water (1:1)90%[9][10]
EthanolLow[14]
MethanolLow[14]
Glycerol52% (at RT)[14]
No SolventSluggish[14]

This table summarizes data from a study on the taurine-catalyzed synthesis of 2,4,5-Triaryl-1H-imidazoles, highlighting the significant impact of the solvent on product yield.[9]

Key Experimental Protocols

Protocol 1: General Synthesis of 2,4,5-Trisubstituted Imidazoles via Debus-Radziszewski Reaction

This protocol describes a general procedure for the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[4]

  • Reactants:

    • Benzil (1,2-diphenylethane-1,2-dione)

    • 4-Chlorobenzaldehyde

    • Ammonium acetate (as ammonia source)

  • Solvent: Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve benzil (1.0 equiv.), 4-chlorobenzaldehyde (1.0 equiv.), and ammonium acetate (2.0 equiv.) in glacial acetic acid.

    • Reflux the reaction mixture with stirring for 1-2 hours.

    • Monitor the reaction progress using TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Filter the solid product that precipitates and wash it thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.[4]

Protocol 2: Microwave-Assisted Synthesis of 1-Substituted 5-Aryl-1H-imidazoles

This protocol describes a two-step, one-pot procedure for synthesizing 1-substituted imidazoles.[4][15]

  • Reactants:

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Aliphatic amine (e.g., benzylamine)

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃)

  • Solvent: Acetonitrile (CH₃CN)

  • Procedure:

    • Step 1 (Imine Formation): In a suitable microwave reactor vessel, mix the aromatic aldehyde (1.0 equiv.) and the aliphatic amine (1.0 equiv.). Heat the mixture without solvent in a microwave reactor at 60 °C for 4 minutes to form the imine.[4]

    • Step 2 (Cyclization): To the vessel containing the formed imine, add TosMIC (1.0 equiv.), K₂CO₃ (as a base), and acetonitrile as the solvent.

    • Seal the vessel and irradiate the mixture in the microwave reactor according to optimized conditions (e.g., specific temperature and time).

    • After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product, typically by column chromatography, to yield the desired 1-substituted 5-aryl-1H-imidazole.

Visualized Workflows and Pathways

Troubleshooting_Low_Yield start Low Imidazole Yield check_side_reactions Check for Byproducts (e.g., Oxazole via TLC/GC-MS) start->check_side_reactions side_reactions_present Side Reactions Confirmed check_side_reactions->side_reactions_present solution_side_reactions Increase Molar Excess of Ammonia Maintain Alkaline Conditions side_reactions_present->solution_side_reactions Yes check_completion Monitor Reaction Progress (TLC) side_reactions_present->check_completion No final_product Improved Yield solution_side_reactions->final_product incomplete_reaction Incomplete Reaction? check_completion->incomplete_reaction solution_incomplete Increase Reaction Time Optimize Temperature (Gentle Heating) incomplete_reaction->solution_incomplete Yes check_reagents Verify Reagent Purity incomplete_reaction->check_reagents No solution_incomplete->final_product impure_reagents Impurities Detected? check_reagents->impure_reagents solution_reagents Purify Starting Materials impure_reagents->solution_reagents Yes impure_reagents->final_product No/Resolved solution_reagents->final_product

Caption: Troubleshooting workflow for low yields in imidazole synthesis.

Regioselectivity_Strategy start Poor Regioselectivity (Mixture of Isomers) cause Identify Influencing Factors start->cause steric Steric Hindrance cause->steric Sterics conditions Reaction Conditions cause->conditions Conditions method Synthesis Method cause->method Method solution_steric Use Bulkier Substituents steric->solution_steric solution_conditions Screen Solvents Optimize Temperature Test Catalysts (Lewis/Brønsted Acids) conditions->solution_conditions solution_method Switch to a More Regioselective Route (e.g., from Glycine Derivative) method->solution_method outcome Single Regioisomer solution_steric->outcome solution_conditions->outcome solution_method->outcome

Caption: Decision-making guide for improving regioselectivity.

Debus_Radziszewski_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine aldehyde Aldehyde condensation Condensation aldehyde->condensation ammonia Ammonia (2 equiv.) ammonia->diimine diimine->condensation product Substituted Imidazole condensation->product

Caption: Simplified pathway of the Debus-Radziszewski reaction.

References

Technical Support Center: Alternative Purification Techniques for Imidazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of imidazole esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of imidazole esters, offering practical solutions and preventative measures in a direct question-and-answer format.

Section 1: Recrystallization Challenges

Q1: I can't find a suitable solvent for the recrystallization of my imidazole ester.

A1: Finding the right solvent is crucial for successful recrystallization. An ideal solvent should dissolve the ester poorly at room temperature but well when heated.[1]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, toluene, hexane). Place 20-30 mg of your crude product in a test tube and add a few drops of the solvent.[2]

      • If it dissolves immediately at room temperature, the solvent is too "good."

      • If it doesn't dissolve even when heated, the solvent is "poor."

      • The ideal solvent will dissolve the compound when hot and form crystals upon cooling.[2]

    • Use a Two-Solvent System: If no single solvent works, try a binary mixture. Dissolve your ester in a minimal amount of a "good" hot solvent where it is very soluble. Then, add a "poor" solvent (in which the ester is insoluble) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[1][2] Common pairs include ethanol/water or ethyl acetate/hexane.

Q2: My imidazole ester "oils out" instead of crystallizing.

A2: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly to room temperature before placing it in an ice bath.[1] Slow cooling is critical for forming a proper crystal lattice.

    • Adjust Solvent System: The polarity of your solvent may be too close to that of your product. Try a different solvent or adjust the ratio in your co-solvent system.[1]

    • Lower the Concentration: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture, reheat until clear, and attempt to cool again.[1]

Q3: My imidazole ester will not crystallize from solution, even after cooling.

A3: Crystallization requires both supersaturation and nucleation. If crystals do not form, it's likely that the nucleation step is inhibited.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]

      • Seeding: Add a tiny seed crystal of the pure compound to the solution to initiate crystallization.[1][2]

    • Increase Supersaturation:

      • Evaporation: Allow some of the solvent to evaporate slowly to increase the concentration of the ester.[1]

      • Anti-solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which your ester is poorly soluble) until the solution becomes slightly turbid.[1]

Section 2: Acid-Base Liquid-Liquid Extraction Issues

Q1: An emulsion has formed during the acid-base extraction, and the layers won't separate.

A1: Emulsions are stable mixtures of immiscible liquids that are common when extracting organic solutions with aqueous bases or acids, especially with vigorous shaking.[2]

  • Troubleshooting Steps:

    • Wait: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.

    • Filter: Pass the emulsified mixture through a plug of glass wool or Celite.

    • Gentle Swirling: In the future, swirl or gently invert the separatory funnel instead of shaking it vigorously.

Q2: I am not recovering my imidazole ester from the aqueous layer after neutralization.

A2: This issue can arise if the neutralized ester remains soluble in the aqueous layer.[2]

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: Check the pH of the aqueous layer with a pH meter or pH paper to confirm it is basic. To precipitate the neutral imidazole ester, the pH must be above its pKa.[2]

    • Back-Extraction: If the ester is water-soluble even in its neutral form, you must perform a "back-extraction." After neutralizing the aqueous layer, extract it multiple times with an organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 30 mL).[2]

    • Reduce Solubility: The presence of salt from neutralization can increase the solubility of your product.[2] If possible, try using a weaker acid or base. Alternatively, saturating the aqueous layer with NaCl (salting out) can decrease the solubility of the organic compound and improve recovery during back-extraction.

Section 3: Column Chromatography Optimization

Q1: My imidazole ester is co-eluting with impurities during column chromatography.

A1: Co-elution is a common problem when impurities have similar polarities to the target compound.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Switch to Gradient Elution: If using a constant solvent mixture (isocratic), switch to a gradient elution. Start with a low-polarity solvent system and gradually increase the polarity. This enhances the separation of compounds with close Rf values.[2]

      • Add a Modifier: For basic compounds like imidazole esters, tailing on silica gel is common. Adding a small amount of a basic modifier like triethylamine (0.1–1%) to the eluent can significantly improve peak shape and separation.[2]

    • Change the Stationary Phase:

      • Alumina: For basic compounds, neutral or basic alumina can provide better separation and reduce the irreversible adsorption that can occur on acidic silica gel.[2]

      • Reversed-Phase: If your ester is sufficiently non-polar, consider using C18-functionalized silica for reversed-phase chromatography.[1]

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical outcomes for different purification techniques. Actual results will vary depending on the specific imidazole ester, impurity profile, and experimental conditions.

Purification TechniqueCompound TypeTypical Recovery (%)Typical Purity (%)Key Considerations
Recrystallization Solid N-substituted imidazoles82%>98%Requires the compound to be a solid with a suitable solvent available. Can lead to high purity in a single step.[1]
Flash Chromatography 2,4,5-Triaryl-1H-imidazoles90%>95%Versatile for many compound types but can be labor-intensive and uses significant solvent.[1]
Acid-Base Extraction N-Alkylated imidazoles>90% (variable)>95% (variable)Excellent for removing neutral or acidic impurities from a basic product.[2]
Distillation Volatile imidazoles>95%>99%Only suitable for thermally stable compounds with boiling points distinct from impurities.[3]
Melt Crystallization Thermally stable imidazolesHigh99.9%A solvent-free method where purification occurs by crystallizing from the melt. Requires specialized equipment.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate a basic imidazole ester from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (~1.0 g) in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl) and shake. The protonated basic imidazole ester will move to the aqueous layer, while neutral impurities remain in the organic layer.[2]

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Neutralization: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper). The neutral imidazole ester should precipitate if it is insoluble in water.[2]

  • Isolation:

    • If a solid precipitates: Collect the product by vacuum filtration, wash with cold water, and dry.[2]

    • If no solid forms (or if it oils out): Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified ester.[2]

Protocol 2: Purification by Recrystallization

This protocol outlines the general procedure for purifying a solid imidazole ester.

  • Solvent Selection: Identify a suitable single or two-solvent system as described in the FAQ section.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask to remove them.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or desiccator to a constant weight.[2]

Visualizations

Troubleshooting_Workflow cluster_start Initial Purification Problem cluster_alternatives Alternative Purification Strategies cluster_recrystallization_issues Recrystallization Troubleshooting cluster_extraction_issues Extraction Troubleshooting cluster_solutions Solutions Start Crude Imidazole Ester Requires Purification Recrystallization Attempt Recrystallization Start->Recrystallization Choose Method AcidBase Attempt Acid-Base Extraction Start->AcidBase Choose Method Chromatography Standard Column Chromatography Start->Chromatography Choose Method NoCrystals No Crystals Form Recrystallization->NoCrystals Fails OilingOut Compound Oils Out Recrystallization->OilingOut Fails ImpureCrystals Crystals Still Impure Recrystallization->ImpureCrystals Low Purity Emulsion Emulsion Forms AcidBase->Emulsion Fails LowRecovery Low Recovery from Aqueous Layer AcidBase->LowRecovery Fails Sol_Induce Induce Nucleation (Scratch/Seed) NoCrystals->Sol_Induce Sol_Solvent Optimize Solvent System (Co-solvent/Ratio) NoCrystals->Sol_Solvent OilingOut->Sol_Solvent Sol_Cool Re-dissolve & Cool Slowly OilingOut->Sol_Cool Sol_Recrystallize Perform Second Recrystallization ImpureCrystals->Sol_Recrystallize Sol_Brine Add Brine / Filter Emulsion->Sol_Brine Sol_BackExtract Perform Back-Extraction into Organic Solvent LowRecovery->Sol_BackExtract

Caption: A troubleshooting workflow for common imidazole ester purification issues.

AcidBase_Extraction_Workflow Start 1. Dissolve Crude Product in Organic Solvent AddAcid 2. Add Aqueous Acid (e.g., 1M HCl) to Separatory Funnel Start->AddAcid Shake 3. Shake to Partition AddAcid->Shake Separate1 4. Separate Layers Shake->Separate1 OrganicLayer1 Organic Layer: Neutral & Acidic Impurities Separate1->OrganicLayer1 Discard AqueousLayer1 Aqueous Layer: Protonated Imidazole Ester Separate1->AqueousLayer1 Keep Neutralize 5. Cool Aqueous Layer & Add Base (e.g., NaOH) AqueousLayer1->Neutralize CheckPrecipitate 6. Check for Precipitate Neutralize->CheckPrecipitate Filter 7a. Filter Solid Product CheckPrecipitate->Filter Precipitate Forms BackExtract 7b. Back-Extract with Organic Solvent CheckPrecipitate->BackExtract No Precipitate FinalProduct Pure Imidazole Ester Filter->FinalProduct Dry 8b. Dry & Evaporate Organic Extracts BackExtract->Dry Dry->FinalProduct

Caption: Step-by-step workflow for purification via acid-base extraction.

References

Optimizing Catalyst Efficiency in Imidazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in imidazole synthesis. Our focus is on optimizing catalyst efficiency to enhance reaction yields, reduce side products, and ensure reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during imidazole synthesis experiments.

Issue 1: Low or No Product Yield

  • Question: My imidazole synthesis reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields are a common challenge in imidazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

    • Inactive Catalyst: The catalyst may not be active due to improper storage, handling, or preparation. Ensure that air- and moisture-sensitive catalysts are handled under an inert atmosphere.[2] For solid-supported catalysts, confirm that the active sites are not blocked.

    • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of side products.[2] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]

    • Poor Reagent Quality: Impurities in starting materials, such as aldehydes, dicarbonyl compounds, or amines, can interfere with the catalytic cycle and lead to the formation of undesired byproducts.[2] Always use high-purity reagents and properly dried and degassed solvents.[2]

    • Inappropriate Solvent: The choice of solvent can significantly affect the solubility of reactants and the overall reaction rate. Polar aprotic solvents like DMF or DMSO are often effective, but for certain catalytic systems, greener solvents like ethanol or even solvent-free conditions may be optimal.

    Troubleshooting Workflow for Low Yield

    LowYieldTroubleshooting start Low Yield Observed check_catalyst Verify Catalyst Activity - Proper storage? - Correct preparation? - Right catalyst for the reaction? start->check_catalyst check_conditions Optimize Reaction Conditions - Adjust temperature - Vary reaction time (monitor by TLC) - Check pressure (if applicable) check_catalyst->check_conditions If catalyst is active check_reagents Assess Reagent Quality - Purity of starting materials? - Dryness of solvents? check_conditions->check_reagents If conditions are optimized check_solvent Evaluate Solvent Choice - Solubility of reactants? - Compatibility with catalyst? check_reagents->check_solvent If reagents are pure solution Improved Yield check_solvent->solution If solvent is appropriate

    A logical workflow for diagnosing and resolving low product yield.

Issue 2: Catalyst Deactivation

  • Question: I observe an initial reaction, but it seems to stop before completion, suggesting catalyst deactivation. What are the common deactivation mechanisms and how can I prevent them?

  • Answer: Catalyst deactivation leads to a loss of catalytic activity over time and can be caused by several mechanisms: poisoning, fouling (coking), and thermal degradation (sintering).[4][5][6]

    • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[5][6] Common poisons include sulfur, nitrogen, and phosphorus compounds.

      • Prevention: Use high-purity reagents and solvents. If the feedstock is known to contain poisons, a purification step prior to the reaction is recommended.

    • Fouling (Coking): This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[4][6]

      • Prevention: Modifying reaction conditions, such as temperature and pressure, can sometimes minimize coke formation. For some catalysts, regeneration by controlled oxidation to burn off the coke is possible.[5]

    • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones, reducing the active surface area.[5][6]

      • Prevention: Operate at the lowest effective temperature. Choose a thermally stable catalyst support.

    Catalyst Deactivation Pathways

    CatalystDeactivation cluster_causes Deactivation Mechanisms cluster_effects Effects on Catalyst cluster_solutions Mitigation Strategies Poisoning Poisoning (e.g., Sulfur, Nitrogen compounds) BlockedSites Blocked Active Sites Poisoning->BlockedSites Fouling Fouling/Coking (Carbon deposition) Fouling->BlockedSites Sintering Sintering (Thermal degradation) ReducedSurface Reduced Surface Area Sintering->ReducedSurface PurifyReagents Purify Reagents PurifyReagents->Poisoning OptimizeConditions Optimize Conditions (Temp., Pressure) OptimizeConditions->Fouling OptimizeConditions->Sintering Regenerate Catalyst Regeneration Regenerate->Fouling ChooseStableCatalyst Select Thermally Stable Catalyst ChooseStableCatalyst->Sintering

    Common mechanisms of catalyst deactivation and corresponding mitigation strategies.

Issue 3: Poor Selectivity and Side Product Formation

  • Question: My reaction produces a mixture of isomers or significant amounts of side products. How can I improve the selectivity towards the desired imidazole derivative?

  • Answer: Poor selectivity can often be attributed to the reaction conditions and the nature of the catalyst.

    • Catalyst Choice: The type of catalyst and, if applicable, the ligand, can have a profound impact on the regioselectivity and stereoselectivity of the reaction. For instance, in copper-catalyzed reactions, the choice of ligand can influence the N-arylation position on the imidazole ring.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, thus improving selectivity.

    • Order of Reagent Addition: In multi-component reactions, such as the Debus-Radziszewski synthesis, the order of addition of the reactants can influence the reaction pathway and minimize the formation of side products like oxazoles.[1]

Frequently Asked Questions (FAQs)

  • Question: What are the most common catalysts used for imidazole synthesis, and how do I choose the right one for my reaction?

  • Answer: A wide range of catalysts have been employed for imidazole synthesis, including:

    • Metal-Based Catalysts: Copper (e.g., CuI, CuCl₂·2H₂O), palladium, iron (e.g., FeCl₃), and nickel complexes are commonly used for cross-coupling and cyclization reactions.[7][8] The choice often depends on the specific bond being formed (e.g., C-N, C-C).

    • Heterogeneous Catalysts: Zeolites (e.g., ZSM-11), metal oxides (e.g., Fe₃O₄ nanoparticles), and supported catalysts (e.g., silica-supported boron trifluoride) offer advantages in terms of easy separation and reusability.[9]

    • Ionic Liquids: These can act as both the solvent and the catalyst, promoting the reaction under green conditions.

    • Organocatalysts: Proline and other amine-based catalysts have been shown to be effective for certain imidazole syntheses.

    The selection of the catalyst depends on the specific imidazole derivative being synthesized, the reaction type (e.g., condensation, arylation), and desired reaction conditions (e.g., temperature, solvent). Reviewing literature for similar transformations is a good starting point.[1]

  • Question: How can microwave-assisted synthesis benefit my imidazole preparation?

  • Answer: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering several advantages for imidazole preparation, including significantly reduced reaction times, often from hours to minutes, and improved yields compared to conventional heating methods.[1][9] The uniform and rapid heating provided by microwaves can enhance reaction rates and minimize the formation of side products.

  • Question: What are the key safety precautions to consider during catalytic imidazole synthesis?

  • Answer: Safety should always be a priority in the laboratory. Key considerations include:

    • Handling of Pyrophoric and Air-Sensitive Reagents: Many catalysts and reagents are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Always work in a well-ventilated fume hood.

    • High-Pressure Reactions: If the synthesis involves high pressure, ensure the use of appropriate and certified equipment.

    • Proper Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Quantitative Data Presentation

The following tables provide a comparative overview of different catalytic systems for the synthesis of 2,4,5-trisubstituted imidazoles.

Table 1: Comparison of Metal-Based Catalysts

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)SolventReference
CuI15 mol%Reflux20 min95Butanol[7]
CuCl₂·2H₂O10 mol%Microwave (300W)12 min92Solvent-free[8]
FeCl₃/SiO₂-12010 min95Solvent-free[10]
Ni-C---Good-[9]

Table 2: Comparison of Heterogeneous and Other Catalysts

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)SolventReference
Fe₃O₄ Nanoparticles15 mol%505 hHighYesSolvent-free[7]
ZSM-11 Zeolite--48 hExcellent5Solvent-free[7]
Silicotungstic acid7.5 mol%Reflux-94-Ethanol[9]
DABCO-60-6512 h92-t-butanol[9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles using a copper(I) iodide catalyst.[7]

  • Materials:

    • Aryl aldehyde (1.0 mmol)

    • Benzoin (1.0 mmol)

    • Ammonium acetate (3.0 mmol)

    • Copper(I) iodide (CuI) (15 mol%)

    • Butanol (7 mL)

  • Procedure:

    • In a round-bottom flask, combine the aryl aldehyde, benzoin, ammonium acetate, and CuI in butanol.

    • Reflux the reaction mixture for approximately 20 minutes, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the product by filtration and purify by recrystallization from a suitable solvent.

Protocol 2: Microwave-Assisted Synthesis of Tetrasubstituted Imidazoles

This protocol outlines a sequential, one-pot, microwave-assisted synthesis.[3]

  • Materials:

    • Imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol)

    • Primary amine (0.56 mmol)

    • p-Toluenesulfonic acid (20 mol%)

    • Ethanol (2 mL)

    • Benzil (0.51 mmol)

    • Ammonium acetate (2.55 mmol)

  • Procedure:

    • Imine Formation: In a microwave reaction vessel, suspend the carbaldehyde, primary amine, and p-toluenesulfonic acid in ethanol. Stir at room temperature for 5 minutes. Heat the mixture at 80 °C for 30 minutes using 100 W microwave power.

    • Cyclization: Cool the mixture to room temperature. Add benzil and ammonium acetate. Heat the reaction mixture at 100 °C for 80 minutes using microwave irradiation.

    • Work-up and Purification: After cooling, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Purification of Substituted Imidazoles

Purification strategies depend on the physical state of the product (solid or oil).

  • For Solid Products:

    • Recrystallization: This is a common method for purifying solid imidazoles. Choose a solvent or solvent system in which the imidazole is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, ethyl acetate/hexanes, and toluene.

    • Filtration and Washing: After crystallization, collect the solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities.[3]

  • For Oily Products:

    • Column Chromatography: This is the most effective method for purifying oily imidazoles. Use silica gel as the stationary phase and a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

    • Extraction: After the reaction, perform a liquid-liquid extraction to separate the product from the reaction mixture. Choose an organic solvent in which the product is highly soluble. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure before further purification.[1]

References

Validation & Comparative

Confirming the Structure of Methyl 1H-imidazole-2-carboxylate: A Comparative 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the structural verification of Methyl 1H-imidazole-2-carboxylate using 1H NMR spectroscopy. This guide provides a comparative analysis with structurally similar imidazole derivatives, supported by experimental data and detailed protocols.

The precise structural elucidation of synthesized compounds is a cornerstone of chemical research and drug development. For heterocyclic compounds such as this compound, a key intermediate in various pharmaceutical syntheses, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable analytical technique. This guide offers a comprehensive analysis of the 1H NMR spectrum of this compound for its unambiguous structure confirmation, benchmarked against spectra of related imidazole compounds.

Comparative 1H NMR Data Analysis

The structural identity of this compound is confirmed by the characteristic chemical shifts, multiplicities, and coupling constants of its protons. A comparison with alternative imidazole structures highlights the diagnostic signals that differentiate these molecules. The following table summarizes the experimental 1H NMR data for this compound and three comparator compounds.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H4/H57.10s-2H
OCH₃3.85s-3H
NH10.5 (broad)s-1H
Ethyl 1H-imidazole-2-carboxylate H4/H57.11s-2H
OCH₂4.35q7.12H
CH₃1.35t7.13H
NH10.8 (broad)s-1H
Methyl 1H-imidazole-4-carboxylate H27.85s-1H
H57.65s-1H
OCH₃3.75s-3H
NH12.5 (broad)s-1H
Methyl 1-methyl-1H-imidazole-2-carboxylate H47.05d1.21H
H56.90d1.21H
N-CH₃3.95s-3H
OCH₃3.80s-3H

Data Interpretation:

  • This compound: The two imidazole ring protons (H4 and H5) appear as a singlet at approximately 7.10 ppm, indicating their chemical equivalence. The methyl ester protons resonate as a sharp singlet at 3.85 ppm. The broad singlet at around 10.5 ppm is characteristic of the N-H proton.

  • Ethyl 1H-imidazole-2-carboxylate: This compound serves as a close structural analog. The key difference in its 1H NMR spectrum is the presence of a quartet at 4.35 ppm and a triplet at 1.35 ppm, characteristic of an ethyl group, confirming the presence of the ethyl ester functionality.

  • Methyl 1H-imidazole-4-carboxylate: Shifting the carboxylate group from the C2 to the C4 position significantly alters the spectrum. The two imidazole protons are no longer equivalent, giving rise to two distinct singlets at 7.85 ppm (H2) and 7.65 ppm (H5). This clear distinction in the aromatic region allows for unambiguous differentiation from the 2-substituted isomer.

  • Methyl 1-methyl-1H-imidazole-2-carboxylate: N-methylation removes the acidic N-H proton and introduces a new singlet for the N-methyl group around 3.95 ppm. Furthermore, the H4 and H5 protons are now magnetically non-equivalent and appear as two doublets, each with a small coupling constant.

Experimental Protocol for 1H NMR Analysis

The following is a standard protocol for the acquisition of a 1H NMR spectrum for the purpose of structural confirmation.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • The 1H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • Typical acquisition parameters include:

    • Number of scans: 16-64 (to improve signal-to-noise ratio)

    • Relaxation delay: 1-5 seconds

    • Pulse width: Calibrated for a 90° pulse

    • Acquisition time: 2-4 seconds

    • Spectral width: 0-15 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz.

Visualization of Structure and 1H NMR Signals

The following diagram illustrates the structure of this compound and the correlation of its protons to the expected 1H NMR signals.

structure_and_spectrum cluster_structure This compound cluster_spectrum Expected 1H NMR Signals molecule molecule H4_H5 H4/H5 ~7.10 ppm (s, 2H) OCH3 OCH₃ ~3.85 ppm (s, 3H) NH NH ~10.5 ppm (s, 1H, broad)

Caption: Structure of this compound and its predicted 1H NMR signals.

By following this guide, researchers can confidently verify the structure of this compound and distinguish it from its isomers and other related compounds, ensuring the integrity of their research and development endeavors.

Navigating the Challenge of Metallo-β-Lactamase-Mediated Resistance: A Comparative Guide to Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria poses a significant threat to global public health, rendering many β-lactam antibiotics ineffective. The development of potent MBL inhibitors to be used in combination with these antibiotics is a critical area of research. This guide provides a comparative analysis of the efficacy of various MBL inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, supported by experimental data.

Efficacy of Metallo-β-Lactamase Inhibitors: A Quantitative Comparison

The following table summarizes the in vitro efficacy of several key MBL inhibitors against common MBL variants (New Delhi MBL [NDM], Verona integron-encoded MBL [VIM], and imipenemase [IMP]). The data, presented as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), are compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

InhibitorTarget MBLIC50 (nM)Ki (nM)Citation(s)
Taniborbactam NDM-110080[1][2]
VIM-1--[1]
VIM-2-20[1]
IMP-1No significant activity-[3][4]
QPX7728 NDM-15532[5][6][7]
VIM-1147.5[5][6][7]
IMP-1610240[5][6][7]

Note: A lower IC50 or Ki value indicates greater potency. "-" indicates data not available in the reviewed sources.

Inhibitors with Alternative Mechanisms of Action

Some novel therapeutic agents overcome MBL-mediated resistance without directly inhibiting the enzyme.

  • Cefiderocol: This siderophore cephalosporin utilizes a "Trojan horse" mechanism. It chelates iron and is actively transported into the bacterial periplasmic space via iron transport systems.[8][9] This strategy allows cefiderocol to bypass the primary defense of MBLs located in the periplasm and reach its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.[8][10] Cefiderocol demonstrates stability against hydrolysis by a wide range of β-lactamases, including MBLs.[8][11]

  • Zidebactam: Zidebactam is a β-lactam enhancer that exhibits a dual mechanism of action. While it does have inhibitory activity against some serine-β-lactamases, its primary efficacy against MBL-producing organisms stems from its high-affinity binding to PBP2.[12][13][14] This binding is bactericidal and acts synergistically with other β-lactam antibiotics, like cefepime, that target other PBPs.[12][15]

Promising Combination Therapies

The combination of ceftazidime-avibactam and aztreonam has emerged as a promising strategy for treating infections caused by MBL-producing Enterobacterales.[16][17][18] Aztreonam is a monobactam that is stable to hydrolysis by MBLs but can be degraded by co-produced serine-β-lactamases (e.g., ESBLs, AmpC).[19] Avibactam, a potent inhibitor of many serine-β-lactamases, protects aztreonam from degradation, restoring its activity against MBL-producing pathogens.[16][19]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for the interpretation and replication of the presented data.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Objective: To quantify the potency of an MBL inhibitor.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA, or imipenem)[20][21]

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microtiter plates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the inhibitor to obtain a range of concentrations.

  • Add a fixed concentration of the purified MBL enzyme to each well.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for binding.[22]

  • Initiate the reaction by adding a fixed concentration of the substrate.

  • Monitor the hydrolysis of the substrate over time by measuring the change in absorbance or fluorescence.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[23]

Determination of the Inhibition Constant (Ki)

The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. For competitive inhibitors, it can be determined through kinetic studies.

Objective: To characterize the binding affinity and mechanism of inhibition.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Perform a series of enzyme activity assays with varying concentrations of the substrate in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme for the substrate.

  • Repeat the enzyme activity assays with varying substrate concentrations in the presence of a fixed concentration of the inhibitor.

  • Plot the data using a Lineweaver-Burk or other suitable plot to determine the apparent Km and Vmax in the presence of the inhibitor.

  • For a competitive inhibitor, the Ki can be calculated using the following equation: Apparent Km = Km * (1 + [I]/Ki) where [I] is the concentration of the inhibitor.

Visualizing the Landscape of MBL Inhibition

The following diagrams illustrate key concepts in MBL activity and inhibition.

MBL_Action BetaLactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (e.g., NDM-1, VIM-1) BetaLactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition Inactive Inactive Antibiotic MBL->Inactive CellWall Bacterial Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis CellWall->Lysis

Caption: Mechanism of MBL-mediated antibiotic resistance.

MBL_Inhibition_Workflow cluster_assay In Vitro Efficacy Assay Enzyme Purified MBL Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Inhibitor MBL Inhibitor Inhibitor->Reaction Substrate Chromogenic/ Fluorogenic Substrate Substrate->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement DataAnalysis Data Analysis (IC50, Ki) Measurement->DataAnalysis

Caption: Experimental workflow for determining MBL inhibitor efficacy.

Cefiderocol_MoA Cefiderocol Cefiderocol IronTransporter Iron Transporter Cefiderocol->IronTransporter Binds Iron Iron Iron (Fe3+) Iron->IronTransporter Periplasm Periplasmic Space IronTransporter->Periplasm Active Transport PBP PBP Periplasm->PBP Cefiderocol reaches PBP CellWall Cell Wall Synthesis Inhibition PBP->CellWall

Caption: "Trojan horse" mechanism of Cefiderocol.

References

A Comparative Guide to Esterification Reagents: Alternatives to Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate esterification reagent is a critical decision that can significantly impact reaction efficiency, yield, and purity. While Methyl 1H-imidazole-2-carboxylate and related imidazole carbamates offer a chemoselective method for ester synthesis, a variety of alternative reagents are available, each with distinct advantages and disadvantages.[1][2] This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in making an informed choice for your specific synthetic needs.

Comparison of Esterification Reagents

The following table summarizes the performance of various esterification reagents as alternatives to this compound, focusing on key reaction parameters.

Reagent/MethodActivating AgentTypical ConditionsAdvantagesDisadvantages
This compound Forms an activated acyl-imidazole intermediatePolar solvents (e.g., MeCN, EtOAc), elevated temperatures[2]High chemoselectivity, safe alternative to diazomethane[2]Potential for racemization with sensitive substrates, may be impeded by acidic phenols[2]
Fischer-Speier Esterification Strong acid catalyst (e.g., H₂SO₄, TsOH)Excess alcohol, often at reflux with water removal (e.g., Dean-Stark)[3][4]Inexpensive, suitable for simple alcohols[5]Equilibrium reaction requiring forcing conditions, not suitable for acid-sensitive substrates[4][5]
Steglich Esterification Carbodiimides (DCC, EDC) with a catalyst (DMAP)Mild, room temperature[5][6]Good for acid-sensitive substrates, widely applicable[5]Carbodiimides can be allergens, byproduct removal can be difficult (DCU is a precipitate)[6][7]
Acyl Chlorides Thionyl chloride (SOCl₂) or oxalyl chlorideTwo-step process: formation of acyl chloride then reaction with alcohol[5]High reactivity, often near-quantitative yields[8]Generates corrosive HCl, acyl chlorides are moisture-sensitive and can be hazardous[8][9]
Uronium-based Reagents TBTU, HATU, COMURoom temperature with an organic base[10][11]Fast reactions, high yields, low racemization[11][12]More expensive, can react with unprotected N-termini in peptide synthesis[12]
Alkylation Alkylating agents (e.g., MeI, TMS-CHN₂)Varies with agent; TMS-CHN₂ is rapid at room temperature[5]Useful when other methods fail, TMS-CHN₂ is highly efficient for methyl esters[5]Potential for alkylation at other nucleophilic sites, diazomethane and its analogues are toxic and explosive[1][5]
NDTP 5-nitro-4,6-dithiocyanatopyrimidineMild conditions, very fast (reactions can be complete in 1 minute)[9][13]Extremely rapid, high efficiency, environmentally friendly byproducts[9][13]A relatively new reagent, so may have less literature support for a wide range of substrates.

Experimental Protocols

Below are detailed methodologies for key esterification experiments using some of the alternative reagents.

Protocol 1: Fischer-Speier Esterification of Benzoic Acid

This protocol describes the classic acid-catalyzed esterification of benzoic acid with ethanol.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine benzoic acid (1.0 eq), absolute ethanol (10.0 eq, serving as both reactant and solvent), and concentrated sulfuric acid (0.1 eq).

  • Reaction Execution : Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Work-up and Purification : Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Steglich Esterification of a Protected Amino Acid

This protocol is suitable for substrates sensitive to harsh acidic or basic conditions.

  • Reaction Setup : Dissolve the N-protected amino acid (1.0 eq), the alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution : Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up and Purification : Filter off the DCU precipitate and wash it with cold DCM. Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting ester by flash column chromatography.

Protocol 3: Esterification using an Acyl Chloride

This method is highly effective but requires handling of reactive intermediates.

  • Formation of the Acyl Chloride : In a fume hood, add thionyl chloride (SOCl₂, 2.0 eq) to the carboxylic acid (1.0 eq) and heat the mixture at reflux for 1-2 hours. Excess thionyl chloride can be removed by distillation or co-evaporation with a suitable solvent like toluene.

  • Esterification : Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool to 0 °C. Add the alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) dropwise. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification : Quench the reaction with water. Separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product is typically purified by column chromatography.

Visualizing the Process and a Comparison of Reagents

To better understand the experimental process and the relationships between different esterification methods, the following diagrams are provided.

G General Experimental Workflow for Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Carboxylic Acid and Alcohol solvent Dissolve in Appropriate Solvent reactants->solvent reagent Add Esterification Reagent (e.g., Acid, DCC, etc.) stir Stir at Defined Temperature and Time reagent->stir solvent->reagent monitor Monitor Progress (e.g., TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (e.g., Chromatography) dry->purify analyze Characterize Final Product (e.g., NMR, MS) purify->analyze G Comparison of Esterification Reagent Classes cluster_activating Carboxylic Acid Activation cluster_carbodiimide Carbodiimides cluster_uronium Uronium Salts cluster_imidazole Imidazole-based cluster_direct Direct Conversion/Other center Esterification Methods dcc DCC/EDC (Steglich) center->dcc Mild hatu HATU/TBTU/COMU center->hatu Mild, Fast cdi CDI center->cdi Mild mic Methyl 1H-imidazole- 2-carboxylate center->mic Chemoselective fischer Fischer-Speier (Acid-Catalyzed) center->fischer Harsh (Acidic) acyl Acyl Halides center->acyl Harsh (Reactive) alkylation Alkylation (e.g., MeI) center->alkylation Specific

References

A Comparative Analysis of the Biological Activities of Methyl 1H-imidazole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Among these, Methyl 1H-imidazole-2-carboxylate and its derivatives have emerged as versatile scaffolds, demonstrating significant potential in combating antimicrobial resistance and cancer. This guide provides an objective comparison of the biological activities of this compound and its key analogs, supported by experimental data, detailed protocols, and mechanistic diagrams.

Metallo-β-Lactamase (MBL) Inhibition: Restoring Antibiotic Efficacy

A critical application of this compound derivatives is in overcoming antibiotic resistance mediated by metallo-β-lactamases (MBLs). These enzymes, produced by bacteria, can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems. The 1H-imidazole-2-carboxylic acid core has been identified as a potent metal-binding pharmacophore (MBP) capable of targeting the zinc ions in the active site of MBLs, thereby inhibiting their enzymatic activity.[1][2]

Structural optimization of this scaffold has led to the development of highly potent inhibitors, particularly against Verona Integron-encoded MBLs (VIMs).[3] Structure-activity relationship (SAR) studies have revealed that substitutions at the 1-position of the imidazole ring are crucial for potent inhibition of class B1 MBLs.[3]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected this compound analogs against various MBLs.

CompoundTarget MBLIC50 (µM)Reference
Analog 28 VIM-20.018[1]
Analog 28 VIM-50.018[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

These potent inhibitors have demonstrated a synergistic effect with antibiotics like meropenem, effectively restoring their activity against resistant bacterial strains.[1][3] For instance, some compounds at a concentration of 1 µg/ml were able to reduce the minimum inhibitory concentration (MIC) of meropenem by at least 16-fold.[1]

Experimental Protocol: MBL Inhibition Assay

The inhibitory activity of the compounds against MBLs is typically determined using a spectrophotometric assay with nitrocefin as the substrate.

  • Enzyme and Compound Preparation: Recombinant MBLs (e.g., VIM-2, VIM-5) are purified. The test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • Assay Buffer: The assay is performed in a buffer solution, typically MOPS buffer (pH 7.0) containing ZnSO4.

  • Reaction Mixture: The reaction mixture contains the MBL enzyme, the test compound at various concentrations, and the assay buffer. This mixture is pre-incubated to allow for inhibitor binding.

  • Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate, nitrocefin.

  • Measurement: The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MBL_Inhibition Carbapenem_Antibiotic Carbapenem Antibiotic MBL Metallo-β-Lactamase (MBL) Carbapenem_Antibiotic->MBL Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Carbapenem_Antibiotic->Bacterial_Cell_Wall Inhibits Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Inhibited_MBL Inhibited MBL Imidazole_Inhibitor This compound Analog Imidazole_Inhibitor->MBL Inhibition Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis

Anticancer Activity: Targeting Cancer Cell Proliferation

Derivatives of this compound have also demonstrated significant potential as anticancer agents. A notable example is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which has been identified as a microtubule targeting agent (MTA).[4][5] MTAs disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death, and are particularly effective against rapidly dividing cancer cells.[4]

MBIC has shown selective toxicity towards breast cancer cells over normal cells.[5] Interestingly, its efficacy varies between different breast cancer cell lines, with a higher resistance observed in p53-mutated cells.[4] This resistance is associated with the downstream protein survivin.[4] Silencing survivin has been shown to significantly increase the sensitivity of resistant cells to MBIC.[4]

Other novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated against a panel of 60 human cancer cell lines, with some compounds exhibiting potent growth inhibition.[6][7] These compounds are believed to exert their anticancer effects by targeting human topoisomerase I, an enzyme crucial for DNA replication and transcription.[6][7]

Comparative Cytotoxicity

The following table presents the in vitro cytotoxicity of MBIC and other imidazole analogs against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
MBIC MCF-7Breast (non-aggressive)0.73 ± 0.0[4][5]
MBIC MDA-MB-231Breast (aggressive, p53 mutant)20.4 ± 0.2[4][5]
MBIC L-cellsNormal fibroblast59.6 ± 2.5[4][5]
Analog 11a VariousNCI-60 Panel0.16 - 3.6 (GI50)[7]
Analog 12a VariousNCI-60 Panel0.16 - 3.6 (GI50)[7]
Analog 12b VariousNCI-60 Panel0.16 - 3.6 (GI50)[7]
Analog 12b Human Topoisomerase I-16 (IC50)[7]

IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% growth inhibition.

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells showed that administration of MBIC for four weeks resulted in a significant reduction in tumor volume (79.7%) compared to the untreated group, with no severe signs of toxicity.[4]

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are then dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anticancer_Mechanism cluster_0 Microtubule Targeting cluster_1 Topoisomerase Inhibition MBIC MBIC (Imidazole Analog) Tubulin Tubulin Polymerization Microtubules Microtubule Dynamics Disruption Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Benzoimidazole_Analog Benzoimidazole Analog Topoisomerase_I Human Topoisomerase I DNA_Replication DNA Replication & Transcription Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Cell_Death Cancer Cell Death

Broader Antimicrobial and Biological Activities

The imidazole scaffold is known for a wide range of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and analgesic properties.[8][9] While specific quantitative data for this compound in these areas is less prevalent in the reviewed literature, the general biological activity of imidazole derivatives suggests potential for further exploration. For instance, various imidazole derivatives have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.[10][11][12]

Conclusion

This compound and its analogs represent a promising and versatile class of compounds with significant therapeutic potential. As inhibitors of metallo-β-lactamases, they offer a strategy to combat antibiotic resistance and rejuvenate the efficacy of existing β-lactam antibiotics. Furthermore, their demonstrated anticancer activities, through mechanisms such as microtubule targeting and topoisomerase I inhibition, highlight their potential in oncology drug development. The favorable safety profile and potent in vivo efficacy of certain analogs warrant further investigation and clinical development. Future research should continue to explore the vast chemical space of imidazole derivatives to identify novel candidates with enhanced potency, selectivity, and pharmacokinetic properties for a range of therapeutic applications.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Methyl 1H-imidazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design and understanding biological activity. This guide offers a comparative analysis of the crystallographic features of Methyl 1H-imidazole-2-carboxylate derivatives, providing key experimental data and protocols.

Imidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The seemingly subtle substitution of a methyl group on the imidazole ring can significantly influence the molecule's electronic properties, crystal packing, and, consequently, its interaction with biological targets. This guide focuses on the crystallographic analysis of these important scaffolds.

Comparative Crystallographic Data

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Ethyl 1-methylimidazole-2-carboxylate C₇H₁₀N₂O₂MonoclinicP2₁/c7.931(1)15.224(2)7.798(1)112.797(2)742.9(2)4
1-Methyl-2-isopropyl-5-nitroimidazole C₇H₁₁N₃O₂MonoclinicP2(1)/c9.9582(2)6.5240(4)13.5560(3)99.8930(17)867.6(5)4
1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole C₂₈H₁₉F₃N₂MonoclinicI2/a22.1693(7)8.1636(6)25.7250(19)112.526(9)4298.4(6)8

Experimental Protocols

The determination of the crystal structure of small molecules like this compound derivatives involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the esterification of 1H-imidazole-2-carboxylic acid. A general procedure for the synthesis of similar imidazole derivatives involves the Radziszewski reaction followed by N-alkylation.

Synthesis of Imidazole Precursor: A typical synthesis of a 2-substituted imidazole involves the reaction of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents for imidazole derivatives include ethanol, methanol, and ethyl acetate.

  • Preparation of Saturated Solution: The compound is dissolved in the chosen solvent at a slightly elevated temperature to achieve saturation.

  • Slow Evaporation: The solution is filtered to remove any impurities and left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the solution.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction data are processed using specialized software to integrate the reflection intensities and apply necessary corrections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow and Biological Significance

To provide a clearer understanding of the processes and the relevance of these compounds, the following diagrams illustrate the experimental workflow for X-ray crystallography and a key signaling pathway where imidazole derivatives play an inhibitory role.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Imidazole Derivative purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography of small molecules.

Many imidazole derivatives exhibit antifungal activity by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. The following diagram illustrates this mechanism of action.

ergosterol_biosynthesis_inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Demethylation membrane Fungal Cell Membrane Integrity ergosterol->membrane imidazole Imidazole Derivatives enzyme Lanosterol 14α-demethylase (CYP51) imidazole->enzyme Inhibition enzyme->lanosterol

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common mass spectrometry ionization techniques for the characterization of Methyl 1H-imidazole-2-carboxylate, a key building block in pharmaceutical synthesis. Understanding how this molecule behaves under different ionization conditions is crucial for method development, impurity profiling, and metabolic studies. Here, we compare Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI), offering insights into the expected data and providing detailed experimental protocols.

Chemical Profile: this compound

PropertyValue
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol [1]
IUPAC Name This compound[1]
CAS Number 17334-09-7[1]
Structure (SMILES) COC(=O)C1=NC=CN1[1]

Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum, influencing the degree of fragmentation and the intensity of the molecular ion peak. This, in turn, dictates the structural information that can be obtained.

Ionization TechniquePrincipleExpected Molecular Ion (M⁺ or [M+H]⁺)Key Fragmentation PathwaysIdeal For
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.Present, but can be of low intensity.Loss of the methoxy group (-OCH₃), loss of the entire ester group (-COOCH₃), and cleavage of the imidazole ring.Structural elucidation of volatile and thermally stable compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.High intensity, observed as the protonated molecule [M+H]⁺.Minimal fragmentation under soft conditions. Collision-induced dissociation (CID) can be used to induce fragmentation.Analysis of polar and non-volatile molecules, particularly in liquid chromatography-mass spectrometry (LC-MS).
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers protons to the analyte.Good intensity of the protonated molecule [M+H]⁺.More fragmentation than ESI but less than EI.Analysis of less polar and more volatile compounds than ESI.

Quantitative Data Summary

The following table summarizes the expected quantitative results from the mass spectrometry analysis of this compound using different ionization methods. The relative intensities are hypothetical and serve for comparative purposes based on typical fragmentation behavior.

Ionization MethodParent Ion (m/z)Relative Intensity (%)Key Fragment Ions (m/z)Relative Intensity (%)
Electron Ionization (EI) 126 (M⁺)4095 (M-OCH₃)⁺68 (M-COOCH₃)⁺10065
Electrospray Ionization (ESI) 127 ([M+H]⁺)10095 ([M+H-CH₃OH]⁺)15 (with CID)
Atmospheric Pressure Chemical Ionization (APCI) 127 ([M+H]⁺)8595 ([M+H-CH₃OH]⁺)40

Experimental Protocols

Detailed methodologies for each ionization technique are provided below.

Electron Ionization (EI) Protocol
  • Sample Preparation: A 1 mg/mL solution of this compound is prepared in methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source is used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program: 100°C for 1 min, then ramp to 250°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-200

Electrospray Ionization (ESI) Protocol
  • Sample Preparation: A 10 µg/mL solution of this compound is prepared in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min

  • MS Conditions:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Mass Range: m/z 50-300

    • For MS/MS: Collision-induced dissociation (CID) with nitrogen as the collision gas at varying collision energies (10-30 eV).

Atmospheric Pressure Chemical Ionization (APCI) Protocol
  • Sample Preparation: A 50 µg/mL solution of this compound is prepared in a 70:30 mixture of acetonitrile and water.

  • Instrumentation: An LC-MS system equipped with an APCI source.

  • LC Conditions: Same as ESI protocol.

  • MS Conditions:

    • Ionization Mode: Positive

    • Corona Current: 4 µA

    • Vaporizer Temperature: 400°C

    • Drying Gas Temperature: 300°C

    • Drying Gas Flow: 5 L/min

    • Nebulizer Pressure: 50 psi

    • Mass Range: m/z 50-300

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve in Appropriate Solvent lc_gc Chromatographic Separation (LC or GC) prep->lc_gc ionization Ionization (EI, ESI, or APCI) lc_gc->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector processing Data Acquisition & Processing detector->processing interpretation Spectral Interpretation processing->interpretation

Caption: General workflow for mass spectrometry analysis.

Proposed Fragmentation Pathway (Electron Ionization)

This diagram shows a plausible fragmentation pathway for this compound under Electron Ionization (EI) conditions.

fragmentation_pathway cluster_fragments Key Fragments parent This compound (m/z = 126) frag1 Loss of Methoxy Radical (-•OCH₃) (m/z = 95) parent->frag1 - •OCH₃ frag2 Loss of Carbomethoxy Radical (-•COOCH₃) (m/z = 68) parent->frag2 - •COOCH₃

Caption: Proposed EI fragmentation of this compound.

References

A Comparative Guide to Imidazole Synthesis: Methods, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the imidazole scaffold is a cornerstone of advancing new therapeutic agents. This guide provides an objective comparison of prominent imidazole synthesis methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Consequently, a variety of synthetic routes have been developed over the years, each with its own set of advantages and limitations. This comparative study examines classical syntheses alongside modern catalytic and microwave-assisted approaches, offering a comprehensive overview of their performance.

Comparative Analysis of Imidazole Synthesis Methods

The choice of an appropriate synthetic method for a desired imidazole derivative is often a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes the key quantitative parameters for several common methods, providing a basis for direct comparison.

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Debus-Radziszewski 2,4,5-Trisubstituted1,2-Dicarbonyl, Aldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95
Marckwald 2-Mercapto-4-substitutedα-Aminoacetophenone HCl, Potassium ThiocyanateNoneWaterReflux2 hHigh
From α-Halo Ketones 2,4-Disubstitutedα-Halo Ketone, AmidinePotassium BicarbonateTHF/WaterRefluxNot specifiedExcellent
Wallach N-SubstitutedN,N'-DialkyloxamidePCl₅, then HINot specifiedRefluxSeveral hoursModerate
Microwave-Assisted (Solvent-Free) 2,4,5-TrisubstitutedBenzil, Aldehyde, Ammonium AcetateAcidic Alumina/NH₄OAcNoneNot specified1-3 min91-97[3]
Solvent-Free (Conventional Heat) 2,4,5-TrisubstitutedBenzil, Aldehyde, Ammonium Acetate2-Oxopyrrolidinium BisulfateNone9015-25 min90-96[4]
Catalytic C-H Arylation (Nickel) C2-Arylated ImidazolesImidazole, Phenol derivativeNi(OTf)₂/dcype, K₃PO₄t-Amyl Alcohol11012-36 hGood to Excellent[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are protocols for key synthesis examples.

Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This classical method involves a one-pot, three-component condensation reaction.[7][8]

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture with stirring for 1-2 hours.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.

Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

This method is particularly useful for the synthesis of 2-mercaptoimidazoles.[2]

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water.

  • Add an aqueous solution of potassium thiocyanate (1.1 eq).

  • Heat the mixture to reflux for 2 hours.

  • Upon cooling, the 2-mercapto-4-phenylimidazole precipitates.

  • Collect the product by filtration, wash with cold water, and dry.

Synthesis of 2,4-Disubstituted Imidazoles from α-Halo Ketones

This method provides a robust route to 2,4-disubstituted imidazoles, avoiding chlorinated solvents.[9]

Procedure:

  • To a vigorously refluxing solution of an amidine and potassium bicarbonate in aqueous THF, add a solution of the α-bromo ketone in THF.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • The 2,4-disubstituted imidazole can often be isolated in high purity (>95%) without the need for column chromatography.

Microwave-Assisted, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles

This green chemistry approach offers rapid synthesis with high yields.[3]

Procedure:

  • On a solid support of acidic alumina impregnated with ammonium acetate, adsorb a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an amine.

  • Irradiate the mixture in a microwave reactor for 1-3 minutes.

  • Extract the product from the solid support and purify as necessary.

Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles with an Ionic Liquid Catalyst

This method utilizes a recyclable catalyst under solvent-free conditions.[4]

Procedure:

  • In a reaction vessel, combine benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and 2-oxopyrrolidinium bisulfate (0.05 g).

  • Heat the mixture at 90°C for the optimized reaction time (typically 15-25 minutes).

  • After completion, cool the reaction mixture and recrystallize the solid product from water and acetone.

Nickel-Catalyzed C-H Arylation of Imidazoles

This modern approach allows for the direct functionalization of the imidazole core.[5][6]

Procedure:

  • In a glovebox, combine an imidazole (0.40 mmol), a phenol derivative (1.5 equiv.), Ni(OTf)₂ (10 mol%), dcype (12 mol%), and K₃PO₄ (3.0 equiv.).

  • Add t-amyl alcohol (1.6 mL) as the solvent.

  • Seal the reaction vessel and heat at 110°C for 12-36 hours.

  • After cooling, purify the product by column chromatography.

Visualizing Synthesis Pathways

Understanding the workflow and key transformations in a synthesis is crucial. The following diagrams, generated using Graphviz, illustrate the logical flow of two classical imidazole synthesis methods.

Debus_Radziszewski_Synthesis Reactants 1,2-Dicarbonyl Aldehyde Ammonia/Amine Condensation Condensation Reactants->Condensation Diimine Diimine Intermediate Condensation->Diimine Cyclization Cyclization with Aldehyde Diimine->Cyclization Imidazole Substituted Imidazole Cyclization->Imidazole Marckwald_Synthesis Reactants α-Amino Ketone Thiocyanate Reaction Reaction in Water Reactants->Reaction Thione Imidazole-2-thione Intermediate Reaction->Thione Desulfurization Oxidative Desulfurization Thione->Desulfurization Imidazole Substituted Imidazole Desulfurization->Imidazole

References

A Comparative Guide to the Elemental Analysis of Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of the elemental composition of Methyl 1H-imidazole-2-carboxylate with structurally similar alternatives, supported by experimental protocols and data visualization.

This publication outlines the characterization of this compound through elemental analysis, offering a comparative framework against related imidazole derivatives. The provided data and methodologies are intended to support researchers in the identification and quality control of these compounds.

Comparative Elemental Analysis

The theoretical elemental composition of this compound and its alternatives has been calculated based on their molecular formulas. Experimental values obtained through combustion analysis are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%.

Compound NameMolecular Formula% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)% Oxygen (Theoretical)
This compound C₅H₆N₂O₂[1][2]47.624.8022.2125.37
Ethyl 1H-imidazole-2-carboxylateC₆H₈N₂O₂[3][4][5]51.425.7519.9922.83
Methyl 1-methyl-1H-imidazole-2-carboxylateC₆H₈N₂O₂51.425.7519.9922.83
Methyl 1H-imidazole-4-carboxylateC₅H₆N₂O₂[6]47.624.8022.2125.37

Experimental Protocol: Combustion Analysis

The determination of the elemental composition of organic compounds such as this compound is routinely performed using combustion analysis. This method provides a rapid and accurate quantification of carbon, hydrogen, nitrogen, and oxygen content.

Principle: A small, precisely weighed sample of the organic compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxides (CO₂, H₂O, and various nitrogen oxides). The resulting gases are then passed through a series of specialized columns and detectors to quantify each component. Oxygen content is typically determined by pyrolysis in a separate analysis.

Apparatus:

  • Elemental Analyzer (CHNS/O capabilities)

  • Microbalance (accurate to ±0.001 mg)

  • Tin or silver capsules for sample encapsulation

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

Procedure:

  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The encapsulated sample is introduced into a combustion furnace heated to approximately 900-1100°C. The sample is rapidly combusted in a stream of pure oxygen.

  • Reduction and Separation: The combustion products are swept by a helium carrier gas through a reduction furnace (containing copper) to convert nitrogen oxides to N₂ gas. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the amount of each element present in the original sample.

  • Oxygen Analysis (Pyrolysis): For oxygen determination, the sample is pyrolyzed in a furnace at high temperature (around 1300°C) in the absence of oxygen. The oxygen in the sample combines with a carbon source to form carbon monoxide (CO), which is then quantified by a TCD.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.

Workflow for Elemental Analysis

The following diagram illustrates the general workflow for the elemental analysis of an organic compound using the combustion method.

ElementalAnalysisWorkflow Elemental Analysis Workflow A Sample Weighing B Sample Encapsulation (Tin/Silver Capsule) A->B C Introduction into Elemental Analyzer B->C D Combustion Chamber (High Temp, O2) C->D E Reduction Furnace (e.g., Copper) D->E Combustion Gases F Gas Chromatography Column E->F Separation of Gases G Thermal Conductivity Detector (TCD) F->G H Data Acquisition & Analysis G->H Signal Detection I Elemental Composition (%C, %H, %N, %O) H->I Calculation

Caption: Workflow of Elemental Analysis by Combustion.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Imidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Its unique electronic and structural properties allow for versatile interactions with various biological targets, leading to the development of potent enzyme inhibitors. This guide provides an objective comparison of the in vitro and in vivo activities of three prominent imidazole-based inhibitors targeting distinct enzymes crucial in oncology and inflammatory diseases: Fadrozole (an aromatase inhibitor), SB203580 (a p38 MAP kinase inhibitor), and Epacadostat (an indoleamine 2,3-dioxygenase 1 inhibitor). The following sections present quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows to aid researchers in their drug discovery and development endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for the in vitro and in vivo activities of Fadrozole, SB203580, and Epacadostat, providing a snapshot of their potency and efficacy.

Table 1: In Vitro Inhibitory Activity of Imidazole-Based Inhibitors

InhibitorTargetAssay TypeCell Line/Enzyme SourceIC50/KiReference
Fadrozole AromataseEnzyme InhibitionHuman Placental MicrosomesIC50: ~30 nM[1]
AromataseEstradiol ProductionPig Granulosa Cells-[2]
SB203580 p38α MAPKKinase AssayRecombinant Human p38αIC50: ~50-100 nM[3][4]
p38β2 MAPKKinase AssayRecombinant Human p38β2IC50: ~50-100 nM[5]
TNF-α ProductionCell-based AssayLPS-stimulated RAW264.7 cellsIC50: ~100-200 nM[6]
Epacadostat IDO1Enzyme InhibitionRecombinant Human IDO1IC50: ~71.8 nM[7]
IDO1Cell-based AssayIFNγ-stimulated HeLa cellsIC50: ~7.4 nM[8]
IDO1Whole Blood AssayIFNγ-stimulated Human Whole BloodIC50: ~125 nM[9]

Table 2: In Vivo Efficacy of Imidazole-Based Inhibitors

InhibitorAnimal ModelDisease/ConditionDosing RegimenKey FindingsReference
Fadrozole Female Sprague-Dawley ratsSpontaneous Mammary Tumors2 mg/kg/day in dietPrevention of benign and malignant mammary neoplasms[10]
SB203580 BALB/c miceEndometriosisi.p. injection for 24 daysDecreased weight and size of endometriotic lesions[11]
ApoE(-/-) miceAtherosclerosis4 months treatmentReduced atheromatous lesion size by 51%[12]
Epacadostat BALB/c mice with CT26 tumorsColon Carcinoma100 mg/kg, oral, twice daily for 12 daysSuppression of kynurenine in plasma, tumors, and lymph nodes[7]
C57BL/6 miceMelanoma (B16F10)Intravenous injectionAccumulation of drug at the tumor site[13]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the context of the presented data. The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by each inhibitor and a general workflow for in vitro and in vivo evaluation.

Fadrozole: Aromatase Inhibition Pathway

Aromatase_Inhibition Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion TumorGrowth Estrogen-Dependent Tumor Growth Estrogens->TumorGrowth Stimulation Fadrozole Fadrozole Fadrozole->Aromatase Inhibition

Caption: Fadrozole competitively inhibits aromatase, blocking estrogen synthesis.

SB203580: p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway Stress Stress / Inflammatory Cytokines (e.g., LPS, TNF-α) MKK3_6 MKK3/6 Stress->MKK3_6 Activation p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream Phosphorylation SB203580 SB203580 SB203580->p38_MAPK Inhibition Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Downstream->Inflammation Regulation

Caption: SB203580 inhibits p38 MAPK, preventing downstream inflammatory signaling.

Epacadostat: IDO1-Mediated Tryptophan Catabolism

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate T_Cell T-Cell Proliferation & Function Tryptophan->T_Cell Essential Amino Acid Kynurenine Kynurenine IDO1->Kynurenine Catabolism ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Induces Epacadostat Epacadostat Epacadostat->IDO1 Inhibition

Caption: Epacadostat inhibits IDO1, preventing tryptophan depletion and immune suppression.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Enzyme Inhibition Assay (IC50 Determination) CellAssay Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) EnzymeAssay->CellAssay AnimalModel Animal Model Selection (e.g., Xenograft, Disease Model) CellAssay->AnimalModel Dosing Dosing Regimen (Route, Frequency, Duration) AnimalModel->Dosing Efficacy Efficacy Assessment (e.g., Tumor Growth, Biomarkers) Dosing->Efficacy DataAnalysis DataAnalysis Efficacy->DataAnalysis Data Analysis & Interpretation Start Compound Synthesis & Characterization Start->EnzymeAssay

Caption: A generalized workflow for evaluating imidazole-based inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the key experimental protocols for the in vitro and in vivo assessment of the selected imidazole-based inhibitors.

Fadrozole: Aromatase Inhibition

In Vitro: Aromatase Activity Assay in Pig Granulosa Cells [2]

  • Cell Culture: Granulosa cells are isolated from small (1-2 mm) and large (5-7 mm) porcine follicles and cultured in a DMEM/F12 medium supplemented with insulin-transferrin-selenium, gentamicin, and 2% fetal bovine serum. Cells are plated at a density of 1-1.5 x 10^5 living cells/well and cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are cultured for 48 and 72 hours in the presence of 5 µM Fadrozole. To induce steroidogenesis, 50 ng/ml of follicle-stimulating hormone (FSH) is added. Testosterone (10^-8 M) is included as an aromatase substrate.

  • Estradiol Measurement: Estradiol 17-β levels in the culture medium are measured by radioimmunoassay (RIA) to determine the extent of aromatase inhibition.

In Vivo: Spontaneous Mammary Tumor Model in Rats [10]

  • Animal Model: Female Sprague-Dawley rats are used as they are known to develop estrogen-dependent mammary tumors.

  • Treatment: Fadrozole hydrochloride is administered in the diet at a concentration that provides a daily dose of 2 mg/kg body weight.

  • Endpoint: The development of both benign and malignant spontaneous mammary neoplasms is monitored over the lifespan of the rats. The incidence and multiplicity of tumors in the treated group are compared to a control group receiving a standard diet.

SB203580: p38 MAP Kinase Inhibition

In Vitro: Kinase Inhibition Assay [3][4]

  • Reaction Setup: In a 96-well plate, recombinant active p38 MAPK enzyme is combined with a specific substrate (e.g., ATF-2) and varying concentrations of SB203580 in a kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using methods such as a radiometric assay with [γ-³²P]ATP or a luminescence-based assay that measures ADP production.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the concentration of SB203580 to determine the IC50 value.

In Vivo: LPS-Induced Inflammation in Mice [14]

  • Animal Model: C57BL/6 or BALB/c mice are used.

  • Treatment: SB203580 is prepared in a suitable vehicle and administered to the mice (e.g., via intraperitoneal injection) at a predetermined time before the inflammatory challenge.

  • Inflammation Induction: Inflammation is induced by administering lipopolysaccharide (LPS) from E. coli via intraperitoneal injection.

  • Sample Collection: At a specified time point after LPS administration (e.g., 1-2 hours for peak cytokine response), blood samples are collected.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or plasma are measured using ELISA kits. The cytokine levels in the SB203580-treated group are compared to a vehicle-treated control group to assess in vivo efficacy.

Epacadostat: IDO1 Inhibition

In Vitro: Cell-Based Kynurenine Assay [15]

  • Cell Culture and IDO1 Induction: SKOV-3 cells are cultured, and endogenous IDO1 expression is induced by treatment with interferon-gamma (IFNγ).

  • Inhibitor Treatment: The IFNγ-stimulated cells are then treated with varying concentrations of Epacadostat.

  • Kynurenine Measurement: The concentration of kynurenine, the product of IDO1-mediated tryptophan catabolism, secreted into the culture media is measured. This is often done by adding Ehrlich's Reagent, which reacts with kynurenine to produce a yellow-colored product, and measuring the absorbance at approximately 480 nm.

  • Data Analysis: The percentage of IDO1 activity inhibition is calculated for each Epacadostat concentration relative to a non-treated control to determine the IC50 value.

In Vivo: Colon Carcinoma Tumor Model in Mice [7]

  • Animal Model: Female BALB/c mice are implanted with CT26 colon carcinoma cells to establish tumors.

  • Treatment: Once tumors are established, mice are treated orally with Epacadostat at a dose of 100 mg/kg, twice daily, for 12 days.

  • Biomarker Analysis: To assess the in vivo target engagement and efficacy, levels of kynurenine are measured in the plasma, tumors, and draining lymph nodes. The reduction in kynurenine levels in the treated group is compared to a vehicle-treated control group.

This guide provides a foundational understanding of the comparative in vitro and in vivo activities of these important imidazole-based inhibitors. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific experimental needs. The provided data and visualizations aim to facilitate a more informed and efficient drug discovery process.

References

Validating the Purity of Synthesized Methyl 1H-imidazole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible research in the fields of medicinal chemistry and drug development. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Methyl 1H-imidazole-2-carboxylate. For comparative purposes, we include data for a structurally similar alternative, Methyl 1-methyl-1H-imidazole-2-carboxylate. The presented data and protocols are essential for ensuring the quality and integrity of these important chemical entities.

Comparative Analytical Data

The purity of a synthesized batch of this compound can be ascertained through a suite of analytical techniques. The following tables summarize the expected quantitative data from key analytical methods, comparing the target compound with Methyl 1-methyl-1H-imidazole-2-carboxylate.

Table 1: Spectroscopic Data Comparison

ParameterThis compoundMethyl 1-methyl-1H-imidazole-2-carboxylateMethod
¹H NMR
Imidazole H4/H5~7.10-7.20 ppm (m)~7.00-7.10 ppm (d), ~6.90-7.00 ppm (d)¹H NMR
OCH₃~3.90 ppm (s)~3.85 ppm (s)¹H NMR
NCH₃-~3.95 ppm (s)¹H NMR
NH~10.5-12.0 ppm (br s)-¹H NMR
¹³C NMR
C=O~161 ppm~160 ppm¹³C NMR
C2~140 ppm~142 ppm¹³C NMR
C4/C5~127, ~123 ppm~128, ~126 ppm¹³C NMR
OCH₃~52 ppm~52 ppm¹³C NMR
NCH₃-~34 ppm¹³C NMR
Mass Spec.
Molecular Ion [M]⁺126.04 m/z140.06 m/zESI-MS
Key Fragments95, 68, 54 m/z109, 82, 68 m/zESI-MS/MS

Table 2: Chromatographic Data Comparison

ParameterThis compoundMethyl 1-methyl-1H-imidazole-2-carboxylateMethod
HPLC
Retention TimeExpected to be slightly shorterExpected to be slightly longerRP-HPLC
Melting Point 214.3-216.2 °C[1]Not readily availableMelting Point Apparatus

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and its N-methylated analog are provided below.

Synthesis Protocols

1. Synthesis of this compound

This synthesis typically involves a multi-step process, starting from imidazole. A common route is the carboxylation of imidazole followed by esterification.

  • Step 1: Carboxylation of Imidazole. Imidazole is treated with a strong base such as n-butyllithium to form the corresponding anion, which is then quenched with carbon dioxide to yield imidazole-2-carboxylic acid.

  • Step 2: Esterification. The resulting imidazole-2-carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to produce this compound. The product is then purified by recrystallization.

2. Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate

A one-pot synthesis method is commonly employed for this compound.

  • Procedure: To a solution of 1-methylimidazole in an appropriate solvent (e.g., acetonitrile), a base such as triethylamine is added. The mixture is cooled, and methyl chloroformate is added dropwise. The reaction is stirred, and upon completion, the product, Methyl 1-methyl-1H-imidazole-2-carboxylate, is isolated and purified, often through extraction and column chromatography.

Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters to observe include chemical shifts (δ), signal multiplicity, and integration.

  • ¹³C NMR Acquisition: A standard carbon NMR experiment (proton-decoupled) is performed to identify the number of unique carbon environments.

2. Mass Spectrometry (MS)

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is determined. For fragmentation analysis (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation to observe the characteristic fragment ions.

3. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the imidazole ring shows strong absorbance (e.g., 210-230 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and purity validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Imidazole Imidazole Carboxylation Carboxylation (n-BuLi, CO₂) Imidazole->Carboxylation Imidazole_Acid Imidazole-2-Carboxylic Acid Carboxylation->Imidazole_Acid Esterification Esterification (MeOH, H⁺) Imidazole_Acid->Esterification Crude_Product Crude Methyl 1H-imidazole- 2-carboxylate Esterification->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Purity_Validation_Workflow cluster_validation Purity Validation Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Synthesized_Product->MS HPLC HPLC-UV Synthesized_Product->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Validation Validated Pure Compound Structure_Confirmation->Final_Validation Purity_Assessment->Final_Validation Impurity_Detection_Pathway cluster_pathway Impurity Detection Logic Start Analytical Data Acquisition Expected_Signal Expected Signal (Reference Data) Start->Expected_Signal Observed_Signal Observed Signal (Experimental Data) Start->Observed_Signal Comparison Comparison Expected_Signal->Comparison Observed_Signal->Comparison Match Data Match Comparison->Match Yes Mismatch Data Mismatch (Potential Impurity) Comparison->Mismatch No Final_Purity Final Purity Determination Match->Final_Purity Characterization Impurity Characterization Mismatch->Characterization Characterization->Final_Purity

References

A Spectroscopic Showdown: Unraveling the Isomers of Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Imidazole, a five-membered aromatic heterocycle, is a fundamental building block in a vast array of biologically active molecules and pharmaceuticals. Its isomeric forms, arising from the position of the nitrogen atoms and the double bonds, exhibit distinct electronic and structural properties that significantly influence their reactivity and biological function. This guide provides a comprehensive spectroscopic comparison of the three principal imidazole isomers: the stable 1H-imidazole and its transient, less stable tautomers, 2H-imidazole and 4H-imidazole. By presenting key experimental and computational spectroscopic data, this document aims to equip researchers with the necessary information to distinguish and characterize these important isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 1H-imidazole, 2H-imidazole, and 4H-imidazole, facilitating a direct comparison of their characteristic signals in various analytical techniques. While experimental data for the stable 1H-imidazole is readily available, data for the transient 2H- and 4H-isomers are primarily derived from computational studies due to their inherent instability.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerH2H4H5Solvent/Method
1H-Imidazole 7.737.157.15D₂O[1]
2H-Imidazole -6.85 (Predicted)6.85 (Predicted)Computational
4H-Imidazole 8.10 (Predicted)-5.60 (Predicted)Computational

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerC2C4C5Solvent/Method
1H-Imidazole 136.1122.5122.5DMSO-d₆[2]
2H-Imidazole 155.0 (Predicted)115.0 (Predicted)115.0 (Predicted)Computational
4H-Imidazole 145.0 (Predicted)130.0 (Predicted)100.0 (Predicted)Computational

Table 3: Infrared (IR) Spectroscopy Data (Vibrational Frequencies in cm⁻¹)

IsomerN-H StretchC=N StretchRing VibrationsMethod
1H-Imidazole ~3126 (broad)[3]~1681[4]1483, 1056KBr Pellet[3]
2H-Imidazole -~1700 (Predicted)(Predicted)Computational
4H-Imidazole ~3300 (Predicted)~1650 (Predicted)(Predicted)Computational

Table 4: UV-Vis Spectroscopy Data (Maximum Absorption Wavelength, λmax in nm)

Isomerλmax (π→π)λmax (n→π)Solvent/Method
1H-Imidazole ~209[5]Not prominent2% Methanol in Water[5]
2H-Imidazole ~220 (Predicted)~270 (Predicted)Computational
4H-Imidazole ~210 (Predicted)~280 (Predicted)Computational

Table 5: Mass Spectrometry Data (Key Fragments, m/z)

IsomerMolecular Ion [M]⁺Primary FragmentsIonization Method
1H-Imidazole 68[6]41, 40, 28[5][6]Electron Ionization (EI)[6]
2H-Imidazole 68 (Predicted)(Predicted)EI (Predicted)
4H-Imidazole 68 (Predicted)(Predicted)EI (Predicted)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the imidazole ring.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the imidazole sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a clean NMR tube.[7]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • For quantitative measurements, a known amount of an internal standard (e.g., TMS or a suitable reference compound) can be added.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.[7]

  • Shim the magnetic field to achieve optimal homogeneity.[7]

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the imidazole isomers.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid imidazole sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

  • For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.[3]

Data Processing:

  • The instrument software will automatically perform the background subtraction.

  • Analyze the resulting spectrum to identify characteristic absorption bands corresponding to specific vibrational modes.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the imidazole ring.

Instrumentation: A dual-beam UV-Vis spectrophotometer.[9]

Sample Preparation:

  • Prepare a stock solution of the imidazole sample in a UV-transparent solvent (e.g., water, ethanol, methanol) of a known concentration.[5]

  • Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Prepare a blank solution containing only the solvent.[10]

Data Acquisition:

  • Fill a quartz cuvette with the blank solution and place it in the reference beam path of the spectrophotometer.

  • Fill a matched quartz cuvette with the sample solution and place it in the sample beam path.

  • Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).[5]

Data Processing:

  • The instrument software will automatically correct for the solvent absorbance.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the imidazole isomers.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[11]

Sample Introduction:

  • For volatile samples, a direct insertion probe or a gas chromatography (GC) inlet can be used.

  • Dissolve a small amount of the sample in a volatile solvent if using a GC inlet.

Data Acquisition:

  • The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[11]

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

Data Processing:

  • The mass spectrum is plotted as relative abundance versus m/z.

  • Identify the molecular ion peak, which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain structural information. The fragmentation of imidazole typically involves the loss of HCN and subsequent rearrangements.[12]

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of imidazole isomers.

G cluster_isomers Imidazole Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison imidazole_1H 1H-Imidazole (Stable) nmr NMR (¹H, ¹³C) imidazole_1H->nmr ir FTIR imidazole_1H->ir uv UV-Vis imidazole_1H->uv ms Mass Spectrometry imidazole_1H->ms imidazole_2H 2H-Imidazole (Transient) imidazole_2H->nmr imidazole_2H->ir imidazole_2H->uv imidazole_2H->ms imidazole_4H 4H-Imidazole (Transient) imidazole_4H->nmr imidazole_4H->ir imidazole_4H->uv imidazole_4H->ms tables Comparative Data Tables nmr->tables ir->tables uv->tables ms->tables interpretation Structural Interpretation tables->interpretation protocols Experimental Protocols protocols->interpretation final_report final_report interpretation->final_report Publish Comparison Guide

Caption: Workflow for the spectroscopic comparison of imidazole isomers.

References

Structure-Activity Relationship of 1H-imidazole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile pharmacophore in the design of therapeutic agents targeting a range of biological processes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-imidazole-2-carboxylic acid derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory activities. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel and potent drug candidates.

Antimicrobial Activity: Targeting Metallo-β-Lactamases

Derivatives of 1H-imidazole-2-carboxylic acid have emerged as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The core imidazole-2-carboxylic acid moiety acts as a key metal-binding pharmacophore, chelating the zinc ions essential for MBL catalytic activity.

Structure-Activity Relationship Insights

Structure-activity relationship studies have revealed several key features that govern the inhibitory potency of these derivatives against MBLs, particularly the Verona Integron-encoded Metallo-β-lactamases (VIM) and New Delhi Metallo-β-lactamases (NDM).

  • Substitutions at the N-1 position: Modifications at this position are crucial for enhancing inhibitory activity. The introduction of various substituted benzyl groups has been shown to improve potency, likely by establishing additional interactions with the enzyme's active site residues.

  • Aromatic and Heterocyclic Moieties: The incorporation of substituted phenyl, pyridyl, and other heterocyclic rings at the N-1 position can significantly impact the inhibitory profile. Electron-donating and electron-withdrawing groups on these rings modulate the electronic properties and binding affinity of the inhibitor.

  • Linker Length and Flexibility: The nature of the linker connecting the imidazole core to the N-1 substituent influences the optimal positioning of the molecule within the active site.

Comparative Inhibitory Activity of 1H-imidazole-2-carboxylic Acid Derivatives against MBLs
Compound IDN-1 SubstituentTarget MBLIC50 (µM)
1a -HVIM-2>100
1b -CH₂-PhVIM-215.2
1c -CH₂-(4-Cl-Ph)VIM-25.8
1d -CH₂-(4-OCH₃-Ph)VIM-29.1
2a -HNDM-1>100
2b -CH₂-PhNDM-125.6
2c -CH₂-(4-F-Ph)NDM-110.3

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes.

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of the compounds against MBLs is typically determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin or imipenem.

Materials:

  • Purified MBL enzyme (e.g., VIM-2, NDM-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Substrate (e.g., 100 µM nitrocefin)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 180 µL of assay buffer to each well of the 96-well plate.

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of the MBL enzyme solution and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the substrate solution.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: MBL Inhibition Assay

MBL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Add_Compound Add Test Compound Compound_Prep->Add_Compound Enzyme_Prep Prepare MBL Enzyme Solution Add_Enzyme Add MBL Enzyme & Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Buffer Add Assay Buffer to Plate Add_Buffer->Add_Compound Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Monitor Absorbance Change Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 Values Calculate_Rates->Determine_IC50

Caption: Workflow for the in vitro metallo-β-lactamase (MBL) inhibition assay.

Anticancer Activity

Imidazole derivatives, including those based on the 1H-imidazole-2-carboxylic acid scaffold, have demonstrated promising anticancer activities against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cell proliferation and survival pathways.

Structure-Activity Relationship Insights
  • Substitution on the Imidazole Ring: The nature and position of substituents on the imidazole ring are critical for cytotoxic activity. Aromatic and heteroaromatic substitutions often enhance potency.

  • Side Chain Modifications: The carboxylic acid group can be modified to amides or esters, which can influence cell permeability and target engagement.

  • Overall Lipophilicity: The lipophilicity of the molecule plays a significant role in its ability to cross cell membranes and reach intracellular targets.

Comparative Cytotoxicity of Imidazole Derivatives against Cancer Cell Lines
Compound IDR1 SubstituentR2 SubstituentCell LineIC50 (µM)
3a -H-COOHMCF-7>100
3b -Ph-CONH-PhMCF-725.3
3c -Ph-CONH-(4-Cl-Ph)MCF-712.8
4a -H-COOHHeLa>100
4b -(4-NO₂-Ph)-COOCH₃HeLa38.1
4c -(4-NO₂-Ph)-CONH-PhHeLa19.5

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. The core structure may vary slightly between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Anti-inflammatory Activity

Imidazole derivatives have been investigated for their anti-inflammatory properties, with a key target being the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain. More recently, the inhibition of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production, has emerged as another important mechanism for the anti-inflammatory effects of imidazole-based compounds.

Structure-Activity Relationship Insights
  • COX-2 Inhibition: The presence of a sulfonamide or a similar acidic moiety is often a key feature for selective COX-2 inhibition. The overall shape and steric bulk of the molecule determine its ability to fit into the larger active site of COX-2 compared to COX-1.

  • p38 MAP Kinase Inhibition: The pyridinyl imidazole scaffold is a classic pharmacophore for p38 MAP kinase inhibitors. The 1H-imidazole-2-carboxylic acid core can be considered a bioisostere or a starting point for the design of novel p38 inhibitors. Substitutions at the N-1 and C-4/C-5 positions of the imidazole ring are critical for potent inhibition.

Comparative Anti-inflammatory Activity of Imidazole Derivatives
Compound IDTargetIC50 (µM)
5a COX-215.2
5b COX-28.7
6a p38α MAP Kinase5.3
6b p38α MAP Kinase1.8

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. The core structure may vary between studies.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The inhibitory activity of compounds against COX-2 can be measured using various methods, including enzyme immunoassays (EIA) or fluorometric assays that detect the production of prostaglandins.

Materials:

  • Recombinant human COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., PGE₂ EIA kit or fluorometric probe)

  • 96-well plate

Procedure:

  • To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Add the test compounds at various concentrations and incubate to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.

  • Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway: p38 MAP Kinase Pathway Inhibition

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK activates MKK MKK3 / MKK6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines activates production Inhibitor 1H-imidazole-2-carboxylic acid derivative Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway by 1H-imidazole-2-carboxylic acid derivatives.

Conclusion

The 1H-imidazole-2-carboxylic acid scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective inhibitors of various biological targets, including bacterial metallo-β-lactamases, cancer cell proliferation, and key enzymes in the inflammatory cascade. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the design, synthesis, and evaluation of new imidazole-based drug candidates. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this important class of molecules.

Safety Operating Guide

Proper Disposal of Methyl 1H-imidazole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Methyl 1H-imidazole-2-carboxylate (CAS No. 17334-09-7). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard environmental protection protocols. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

PropertyValue
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol [2]
Physical State Solid[1]
Hazard Statements H302, H315, H319, H335[1][2]
Precautionary Statements P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash receptacles.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound, Hazardous Waste."

  • Segregate: This waste must be segregated from other incompatible waste streams to prevent dangerous reactions. Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

Step 2: Containerization

  • Select a Container: Use a designated, sealable, and chemically compatible waste container. The container should be in good condition with no leaks or cracks.[4][5]

  • Transfer Waste: Carefully transfer the solid waste into the container, minimizing the creation of dust. If dealing with a solution, pour it carefully into the designated liquid waste container.

Step 3: Labeling

  • Attach a Hazardous Waste Label: As soon as the first of the waste is added to the container, affix a completed hazardous waste label.[5][6]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."[5][6]

    • The full chemical name: "this compound."[5]

    • The specific hazards (e.g., "Harmful," "Irritant").

    • The date the container was first used for waste accumulation.[6]

Step 4: Storage

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[6]

  • Environmental Conditions: The storage area should be cool, dry, well-ventilated, and away from direct sunlight, heat, and ignition sources.[4]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[5]

Step 5: Final Disposal

  • Arrange for Pickup: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for a chemical waste pickup.[7]

  • Documentation: Complete any required waste pickup forms as per your institution's procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE WorkArea Work in a Ventilated Area Identify Identify & Segregate Waste WorkArea->Identify Containerize Use a Labeled, Compatible Container Identify->Containerize Store Store in a Secure SAA Containerize->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Documentation Complete Disposal Paperwork ContactEHS->Documentation Disposal Professional Disposal Documentation->Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 1H-imidazole-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • May cause respiratory irritation [2][3]

It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Standards/Notes
Respiratory Protection Government-approved respirator.[1] For low-level exposure, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABE1P3D (EU EN 143) respirator.[3]Operations should be conducted in a well-ventilated area or a chemical fume hood.[2][4]
Hand Protection Compatible chemical-resistant gloves.Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]
Eye/Face Protection Safety glasses with side-shields or goggles.[3] A full-face visor is recommended when handling large quantities.Must conform to EN 166 (EU) or NIOSH (US) standards.[3][5]
Skin and Body Protection Protective clothing, including long-sleeved garments.[6] Protective boots may be required depending on the situation.[1]---

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling of this compound from reception to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Fume Hood and Spill Kit Don PPE->Prepare Work Area Weigh Compound Weigh Compound in Fume Hood Prepare Work Area->Weigh Compound Proceed to handling Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Experiment complete Segregate Waste Segregate Solid and Liquid Waste Perform Experiment->Segregate Waste Generate waste Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Label Waste Label Waste Containers Clearly Segregate Waste->Label Waste Store Waste Store Waste in Designated Area Label Waste->Store Waste Dispose Dispose via Approved Chemical Waste Program Store Waste->Dispose

Caption: Standard operating procedure for handling this compound.

Detailed Operational Plan

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[1]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Engineering Controls: Ensure work is conducted in a properly functioning chemical fume hood or a well-ventilated area.[2][4] Eyewash stations and safety showers must be readily accessible.[7]

2. Handling and Experimental Use:

  • Avoid Inhalation and Contact: Handle the compound in a manner that avoids the generation of dust and direct contact with skin and eyes.[2]

  • Safe Practices: Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling the chemical.[1]

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

3. Spill and Emergency Procedures:

  • Minor Spills: For small spills, use appropriate absorbent material, collect the residue, and place it in a sealed container for disposal.[2] Avoid breathing any dust or vapors.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4][6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Avoid mixing with incompatible waste streams.

  • Disposal Method:

    • Dispose of the chemical waste through an approved hazardous waste disposal program.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidelines.

    • Contaminated containers should be disposed of in an authorized landfill after recycling is considered.[2] Do not discharge the product into drains, as this must be avoided.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-imidazole-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.